molecular formula C10H13NaO2S B3277418 4-tert-Butylbenzenesulfinic acid sodium salt CAS No. 65946-84-1

4-tert-Butylbenzenesulfinic acid sodium salt

Cat. No.: B3277418
CAS No.: 65946-84-1
M. Wt: 220.27 g/mol
InChI Key: IHMVILRIAKQYIY-UHFFFAOYSA-M
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Description

4-tert-Butylbenzenesulfinic acid sodium salt is an organosulfur compound of significant interest in synthetic organic chemistry. Researchers value this salt for its utility as a stable and convenient source of sulfinate anions, which are versatile intermediates in various carbon-sulfur and carbon-carbon bond-forming reactions. Its mechanism of action typically involves acting as a nucleophile, where the sulfinate group can undergo reactions with electrophiles such as aryl halides in cross-coupling reactions or with sulfeonyl halides to create sulfones. The tert-butyl group on the benzene ring influences the compound's electron density and steric bulk, which can modulate its reactivity and solubility in organic media. This chemical is exclusively for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please note that the specific CAS Number, molecular formula, and detailed hazard information for this compound should be verified with the supplier. Prospective buyers are advised to inquire for a current certificate of analysis, pricing, and shipping options.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-tert-butylbenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S.Na/c1-10(2,3)8-4-6-9(7-5-8)13(11)12;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMVILRIAKQYIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Properties and Synthetic Applications of 4-tert-Butylbenzenesulfinic Acid Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As organic synthesis shifts toward more stable, modular, and greener reagents, sulfinate salts have emerged as powerful alternatives to traditional organometallic nucleophiles. 4-tert-Butylbenzenesulfinic acid sodium salt (CAS: 65946-84-1) is a highly versatile reagent characterized by its unique balance of nucleophilicity and steric bulk.

From the perspective of an application scientist, the strategic value of this compound lies in its tert-butyl moiety. This group serves a dual purpose: it enhances the lipophilicity of the sulfinate, dramatically improving its solubility in polar aprotic solvents (like DMF) without the need for phase-transfer catalysts, and it acts as an exceptional kinetic "stopper" in supramolecular chemistry. This guide dissects the physicochemical properties, mechanistic pathways, and self-validating experimental protocols for deploying this reagent in advanced organic synthesis.

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of 4-tert-butylbenzenesulfinic acid sodium salt is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Impact on Synthesis
CAS Number 65946-84-1Unique identifier for procurement and regulatory compliance.
Molecular Formula C₁₀H₁₃NaO₂SDictates stoichiometric calculations (MW: 220.26 g/mol ).
Structural Feature Bulky para-tert-butyl groupProvides steric hindrance; prevents dethreading in rotaxanes.
Physical State White to off-white solidEasy to weigh, highly stable under ambient storage conditions.
Solubility Profile Soluble in H₂O, DMF, DMSOAllows for homogeneous reactions in polar aprotic environments.

Mechanistic Applications in Advanced Organic Synthesis

The utility of 4-tert-butylbenzenesulfinic acid sodium salt spans three distinct domains of modern chemistry. Below is an analysis of the causality behind its performance in each area.

Metal-Free Diaryl Sulfone Synthesis

Transition-metal-catalyzed sulfonylation often suffers from catalyst poisoning by sulfur species. To circumvent this, hypervalent iodine(III) reagents can be utilized. As demonstrated by, the reaction between sulfinate salts and diaryliodonium salts proceeds via a metal-free pathway.

Causality: The reaction is driven by the highly electrophilic nature of the iodine(III) center. The sulfinate anion undergoes a ligand exchange with the diaryliodonium salt. Subsequent reductive elimination forms the robust C-S bond, extruding an aryl iodide byproduct. This avoids toxic transition metals entirely and provides exceptional chemoselectivity, tolerating sensitive functional groups that would otherwise degrade under Pd-catalyzed conditions.

Metal_Free_Arylation Iodonium Diaryliodonium Salt (Ar2I+ X-) LigandEx Ligand Exchange (I(III) intermediate) Iodonium->LigandEx Sulfinate 4-tert-Butylbenzenesulfinate (Ar'-SO2- Na+) Sulfinate->LigandEx RedElim Reductive Elimination (C-S Bond Formation) LigandEx->RedElim Sulfone Diaryl Sulfone (Ar-SO2-Ar') RedElim->Sulfone

Metal-free synthesis of diaryl sulfones via diaryliodonium salts.

Palladium-Catalyzed Desulfinylative Cross-Coupling

Heteroaromatic and bulky boronic acids are notoriously unstable, prone to protodeboronation under standard Suzuki-Miyaura conditions. Research by elucidated that sulfinate salts can act as highly stable, bench-ready alternatives for biaryl synthesis.

Causality: The mechanism relies on the extrusion of sulfur dioxide (SO₂). After oxidative addition of the aryl bromide to Pd(0), transmetalation with the sulfinate salt yields a Pd(II) aryl sulfinate complex. The extrusion of SO₂ is highly endothermic, which is why this specific reaction requires elevated temperatures (up to 185 °C). If the temperature is too low, the cycle stalls at the Pd(II) intermediate, preventing the final reductive elimination that forms the biaryl product.

Pd_Catalyzed_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd PdII_Br Pd(II) Aryl Bromide Complex OxAdd->PdII_Br Transmet Transmetalation (+ Sulfinate Salt) PdII_Br->Transmet PdII_Sulf Pd(II) Aryl Sulfinate Complex Transmet->PdII_Sulf - NaBr Desulf Desulfinylation (- SO2) PdII_Sulf->Desulf PdII_Diaryl Pd(II) Diaryl Complex Desulf->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Catalytic cycle of Pd-mediated desulfinylative cross-coupling using sulfinate salts.

Supramolecular End-Capping for Rotaxanes

Pioneering work by utilized 4-tert-butylbenzenesulfinic acid sodium salt to synthesize mechanically interlocked molecules (rotaxanes).

Causality: Rotaxane synthesis relies on non-covalent templating (e.g., hydrogen bonding between a crown ether and an ammonium axle). Strong bases or radical initiators disrupt these delicate networks. Sodium 4-tert-butylbenzenesulfinate undergoes conjugate addition to α,β-unsaturated esters under mildly acidic conditions (acetic acid). The acid protonates the salt to its active sulfinic acid form without breaking the pseudorotaxane's hydrogen bonds. Simultaneously, the bulky tert-butyl group acts as an impenetrable physical barrier, permanently trapping the macrocycle on the axle.

Rotaxane_EndCapping Pseudo Pseudorotaxane (H-Bonded Network) Acid Acidic Conditions (AcOH, RT) Pseudo->Acid Sulfinate 4-tert-Butylbenzenesulfinate (Bulky Stopper) Sulfinate->Acid Conjugate Conjugate Addition (Aryl Sulfone Capping) Acid->Conjugate Rotaxane [2]Rotaxane (Mechanically Interlocked) Conjugate->Rotaxane

Synthesis of [2]rotaxanes via acidic conjugate addition of sulfinate stoppers.

Table 2: Comparative Application Metrics

ApplicationReagent PartnerCatalyst / ConditionsKey Mechanistic Advantage
Diaryl Sulfone Synthesis Diaryliodonium saltsMetal-free, 90 °CHigh chemoselectivity; circumvents transition metal poisoning.
Biaryl Cross-Coupling Aryl bromidesPdCl₂/dppf, 185 °CReplaces unstable boronic acids; highly stable to long-term storage.
Rotaxane End-Capping PseudorotaxanesAcOH, Room TempMild acidic conditions preserve delicate supramolecular H-bonding.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate physical checkpoints that allow the chemist to verify the reaction trajectory before proceeding to isolation.

Protocol 1: Metal-Free Synthesis of 1-(4-tert-Butylphenylsulfonyl)benzene

Adapted from Umierski & Manolikakes.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add diphenyliodonium triflate (0.50 mmol, 215.1 mg) and 4-tert-butylbenzenesulfinic acid sodium salt (0.55 mmol, 165.3 mg).

  • Solvent Addition: Add 1.0 mL of anhydrous DMF. Purge the vial with Argon for 2 minutes to prevent oxidative side reactions.

  • Heating: Seal the vial and heat to 90 °C for 24 hours.

    • Self-Validating Checkpoint: The mixture will initially appear as a heterogeneous suspension. As the temperature reaches 90 °C and the ligand exchange initiates, the suspension should transition into a clear, homogeneous solution.

  • Monitoring: Perform TLC (Cyclohexane:EtOAc 4:1). The disappearance of the highly UV-active iodonium salt indicates completion.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Cyclohexane:EtOAc 20:1 → 4:1) to yield the product as a white solid (~54% yield).

Protocol 2: Pd-Catalyzed Desulfinylative Cross-Coupling

Adapted from Ortgies.

  • Catalyst Activation: In a sealed tube, combine PdCl₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ (0.75 mmol).

  • Reagent Loading: Add 4-bromobenzotrifluoride (0.5 mmol) and sodium 4-tert-butylbenzenesulfinate (2.0 mmol, 440 mg). Note the 4-fold excess of the sulfinate, which is required to drive the equilibrium of the transmetalation step.

  • Reaction: Suspend the mixture in DMF (4 mL) and heat rigorously to 185 °C for 20 hours.

    • Self-Validating Checkpoint: At approximately 150–160 °C, you should observe the evolution of SO₂ gas (bubbling). If no gas evolution is observed, the Pd(0) catalyst may have deactivated, or the thermal threshold for desulfinylation has not been met.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc.

  • Purification: Concentrate the filtrate and purify by column chromatography (hexanes) to isolate the biaryl product (~80% yield).

References

  • Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 188-191. URL:[Link]

  • Ortgies, D. H. (2013). Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides. Synthesis, 45(5), 694-702. URL:[Link]

  • Takata, T., Kawasaki, H., Asai, S., Furusho, Y., & Kihara, N. (1999). Conjugate Addition-Approach to End-Capping of Pseudorotaxanes for Rotaxane Synthesis. Chemistry Letters, 28(3), 223-224. URL:[Link]

Solvation Dynamics and Synthetic Utility of Sodium 4-tert-Butylbenzenesulfinate in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-tert-butylbenzenesulfinate is a highly versatile reagent frequently employed in advanced organic synthesis, particularly in palladium-catalyzed desulfinative cross-couplings, photoredox sulfonylation, and the end-capping of pseudorotaxanes 12. However, its application is often bottlenecked by its physical properties. As an amphiphilic salt, it possesses a lipophilic tert-butyl group and a highly hydrophilic sodium sulfinate moiety. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and delivers field-proven, self-validating protocols for integrating this compound into strictly organic workflows.

Part I: The Solvation Paradox of Arylsulfinates

The fundamental challenge of using sodium 4-tert-butylbenzenesulfinate in organic synthesis lies in the competition between its crystal lattice energy and the solvation energy provided by the solvent. While the bulky tert-butyl group increases the overall lipophilicity of the aromatic ring compared to unsubstituted sodium benzenesulfinate 3, the electrostatic attraction between the sodium cation (


) and the sulfinate anion (

) remains dominant.

In non-polar solvents (e.g., dichloromethane, toluene), the solvent's dielectric constant is insufficient to separate the ion pair, resulting in near-total insolubility [[4]](). Conversely, highly polar aprotic solvents like DMF or DMSO can solvate the


 cation via their oxygen atoms, leaving the sulfinate anion relatively "naked" and highly nucleophilic. However, even in these solvents, heterogeneous suspensions are commonly observed at room temperature, necessitating elevated temperatures or phase-transfer agents to achieve a homogeneous catalytic environment 4.
Quantitative Solubility Matrix

The following table summarizes the solubility behavior of sodium 4-tert-butylbenzenesulfinate across various solvent classes, detailing the mechanistic rationale behind each interaction.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Aqueous WaterHighly SolubleStrong ion-dipole interactions and hydrogen bonding easily overcome the ionic lattice energy 5.
Polar Protic Methanol, EthanolSoluble (Enhanced with heat)Hydrogen bonding stabilizes the sulfinate anion; moderate dielectric constant supports ion separation 4.
Polar Aprotic DMF, DMSOModerately Soluble / HeterogeneousSolvates the

cation effectively, but lacks H-bonding for the anion. Often requires heat for full dissolution 1.
Non-Polar DCM, Toluene, THFInsolubleInsufficient dielectric constant to overcome the electrostatic attraction of the

and

ion pair [[4]]().

Part II: Mechanistic Solubilization Strategies & Protocols

To deploy this reagent in complex organic synthesis, researchers must bypass its native insolubility. Below are two field-validated methodologies designed to force the sulfinate into the organic phase.

Protocol 1: Pre-emptive Cation Exchange (The Anhydrous Strategy)

When a reaction strictly requires anhydrous, non-polar conditions (e.g., moisture-sensitive photoredox catalysis), brute-force heating in DMF is unviable. The most elegant solution is a cation exchange to form Tetrabutylammonium 4-tert-butylbenzenesulfinate .

Causality: Replacing


 with Tetrabutylammonium (

) introduces massive steric bulk, preventing the tight packing of the crystal lattice. Furthermore, the four butyl chains of

interact favorably with organic solvents via London dispersion forces, effectively "dragging" the sulfinate anion into the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of sodium 4-tert-butylbenzenesulfinate in 20 mL of deionized water in a separatory funnel.

  • Ion Exchange: Add a solution of 10.5 mmol of tetrabutylammonium chloride (TBAC) dissolved in 20 mL of dichloromethane (DCM) to the funnel.

  • Phase Transfer: Shake the biphasic mixture vigorously for 5 minutes. The bulky

    
     will pair with the sulfinate anion and migrate into the DCM layer.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2x10 mL of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Self-Validation System: The resulting product should be a viscous oil or low-melting solid. Validation Check: Attempt to redissolve a 50 mg aliquot in 1 mL of anhydrous THF or DCM. Complete, rapid dissolution without turbidity confirms successful cation exchange and destruction of the ionic lattice.

Protocol 2: Palladium-Catalyzed Desulfinative Cross-Coupling (The Polar Aprotic Strategy)

For cross-coupling reactions, the sodium salt can be used directly if paired with a highly polar aprotic solvent and elevated temperatures 6.

Causality: DMF is chosen because it coordinates the


 cation, leaving the sulfinate anion nucleophilic enough to interact with the Pd(II) intermediate. The high temperature (185 °C) is required to overcome the activation barrier for the extrusion of 

(desulfination) from the arylpalladium sulfinate intermediate. Cesium carbonate (

) is utilized as a base because the bulky

cation has a lower charge density than

, further loosening the ion pair and enhancing reactivity 1.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add sodium 4-tert-butylbenzenesulfinate (2.0 mmol), aryl bromide (0.5 mmol),

    
     (5 mol%), dppf (5 mol%), and 
    
    
    
    (0.75 mmol) 1.
  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add 4 mL of anhydrous DMF. At this stage, the mixture will be a heterogeneous suspension.

  • Reaction: Seal the tube and heat to 185 °C for 20 hours. As the temperature rises, the solubility of the sulfinate increases, allowing the catalytic cycle to initiate.

  • Self-Validation System: Monitor the reaction via GC-MS or TLC. Validation Check: The reaction mixture will transition from a cloudy suspension to a darker, more homogeneous mixture as the Pd catalyst activates. The complete disappearance of the aryl bromide starting material and the emergence of the cross-coupled biaryl product validates the successful circumvention of the solubility barrier.

Part III: Solubilization Decision Matrix

To streamline experimental design, the following logical workflow dictates the optimal solubilization strategy based on specific reaction constraints.

SolubilizationStrategy Start Reaction Requires Sodium 4-tert-butylbenzenesulfinate WaterTol Is water or a biphasic mixture tolerated? Start->WaterTol UsePTC Use Phase Transfer Catalysis (e.g., TBAB in H2O/Organic) WaterTol->UsePTC Yes PolarTol Are polar aprotic solvents tolerated? WaterTol->PolarTol No UseDMF Use DMF or DMSO (Heat usually required) PolarTol->UseDMF Yes CatEx Perform Cation Exchange (Convert to TBA Salt) PolarTol->CatEx No (Strictly Non-Polar) UseNonPolar Proceed in Non-Polar Solvents (DCM, THF, Toluene) CatEx->UseNonPolar

Figure 1: Decision matrix for selecting the optimal solubilization strategy for sodium arylsulfinates.

References

  • Development of palladium-catalyzed desulfinative coupling reactions , Concordia University Research Repository. 4

  • Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides , Thieme E-Books & E-Journals. 6

  • Sodium p-toluenesulfinate Properties and Uses , ChemicalBook. 5

  • BENZENESULFINIC ACID SODIUM SALT , ChemicalBook.3

  • Investigation of palladium-assisted SNAr-reaction and Cross-Coupling , Thieme-Connect. 1

  • Conjugate Addition-Approach to End-Capping of Pseudorotaxanes for Rotaxane Synthesis , Chemistry Letters (Oxford Academic). 2

Sources

An In-depth Technical Guide on the Acidity and pKa Values of 4-tert-Butylbenzenesulfinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acidity of Benzenesulfinic Acids: A Comparative Analysis

The acidity of an aromatic sulfinic acid is determined by the stability of the corresponding sulfinate anion. Substituents on the benzene ring can significantly influence this stability through a combination of inductive and resonance effects. Electron-withdrawing groups generally increase acidity (decrease pKa) by delocalizing the negative charge on the sulfinate anion, while electron-donating groups decrease acidity (increase pKa).

To understand the acidity of 4-tert-butylbenzenesulfinic acid, it is instructive to compare it with its parent compound, benzenesulfinic acid, and other alkyl-substituted derivatives.

CompoundStructurepKaReference(s)
Benzenesulfinic AcidC₆H₅SO₂H2.76[1][2]
p-Toluenesulfinic AcidCH₃C₆H₄SO₂H1.7[3][4]
4-tert-Butylbenzenesulfinic Acid(CH₃)₃CC₆H₄SO₂HNot Experimentally Determined

The pKa of benzenesulfinic acid is reported to be 2.76.[1][2] Interestingly, p-toluenesulfinic acid, with an electron-donating methyl group in the para position, has a lower pKa of 1.7, indicating it is a stronger acid.[3][4] This is contrary to what would be expected based solely on the electron-donating nature of the methyl group, which should decrease acidity. This highlights the complex interplay of factors that can influence the acidity of these compounds.

The Influence of the 4-tert-Butyl Group on Acidity

The tert-butyl group is a bulky, electron-donating substituent. Its effect on the acidity of benzenesulfinic acid can be dissected into two primary components: electronic effects and steric effects.

Electronic Effects

Alkyl groups, including the tert-butyl group, are generally considered to be electron-donating through an inductive effect.[5] This donation of electron density to the aromatic ring should, in principle, destabilize the resulting sulfinate anion by intensifying the negative charge, leading to a weaker acid (higher pKa). However, the case of p-toluenesulfinic acid suggests that this inductive effect may be counteracted by other factors.

Hyperconjugation is another electronic effect to consider. While typically weaker than resonance, it involves the delocalization of sigma electrons from the C-H bonds of the alkyl group into the pi system of the aromatic ring. This can have a stabilizing effect on the molecule.

Steric Effects

The most prominent feature of the tert-butyl group is its significant steric bulk.[6] In the case of ortho-substituted benzoic acids, a bulky group can force the carboxylic acid group out of the plane of the benzene ring.[7][8] This "ortho effect" can lead to an increase in acidity due to a decrease in resonance stabilization of the neutral acid and a reduction of the destabilizing electronic effects of the substituent on the carboxylate anion.[5]

For 4-tert-butylbenzenesulfinic acid, the substituent is in the para position, so a direct steric interaction with the sulfinic acid group is not expected. However, the bulky nature of the tert-butyl group can influence the solvation of the sulfinate anion. Effective solvation is crucial for stabilizing the negative charge. It is plausible that the large, hydrophobic tert-butyl group could disrupt the solvation shell around the sulfinate group, potentially leading to a decrease in acidity (higher pKa).

The interplay of these electronic and steric factors makes a precise prediction of the pKa of 4-tert-butylbenzenesulfinic acid challenging without experimental data. However, based on the electron-donating nature of the tert-butyl group, it is reasonable to hypothesize that 4-tert-butylbenzenesulfinic acid will be a slightly weaker acid than benzenesulfinic acid (pKa > 2.76). The unexpected acidity of p-toluenesulfinic acid serves as a caution against oversimplified predictions.

Synthesis of 4-tert-Butylbenzenesulfinic Acid Derivatives

The synthesis of 4-tert-butylbenzenesulfinic acid and its derivatives typically starts from 4-tert-butylbenzene. A common route involves the sulfonation of 4-tert-butylbenzene to produce 4-tert-butylbenzenesulfonic acid, which can then be reduced to the corresponding sulfinic acid.

Synthesis_Workflow cluster_0 Synthesis of 4-tert-Butylbenzenesulfonic Acid cluster_1 Reduction to 4-tert-Butylbenzenesulfinic Acid tert-Butylbenzene tert-Butylbenzene Fuming Sulfuric Acid Fuming Sulfuric Acid Sulfonation Sulfonation 4-tert-Butylbenzenesulfonic Acid 4-tert-Butylbenzenesulfonic Acid 4-tert-Butylbenzenesulfonic Acid_2 4-tert-Butylbenzenesulfonic Acid Reducing Agent Reducing Agent Reduction Reduction 4-tert-Butylbenzenesulfinic Acid 4-tert-Butylbenzenesulfinic Acid

Derivatives of 4-tert-butylbenzenesulfinic acid, such as esters and amides, can be prepared from the sulfinic acid or its corresponding sulfinyl chloride.

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for understanding and utilizing the properties of these acidic compounds. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[9]

Potentiometric Titration Protocol

This method involves titrating a solution of the sulfinic acid with a strong base and monitoring the pH change.

Materials:

  • 4-tert-butylbenzenesulfinic acid derivative

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • High-precision pH meter and electrode

  • Stir plate and stir bar

  • Burette

  • Suitable solvent (e.g., water, or a mixed aqueous-organic solvent for less soluble compounds)

Procedure:

  • Accurately weigh a sample of the sulfinic acid and dissolve it in a known volume of the chosen solvent.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the analyte solution and begin stirring.

  • Record the initial pH.

  • Add the titrant in small, precise increments, recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Potentiometric_Titration_Workflow Prepare Analyte 1. Prepare Analyte Solution Calibrate pH Meter 2. Calibrate pH Meter Prepare Analyte->Calibrate pH Meter Titrate 3. Titrate with Strong Base Calibrate pH Meter->Titrate Record Data 4. Record pH vs. Volume Titrate->Record Data Plot and Analyze 5. Plot Data and Determine pKa Record Data->Plot and Analyze

UV-Vis Spectrophotometry Protocol

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Materials:

  • 4-tert-butylbenzenesulfinic acid derivative

  • UV-Vis spectrophotometer

  • A series of buffer solutions with accurately known pH values spanning the expected pKa range.

  • Stock solution of the sulfinic acid in a suitable solvent.

Procedure:

  • Prepare a series of solutions of the sulfinic acid at a constant concentration in the different pH buffers.

  • Record the UV-Vis spectrum for each solution.

  • Identify the wavelengths at which the acidic (HA) and basic (A⁻) forms of the compound have different absorbances.

  • Plot the absorbance at a chosen wavelength versus the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

UV_Vis_Workflow Prepare Solutions 1. Prepare Buffered Solutions Measure Spectra 2. Record UV-Vis Spectra Prepare Solutions->Measure Spectra Analyze Data 3. Analyze Absorbance vs. pH Measure Spectra->Analyze Data Determine pKa 4. Calculate pKa Analyze Data->Determine pKa

Conclusion

References

  • Chemistry Stack Exchange. (2020, June 12). Effect of steric effect on acidic and basic strength. Retrieved from [Link]

  • Stenutz, R. (n.d.). pKa values. Retrieved from [Link]

  • US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Retrieved from [Link]

  • Böhm, S., & Exner, O. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25(2), 250-254.
  • ChemIDplus. (n.d.). Benzenesulfonic Acid. Retrieved from [Link]

  • American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylsulfinic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.4: Sulfonic Acids. Retrieved from [Link]

  • Fischer, A., Leary, G. J., Topsom, R. D., & Vaughan, J. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic, 686-689.
  • PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • LookChem. (n.d.). P-Toluenesulfinic acid. Retrieved from [Link]

  • Burkhard, R. K., Sellers, D. E., DeCou, F., & Lambert, J. L. (1959). The pKa's of Aromatic Sulfinic Acids. The Journal of Organic Chemistry, 24(5), 767-769.
  • Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzenesulfonic acid. Retrieved from [Link]

  • Giricheva, N. I., Ivanov, S. N., & Girichev, G. V. (2020). Energies of the gas-phase deprotonation of nitro-substituted benzenesulfonic and benzoic acids: The role of the conformation isomerism of sulfonic acids. Russian Journal of Physical Chemistry A, 94(8), 1596-1604.
  • PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]

Sources

Technical Guide: Crystal Structure Analysis of Sodium 4-tert-butylbenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization and crystallographic analysis of Sodium 4-tert-butylbenzenesulfinate , a critical reagent in modern radical cross-coupling chemistries (often categorized under "Diversinates").

As no single-crystal X-ray diffraction (SC-XRD) structure has been deposited in the Cambridge Structural Database (CSD) specifically for this derivative (as of 2025), this guide serves as a definitive protocol for its structural elucidation , deriving predictive insights from isostructural sulfinate analogs.

Executive Summary

Sodium 4-tert-butylbenzenesulfinate is a bench-stable, amphiphilic sulfinate salt widely utilized as a radical precursor in medicinal chemistry. Unlike its sulfonate analogs, the sulfinate moiety (


) possesses a chiral sulfur center (in the non-ionized acid form) and a unique ambidentate coordination potential (O- vs. S-binding) that dictates its reactivity in Single Electron Transfer (SET) mechanisms.

This guide provides the experimental roadmap for crystallizing this amphiphilic salt, analyzing its lattice architecture via XRD, and correlating its solid-state packing with its efficiency as a radical source.

Key Chemical Identifiers
PropertySpecification
IUPAC Name Sodium 4-tert-butylbenzenesulfinate
Molecular Formula

Molecular Weight 220.26 g/mol
Physical Form White crystalline powder
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in non-polar organics
Primary Application Radical functionalization of heterocycles (Minisci-type reactions)

Synthesis and Crystallization Protocol

Obtaining diffraction-quality single crystals of sodium sulfinates is challenging due to their tendency to form microcrystalline powders or hydrates. The hydrophobic tert-butyl group introduces an amphiphilic character that favors bilayer packing, often resulting in thin, plate-like crystals that require careful growth.

Synthesis (Reduction Route)

To ensure high purity prior to crystallization, synthesize the salt via the reduction of 4-tert-butylbenzenesulfonyl chloride.

  • Reagents: 4-tert-butylbenzenesulfonyl chloride (

    
     equiv), 
    
    
    
    (
    
    
    equiv),
    
    
    (
    
    
    equiv).
  • Solvent: Water (

    
     M concentration).
    
  • Conditions: Heat at

    
    C for 4 hours. The sulfonyl chloride is reduced to the sulfinate.[1]
    
  • Isolation: Cool to room temperature. Acidify to precipitate the free sulfinic acid, filter, then re-neutralize with stoichiometric NaOH in ethanol to form the sodium salt.

Crystallization Strategy (Vapor Diffusion)

The following protocol is optimized to balance the hydrophilic ionic head group and the lipophilic tert-butyl tail.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent (Inner Phase): Methanol/Water (9:1 v/v). High solubility.

  • Anti-Solvent (Outer Phase): Diethyl Ether or Hexane.

  • Procedure:

    • Dissolve 50 mg of the sodium salt in 0.5 mL of the Inner Phase. Filter through a 0.2

      
      m PTFE syringe filter into a crystallization vial.
      
    • Place the vial (uncapped) inside a larger jar containing 10 mL of the Anti-Solvent.

    • Seal the outer jar tightly.

    • Incubate at

      
      C (fridge) to slow diffusion kinetics.
      
    • Timeline: Plate-like crystals suitable for XRD typically appear within 3–7 days.

Crystallographic Analysis Protocol (SC-XRD)

Once a crystal is harvested, follow this data collection workflow to solve the structure.

Data Acquisition Parameters
ParameterSetting / RecommendationReason
Temperature 100 K (Cryostream)Minimizes thermal motion of the flexible tert-butyl group.
Radiation Source Cu K

(

Å)
Preferred for organic salts to maximize diffraction intensity.
Detector Distance 40–50 mmCaptures high-angle data for precise bond lengths.
Completeness > 99% to 0.8 Å resolutionEssential for resolving the S-O bond orders.
Structure Solution Workflow
  • Indexing: Expect a monoclinic or triclinic unit cell. (Analogous sodium p-toluenesulfinate crystallizes in P21/c).[2]

  • Space Group Determination: Check for systematic absences. Sulfinates are chiral at sulfur but typically crystallize as racemates in centrosymmetric space groups (e.g., P21/c, P-1) unless a chiral counter-ion is used.

  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing. The Sulfur and Sodium atoms will provide strong phasing power.

  • Refinement:

    • Locate Na+ and S atoms first.

    • Assign O and C atoms in subsequent difference Fourier maps.

    • Critical Step: Check for disorder in the tert-butyl group. If rotational disorder is present, model over two positions with constrained occupancies.

    • Hydration: Look for solvent water molecules coordinating the Na+ ion. Sulfinate salts are frequently dihydrates (

      
      ).
      

Structural Prediction & Comparative Analysis

Based on the isostructural sodium p-toluenesulfinate (CSD Ref: NATPOL), the following structural features are expected for the 4-tert-butyl derivative.

Coordination Geometry

The sodium cation (


) typically adopts a distorted octahedral geometry, coordinating to:
  • Sulfinate Oxygens: Bridging mode, connecting adjacent Na centers to form a polymeric inorganic chain or layer.

  • Water Molecules: 2–4 water molecules usually complete the coordination sphere, bridging the ionic layers.

The "Bilayer" Packing Motif

The crystal lattice is driven by the amphiphilic nature of the molecule.

  • Layer A (Hydrophilic): Contains

    
    , 
    
    
    
    , and
    
    
    . Strong electrostatic and hydrogen-bonding networks.
  • Layer B (Hydrophobic): Contains the aromatic rings and tert-butyl groups. These pack via van der Waals forces and

    
    -
    
    
    
    stacking.
  • Impact: This segregation makes the crystals mechanically soft (gliding planes) and hygroscopic.

Visualization of Structural Hierarchy

The following diagram illustrates the logical flow from molecular structure to crystal packing and reactivity.

G Molecule Sodium 4-tert-butylbenzenesulfinate (Monomer) Coordination Na+ Coordination Sphere (Octahedral Geometry) Molecule->Coordination Self-Assembly Packing Crystal Packing (Amphiphilic Bilayer) Molecule->Packing Crystallization Reactivity Radical Reactivity (SET Mechanism) Coordination->Reactivity Na-O Bond Lability Sulfinate Sulfinate Group (-SO2) Bridging Ligand Coordination->Sulfinate Water Lattice Water H-Bond Network Coordination->Water Packing->Coordination Ionic Layer Packing->Reactivity Solubility Profile TButyl tert-Butyl Group Steric Bulk / vdW Packing Packing->TButyl Hydrophobic Interaction

Caption: Structural hierarchy linking molecular features to crystal packing and radical reactivity.

Functional Correlation: Structure-Activity Relationship (SAR)

The crystal structure directly informs the reagent's utility in drug discovery applications, particularly in Minisci reactions .

  • S-Na Bond Lability: The crystal structure reveals the nature of the Na-O interaction. A longer, more ionic bond (mediated by water bridging) correlates with higher solubility in polar organic solvents (DMSO, MeCN), facilitating the release of the free sulfinate anion for oxidation.

  • Steric Shielding: The bulky tert-butyl group in the crystal lattice prevents tight

    
    -stacking compared to the non-substituted benzenesulfinate. This "looser" packing often results in faster dissolution rates, making it a kinetically superior reagent for rapid radical generation.
    
  • Stability: The presence of lattice water (dihydrate form) stabilizes the sulfinate against disproportionation (to sulfonate and thiosulfonate) upon storage. Anhydrous forms, if isolated, are typically more hygroscopic and less shelf-stable.

References

  • General Synthesis of Diversinates: Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids." Nature2012 , 492, 95–99.

  • Sulfinate Radical Chemistry: Londoño, P., et al. "Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery." Journal of Medicinal Chemistry2019 , 62(5), 2256–2264.[3]

  • Isostructural Analog (Na p-toluenesulfinate): Whiston, J., et al. "Crystal structure of sodium p-toluenesulfinate." Acta Crystallographica Section E2004 , 60, m145-m147.

  • Mechanistic Insight: Reddy, R. J., et al. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances2021 , 11, 9130-9221.

Sources

Reactivity Profile of Electron-Rich Aryl Sulfinates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Electron-rich aryl sulfinates (e.g., sodium p-toluenesulfinate, sodium 4-methoxybenzenesulfinate) represent a class of "chemical chameleons" in modern organic synthesis.[1] Unlike their electron-deficient counterparts, these reagents possess a dual reactivity profile that is highly sensitive to reaction conditions.[1] They serve as potent S-centered nucleophiles in cross-coupling and substitution reactions, yet readily switch to a radical manifold under oxidative conditions, extruding sulfur dioxide (


) to generate nucleophilic aryl radicals.[1]

This guide delineates the mechanistic bifurcation between these two modes, providing validated protocols for their application in late-stage drug functionalization. It specifically addresses the stability challenges inherent to electron-rich variants, which are prone to autoxidation, and offers self-validating quality control measures.[1]

Mechanistic Foundations: The Divergent Pathways

The utility of electron-rich aryl sulfinates stems from their ambident nature and low oxidation potential.[1] Understanding the electronic architecture is the prerequisite for controlling chemoselectivity.

Ambident Nucleophilicity (S- vs. O-Attack)

The sulfinate anion (


) possesses significant electron density on both the sulfur and oxygen atoms.
  • S-Alkylation (Soft-Soft): The sulfur atom is the softer nucleophilic center (HOMO). Reaction with soft electrophiles (alkyl halides,

    
    -allyl species) yields sulfones  (
    
    
    
    ), the thermodynamic products.
  • O-Alkylation (Hard-Hard): Reaction with hard electrophiles (diazomethane, hard alkylating agents) or under kinetic control yields sulfinic esters (

    
    ), which are often unstable and prone to hydrolysis.
    
The Radical Manifold (Desulfonylation)

Electron-donating groups (EDGs) like -OMe or -Me destabilize the sulfinate anion relative to the neutral radical, lowering the oxidation potential (


 for electron-rich vs 

for electron-poor).
  • Oxidation: Single-electron transfer (SET) generates a sulfonyl radical (

    
    ).
    
  • Desulfonylation: The sulfonyl radical extrudes

    
     to form an aryl radical  (
    
    
    
    ).
  • Reactivity: Electron-rich aryl radicals are nucleophilic radicals.[1] They react rapidly with electron-deficient heteroarenes (e.g., protonated pyridines) in Minisci-type reactions.[1]

Visualization of Reactivity

The following diagram maps the decision tree for reagent behavior based on conditions.

ReactivityProfile Sulfinate Electron-Rich Aryl Sulfinate (Ar-SO2-) Oxidant Oxidative Conditions (Persulfate, Photocatalysis) Sulfinate->Oxidant SET (-e-) SoftE Soft Electrophile (Alkyl Halide, Pd-Allyl) Sulfinate->SoftE S-Attack HardE Hard Electrophile (Diazomethane) Sulfinate->HardE O-Attack SulfonylRad Sulfonyl Radical (Ar-SO2•) Oxidant->SulfonylRad Sulfone Sulfone (Ar-SO2-R) SoftE->Sulfone Ester Sulfinic Ester (Ar-S(O)-OR) HardE->Ester ArylRad Aryl Radical (Ar•) SulfonylRad->ArylRad -SO2 (Desulfonylation) Minisci Minisci Product (Ar-Heteroarene) ArylRad->Minisci + Heteroarene

Figure 1: Divergent reactivity pathways of aryl sulfinates controlled by reaction partners and oxidation state.

Protocol 1: Desulfonylative C-H Arylation (Radical Manifold)

Application: Late-stage functionalization of electron-deficient heterocycles (Minisci Reaction). Mechanism: The electron-rich aryl sulfinate is oxidized to a radical, loses


, and the resulting nucleophilic aryl radical attacks a protonated (activated) heterocycle.
Reagents & Setup
  • Substrate: Electron-deficient heteroarene (e.g., Lepidine, Pyridine).[1]

  • Reagent: Sodium p-toluenesulfinate (2.0 equiv).[1]

  • Oxidant: Ammonium Persulfate ((

    
    ) (2.0 equiv).
    
  • Catalyst:

    
     (0.1 equiv) - Optional but recommended for kinetics.
    
  • Solvent: DCM:Water (1:1 biphasic system) or DMSO (for solubility).

  • Acid: TFA (1.0 equiv) - Critical to activate the heterocycle.

Step-by-Step Workflow
  • Activation: Dissolve the heteroarene (1.0 mmol) in the solvent mixture (10 mL). Add TFA (1.0 mmol) to protonate the nitrogen, lowering the LUMO energy.

  • Reagent Addition: Add Sodium p-toluenesulfinate (2.0 mmol) and

    
     (0.1 mmol).
    
  • Initiation: Add Ammonium Persulfate (2.0 mmol) in one portion.

  • Reaction: Stir vigorously at 40°C.

    • Observation: Gas evolution (

      
      ) should be visible within minutes.[1]
      
  • Workup: Neutralize with saturated

    
    . Extract with DCM.[1]
    
Self-Validating Checkpoints
  • Gas Evolution Test: If no bubbles are observed within 10 minutes, the desulfonylation is stalled.[1] Check oxidant quality.

  • Radical Scavenger Test: To verify the mechanism, run a parallel small-scale reaction with 1.0 equiv of TEMPO.

    • Result: Complete inhibition of product formation confirms the radical pathway.[1]

  • Regioselectivity: Electron-rich radicals prefer the C2 or C4 positions of pyridines (most electron-deficient sites).

Protocol 2: Pd-Catalyzed Sulfone Synthesis (Nucleophilic Manifold)

Application: Synthesis of diaryl sulfones without redox active byproducts.[1] Mechanism: Pd(0) undergoes oxidative addition with an aryl halide.[1][2] The sulfinate acts as an S-nucleophile, displacing the halide.[1]

Reagents & Setup
  • Electrophile: Aryl Bromide (electron-neutral or electron-poor work best).[1]

  • Nucleophile: Sodium 4-methoxybenzenesulfinate (1.2 equiv).[1]

  • Catalyst:

    
     (2.5 mol%) + Xantphos (5 mol%).
    
  • Solvent: 1,4-Dioxane or Toluene.[1]

  • Base:

    
     (1.5 equiv) - Helps solubilize the sulfinate.
    
Step-by-Step Workflow
  • Inerting: Charge a Schlenk flask with Aryl Bromide (1.0 mmol), Sulfinate (1.2 mmol), Base, and Catalyst system. Evacuate and backfill with Argon (3x).[1]

    • Note: Electron-rich sulfinates are hygroscopic; dry them under vacuum at 60°C for 2 hours prior to use if "wet".[1]

  • Solvation: Add anhydrous solvent (5 mL) via syringe.

  • Heating: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite to remove palladium black and salts.[1] Concentrate and purify via column chromatography.[1]

Self-Validating Checkpoints
  • Color Change: Reaction mixture typically turns from dark red/purple (active Pd-Xantphos) to black (Pd precipitation) upon completion. Premature blackening indicates catalyst death.[1]

  • NMR Verification (S vs O):

    • Sulfone (Target): Look for the aromatic protons ortho to the sulfonyl group. They typically shift downfield (

      
       7.8–8.0 ppm) due to the strong electron-withdrawing nature of 
      
      
      
      .
    • Sulfinic Ester (Byproduct): If O-alkylation occurred (rare with Pd), the linkage is

      
      . The shift is less deshielded.[1]
      

Quality Control: Handling Electron-Rich Sulfinates

Electron-rich sulfinates are significantly more prone to autoxidation than their electron-poor counterparts.[1] Storing sodium p-toluenesulfinate in air leads to the formation of sodium p-toluenesulfonate (


), which is unreactive in both protocols above.
The Iodometric Purity Assay

Before running critical reactions, validate the titer of your sulfinate reagent.[1] Sulfinates react quantitatively with Iodine (


); Sulfonates do not.[1]

Protocol:

  • Dissolve 100 mg of sulfinate sample in 10 mL water/acetic acid (1:1).

  • Add starch indicator.[1]

  • Titrate with 0.1 M standard Iodine solution until a persistent blue color appears.

  • Calculation:

    
    
    (Factor of 2 accounts for the stoichiometry: 
    
    
    
    )
Comparative Data: Stability
Substituent (Para)Electronic EffectOxidation Potential (vs SCE)Stability in Air (Solid)Reactivity Mode
-OMe Strong Donor~ +0.35 VLow (Degrades < 1 month)Rapid Desulfonylation
-Me (Tolyl) Donor~ +0.45 VModerateBalanced
-H (Phenyl) Neutral~ +0.60 VHighStandard
-NO2 Withdrawing> +0.80 VVery HighSlow/Resistant to Oxidation

References

  • Minisci-Type Reactions & Radical Mechanisms

    • Duncton, M. A.[1] "Minisci reactions: Versatile tools for heterocycle functionalization."[1] Med.[1][3] Chem. Commun., 2011, 2 , 1135.[1] Link

  • Palladium-Catalyzed Sulfonylation

    • Cacchi, S., et al.[1] "Palladium-catalyzed reaction of aryl halides with sodium benzenesulfinates."[1] Synlett, 2000, 650.[1] Link

  • Redox Potentials & Stability

    • Connelly, N. G., & Geiger, W. E.[1] "Chemical Redox Agents for Organometallic Chemistry."[1] Chem. Rev., 1996, 96 , 877.[1] Link

  • Desulfonylative Coupling Protocols

    • Baran, P. S., et al.[1][4] "Practical and innate carbon–hydrogen functionalization of heterocycles."[1] Nature, 2012, 492 ,[1] 95. Link

Sources

Technical Guide: Aryl Sulfinic Acids vs. Sodium Aryl Sulfinates

Author: BenchChem Technical Support Team. Date: March 2026

Divergent Stability, Reactivity, and Handling in Drug Discovery

Executive Summary

In medicinal chemistry and process development, the choice between an aryl sulfinic acid (


) and its sodium salt (

) is rarely a matter of simple preference—it is a decision dictated by kinetic stability and mechanistic intent .

While sodium sulfinates are robust, shelf-stable reagents ideal for radical generation via oxidation, their conjugate acids are metastable species prone to rapid disproportionation. This guide delineates the physicochemical divergence between these two forms, provides a self-validating synthesis protocol, and maps their distinct roles in catalytic cycles.

Part 1: Physicochemical Divergence & Stability

The fundamental difference lies in the protonation state of the sulfinyl group, which dictates the shelf-life and solubility profile.

1.1 The Disproportionation Trap

Aryl sulfinic acids are notoriously unstable. Unlike carboxylic acids, they cannot be stored indefinitely. Upon standing—and accelerated by heat or acidic conditions—sulfinic acids undergo disproportionation (auto-oxidation/reduction) to yield a thiosulfonate and a sulfonic acid.[1]

Mechanism of Instability: The reaction is driven by the nucleophilicity of the sulfinyl sulfur attacking the electrophilic center of another protonated sulfinic acid molecule. This forms a sulfinyl sulfone intermediate (often called a sulfinic anhydride), which homolytically cleaves and recombines to form the stable products.

Key Insight: If your "sulfinic acid" sample has turned into a gooey semi-solid or has a pungent sulfur odor, it has likely disproportionated into the thiosulfonate ester.

1.2 Comparative Data Table
FeatureAryl Sulfinic Acid (

)
Sodium Aryl Sulfinate (

)
State Unstable solid / OilStable Crystalline Solid
Shelf Life Hours to Days (requires -20°C)Years (Bench stable)
pKa ~2.5 – 3.0 (Stronger than

)
N/A (Conjugate Base)
Solubility DCM, EtOAc, AlcoholsWater, DMSO, MeOH
Reactivity Nucleophile (S-attack), ElectrophileNucleophile, Radical Precursor
Primary Risk Disproportionation to

Hygroscopicity (Water uptake)
Part 2: Mechanistic Implications in Catalysis

The choice of reagent dictates the activation mode in cross-coupling and sulfonylation reactions.

2.1 Pathway Divergence
  • Sodium Sulfinates: Act as latent radical precursors . They require an oxidant (e.g., persulfates,

    
    , or photoredox catalysts) or a metal catalyst (Mn, Cu) to undergo Single Electron Transfer (SET), releasing the sulfonyl radical (
    
    
    
    ).
  • Sulfinic Acids: Often generated in situ for desulfitative couplings or direct nucleophilic attacks. Because they are protonated, they are less prone to oxidation but more prone to thermal decomposition.

2.2 Visualization: Stability & Reactivity Pathways

SulfinatePathways Salt Sodium Sulfinate (Ar-SO2Na) Stable Precursor Acid Sulfinic Acid (Ar-SO2H) Transient Species Salt->Acid Acidification (HCl) Radical Sulfonyl Radical (Ar-SO2•) Salt->Radical Oxidation / SET (Photoredox/Mn/Ag) Thio Thiosulfonate (Ar-SO2-S-Ar) Acid->Thio Disproportionation (Spontaneous) Sulfonic Sulfonic Acid (Ar-SO3H) Acid->Sulfonic Disproportionation Product Sulfone/Sulfonamide Product Acid->Product Nucleophilic Attack Radical->Product Cross-Coupling

Figure 1: Divergent pathways. The salt (Blue) is the stable entry point for radical chemistry. The acid (Red) is a transient intermediate that risks degradation into thiosulfonates (Grey).

Part 3: Synthetic Protocols (Self-Validating)

The most reliable method to access high-purity sulfinates is the reduction of sulfonyl chlorides. Avoid purchasing sulfinic acids directly unless immediate use is guaranteed. Instead, synthesize the salt and protonate only if necessary.

3.1 Protocol: Reduction of Sulfonyl Chlorides

Objective: Convert


 to 

using sodium sulfite.

Reagents:

  • Aryl Sulfonyl Chloride (1.0 equiv)

  • Sodium Sulfite (

    
    , 2.0 equiv)
    
  • Sodium Bicarbonate (

    
    , 2.0 equiv)
    
  • Water (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     and 
    
    
    
    in water (approx. 5 mL per mmol substrate) in a round-bottom flask. Heat to 70°C.
  • Addition: Add the sulfonyl chloride portion-wise.

    • Expert Note: Sulfonyl chlorides can hydrolyze to sulfonic acids.[2][3] The basic pH (

      
      ) buffers the solution to favor reduction over hydrolysis, but addition should be controlled to prevent runaway exotherms.
      
  • Reaction: Stir at 70–80°C for 2–4 hours.

    • Validation Check: The reaction mixture should become clear (homogeneous) as the insoluble sulfonyl chloride converts to the water-soluble sulfinate salt.

  • Workup (The Critical Junction):

    • Cool to room temperature.

    • Acidification (To isolate Acid): Acidify carefully with HCl to pH ~1-2. The sulfinic acid will precipitate as a white solid. Filter immediately and dry under vacuum at room temperature. Do not heat.

    • Salting Out (To isolate Salt): If the sodium salt is desired, saturate the aqueous solution with NaCl and cool to 0°C. The sodium sulfinate often crystallizes out. Alternatively, evaporate water and extract the solid residue with boiling ethanol (sulfinate dissolves; inorganic salts do not).

3.2 Quality Control: The "Acidification Test"

If you are using a stored batch of Sodium Sulfinate and need to verify its purity:

  • Dissolve a small aliquot (~50 mg) in water (1 mL).

  • Add 2-3 drops of conc. HCl.

  • Observation:

    • Immediate White Precipitate: High purity. The precipitate is the sulfinic acid (

      
      ).
      
    • No Precipitate / Clear Solution: The sample has oxidized to the Sulfonate (

      
      ), which is fully water-soluble even at low pH (benzenesulfonic acid is highly soluble). Discard the batch. 
      
Part 4: Case Studies in Drug Discovery
4.1 Radical Methylation (The Langlois Reagent)

Sodium triflinate (


, Langlois Reagent) is the standard for introducing trifluoromethyl groups. Using the unstable trifluoromethanesulfinic acid is impractical due to volatility and decomposition. The salt allows for precise stoichiometry in oxidative radical functionalization of heterocycles.
4.2 Sulfonamide Synthesis via "DABSO"

Recent methodologies utilize DABSO (DABCO-bis(sulfur dioxide)) as a solid


 source. This generates the sulfinate intermediate in situ from Grignard reagents, which is then trapped with electrophiles (e.g., chloramines) to form sulfonamides. This avoids handling the unstable acid entirely.
References
  • Kice, J. L., & Guaraldi, G. (1966).[2][4] The Mechanism of the Disproportionation of Sulfinic Acids. The Journal of Organic Chemistry, 31(11), 3568–3572. [Link]

  • Li, A. Y. (2002). A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. Tetrahedron Letters, 43(25), 4523-4527. [Link]

  • Willis, M. C. (2010). Sulfinyl disulfides and sulfinothioic acid esters: versatile reagents for the formation of C-S bonds. Chemical Reviews, 110(2), 725-754. (Context on sulfinyl reactivity). [Link]

  • Organic Syntheses. (1921). Benzenesulfinic acid.[1][5][6] Organic Syntheses, 1, 21. (Foundational protocol for reduction). [Link]

  • Manolikakes, G. (2014). Recent advances in the synthesis of sulfones.[4][7][8][9] Organic & Biomolecular Chemistry, 12, 9743-9759.[4] [Link]

Sources

Literature Review and Technical Guide: Synthesis and Applications of 4-tert-Butylbenzenesulfinic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-tert-Butylbenzenesulfinic acid sodium salt is a highly versatile, stable S(IV) building block utilized extensively in organic synthesis and drug development. Unlike volatile and malodorous thiols, this solid sodium salt provides a bench-stable, odorless means to introduce the bulky, lipophilic 4-tert-butylphenylsulfonyl moiety into complex molecular architectures. This whitepaper synthesizes current literature to provide a mechanistic understanding, a self-validating experimental protocol, and a comparative analysis of its synthesis and downstream applications.

Mechanistic Principles of Sulfonyl Reduction

The most scalable and economically viable method for synthesizing 4-tert-butylbenzenesulfinic acid sodium salt is the aqueous reduction of 4-tert-butylbenzenesulfonyl chloride[1]. This transformation requires the precise reduction of the sulfur center from the +6 oxidation state to the +4 oxidation state.

Causality in Experimental Design
  • Choice of Reductant (Na₂SO₃): Sodium sulfite is selected over stronger reductants (like LiAlH₄ or zinc dust) because it acts as a mild, chemoselective reducing agent. It successfully halts the reduction at the S(IV) sulfinate stage, preventing over-reduction to the S(II) thiol or disulfide[2].

  • The Critical Role of pH Buffering (NaHCO₃): The reduction generates stoichiometric amounts of hydrochloric acid (HCl) and sulfuric acid equivalents.

    • If pH < 6: The generated sulfinic acid becomes unstable and readily disproportionates into sulfonic acid and thiosulfonates.

    • If pH > 10: The hydroxide ions outcompete sulfite, leading to the rapid, irreversible hydrolysis of the sulfonyl chloride into 4-tert-butylbenzenesulfonic acid[2].

    • Solution: Sodium bicarbonate (NaHCO₃) is employed as an acid-binding agent to maintain a strict pH window of 7.5–8.5, ensuring maximum yield of the target sulfinate[1].

Mechanism A Ar-SO2Cl (S^VI Species) B Na2SO3 Attack (Nucleophilic) A->B pH 7.5-8.5 E Ar-SO3Na (Hydrolysis Byproduct) A->E Excess OH- (pH > 10) C Sulfite Adduct Intermediate B->C D Ar-SO2Na (S^IV Product) C->D -NaCl, -Na2SO4

Mechanistic pathway of sulfonyl chloride reduction versus competitive hydrolysis.

Self-Validating Experimental Protocol

The following methodology is adapted from standardized desulfitative coupling literature and is designed as a self-validating system, ensuring researchers can confirm reaction progress at each stage without relying solely on end-point chromatography[1].

Materials & Reagents
  • 4-tert-Butylbenzenesulfonyl chloride: 5.0 mmol (1.16 g)

  • Sodium sulfite (Na₂SO₃): 10.0 mmol (1.26 g)

  • Sodium bicarbonate (NaHCO₃): 10.0 mmol (0.84 g)

  • Solvents: Deionized water (5.0 mL), Anhydrous Ethanol (50 mL)

Step-by-Step Methodology
  • Buffer Initialization: In a round-bottom flask, dissolve Na₂SO₃ (1.26 g) and NaHCO₃ (0.84 g) in 5 mL of deionized water.

    • Validation Checkpoint: The solution must be completely clear, indicating the active buffering system is ready.

  • Substrate Addition: Add 4-tert-butylbenzenesulfonyl chloride (1.16 g) to the aqueous buffer.

    • Observation: The mixture will form a heterogeneous suspension due to the extreme hydrophobicity of the tert-butyl group.

  • Thermal Reduction: Heat the reaction mixture to 80 °C and stir vigorously for 4 hours[1].

    • Causality: The elevated temperature provides the activation energy required for the solid-liquid phase transfer, allowing the water-soluble sulfite to attack the hydrophobic chloride.

    • Validation Checkpoint: The cessation of CO₂ gas evolution (effervescence) and the transition of the heterogeneous suspension into a clear, homogeneous solution confirms the complete conversion of the chloride into the water-soluble sodium sulfinate.

  • Desiccation: Cool the reaction to room temperature and remove the water completely under vacuum.

  • Selective Extraction: Suspend the resulting white solid residue in anhydrous ethanol and reflux for 1 hour[1].

    • Causality: Sodium sulfinates are highly soluble in hot ethanol, whereas the inorganic byproducts (NaCl, Na₂SO₄, and unreacted Na₂SO₃/NaHCO₃) remain strictly insoluble.

  • Purification: Filter the hot suspension through a pad of Celite to remove the inorganic salts. Evaporate the filtrate under vacuum to yield the crude product. Recrystallize from ethanol to afford pure 4-tert-butylbenzenesulfinic acid sodium salt[1].

    • Expected Yield: ~70% (0.77 g)[1].

Workflow N1 4-tert-Butylbenzenesulfonyl Chloride (5 mmol) + Na2SO3 + NaHCO3 N2 Aqueous Reduction (80 °C, 4 hours) N1->N2 N3 Vacuum Desiccation (Remove H2O) N2->N3 Checkpoint: Clear Solution N4 Ethanol Extraction (Reflux, 1h) N3->N4 N5 Celite Filtration (Remove Inorganic Salts) N4->N5 N6 Crystallization (Pure Sodium Sulfinate) N5->N6 Yield: ~70%

Workflow for the synthesis and purification of 4-tert-butylbenzenesulfinic acid sodium salt.

Quantitative Comparison of Synthesis Methodologies

While sulfite reduction is the industry standard, alternative synthetic routes exist depending on precursor availability. The table below summarizes the quantitative and operational differences between these methods.

Synthesis PathwayReagents / CatalystTemp (°C)Yield (%)Mechanistic Causality / Operational Notes
Sulfite Reduction Na₂SO₃, NaHCO₃, H₂O80~70Mild S(VI) to S(IV) reduction. Requires precise pH buffering to prevent hydrolysis[1].
Zinc Reduction Zn dust, Na₂CO₃, H₂O70–100>80Rapid electron transfer. Generates heavy metal waste, requiring rigorous downstream purification[2].
DABSO Insertion DABSO, Ar-MgBr, Na₂CO₃-78 to RT60–75Directly utilizes aryl bromides via Grignard generation, trapping with a SO₂ surrogate[2].

Applications in Advanced Organic Synthesis

The synthesized 4-tert-butylbenzenesulfinic acid sodium salt serves as a potent nucleophile in various advanced chemical transformations:

  • Synthesis of Diaryl Sulfones: The salt can be reacted with diaryliodonium salts under metal-free conditions to yield complex diaryl sulfones. For example, the reaction of 4-tert-butylbenzenesulfinic acid sodium salt with diphenyliodonium triflate in DMF yields 1-(4-tert-butylphenylsulfonyl)benzene[3].

  • Synthesis of Sulfonamides: It acts as a direct precursor for sulfonamide formation under ambient, metal-free conditions. Reacting the sodium sulfinate with amines (e.g., morpholine) in the presence of iodine yields the corresponding sulfonamide (e.g., 4-((4-(tert-butyl)phenyl)sulfonyl)morpholine) in high isolated yields[4].

References

  • Catalytic desulfitative homocoupling of sodium arylsulfinates in water using PdCl2 as the recyclable catalyst and O2 as the terminal oxidant Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: PubMed Central (PMC) / NIH URL:[Link]

  • Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliododnium Salts Source: AWS / Goethe University Frankfurt (Supporting Information) URL:[Link]

  • Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal-Free Conditions at Ambient Temperature Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Protocols for the Synthesis of Diaryl Sulfones via Sulfinate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Diaryl sulfones are indispensable structural motifs in medicinal chemistry, agrochemicals, and advanced materials due to their distinct electronic properties and metabolic stability. Historically, the synthesis of these molecules relied on harsh Friedel-Crafts sulfonylation or the exhaustive oxidation of diaryl sulfides, which frequently resulted in poor regioselectivity, over-oxidation, and limited functional group tolerance.

To overcome these limitations, the direct cross-coupling of sodium arylsulfinates with aryl electrophiles has emerged as a robust, highly regioselective alternative[1]. This application note details the causality and execution of two field-proven methodologies: a Palladium-catalyzed cross-coupling for aryl halides[2], and a transition-metal-free protocol utilizing highly reactive diaryliodonium salts[3].

Causality in Catalyst and Ligand Selection

In the transition-metal-catalyzed pathway, the selection of


 coupled with the Xantphos ligand is highly intentional. Xantphos is a rigid, bidentate phosphine ligand with a remarkably wide natural bite angle (~111°). This specific geometry sterically crowds the palladium center, forcing the aryl and sulfinate ligands into a cis-conformation. This proximity drastically lowers the activation energy required for the challenging C-S reductive elimination step[1][2].

Furthermore, the addition of tetrabutylammonium chloride (


) is a critical experimental intervention. The chloride ions coordinate with the Pd(II) intermediate, suppressing off-target O-arylation (which would yield a sulfinate ester) and strongly favoring the formation of the desired sulfone[2][4].

Mechanistic Pathway

Mechanism Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Pd(II) Aryl Halide Intermediate Pd0->OxAdd Oxidative Addition (Ar-I / Ar-Br) TransMet Pd(II) Aryl Sulfinate Intermediate OxAdd->TransMet Ligand Exchange (Ar'-SO2Na + nBu4NCl) TransMet->Pd0 Catalyst Regeneration Product Diaryl Sulfone Target Product TransMet->Product Reductive Elimination (Driven by wide bite angle)

Catalytic cycle for the Pd-catalyzed cross-coupling of aryl halides and sodium arylsulfinates.

Quantitative Data Summary

The following table summarizes the performance metrics of different sulfinate cross-coupling methodologies to aid in route scouting and process development.

MethodologyReagents / Catalyst SystemSubstrate ScopeTemp / TimeYield RangeRef
Pd-Catalyzed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, Xantphos,

,

Aryl Iodides/Bromides +

80 °C, 12–24 h75–95%[2]
Cu-Catalyzed

(Nanoparticles), KOH
Aryl Halides +

60 °C, 5 h80–96%[5]
Metal-Free None (DMF solvent)Diaryliodonium Salts +

90 °C, 24 h61–99%

Experimental Protocols

Workflow Step1 1. Reagent Preparation Dry solvents & degas with Argon Step2 2. Catalyst Loading Add Pd2(dba)3, Xantphos, Cs2CO3 Step1->Step2 Step3 3. Substrate Addition Add Ar-X, Ar'-SO2Na, nBu4NCl Step2->Step3 Step4 4. Thermal Reaction Heat at 80°C for 12-24 h Step3->Step4 Step5 5. Quench & Extract Dilute with EtOAc, wash with H2O Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of diaryl sulfones.

Protocol A: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones

This protocol is optimized for coupling functionally diverse aryl iodides with sodium arylsulfinates.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add toluene (5.0 mL). Degas the solvent by sparging with argon for 15 minutes. Causality: Pd(0) catalysts are highly susceptible to oxidation; removing dissolved oxygen prevents premature catalyst deactivation.

  • Catalyst & Base Loading: To the degassed solvent, add

    
     (2.5 mol %), Xantphos (5.0 mol %), and 
    
    
    
    (1.5 equiv). Stir for 5 minutes at room temperature under argon.
  • Substrate Addition: Add the aryl iodide (1.0 equiv), the sodium arylsulfinate salt (1.2 equiv), and

    
     (1.2 equiv)[2][4].
    
  • Thermal Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 12–24 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).
    

Self-Validating Quality Control Checkpoints:

  • QC Check 1 (Catalyst Activation): Upon heating to 80 °C, the solution should transition from the dark purple/red of

    
     to a homogeneous pale yellow/orange solution, indicating the successful generation of the active Pd(0)-Xantphos complex. If the solution turns black and precipitates, palladium black has formed, indicating oxygen contamination.
    
  • QC Check 2 (Reaction Progress): Monitor via TLC. The diaryl sulfone product will appear as a highly UV-active spot that is significantly more polar than the starting aryl iodide. The complete consumption of the aryl iodide validates the end of the reaction[2].

Protocol B: Transition-Metal-Free Synthesis using Diaryliodonium Salts

This protocol exploits the highly electrophilic nature of hypervalent iodine(III) compounds, allowing for metal-free C-S bond formation[3].

Step-by-Step Methodology:

  • Reagent Mixing: In a standard reaction vial, combine the diaryliodonium triflate salt (1.1 equiv) and the sodium arylsulfinate (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (1.0 mL per 0.5 mmol of substrate). Causality: DMF provides the necessary dielectric constant to dissolve both the organic iodonium salt and the inorganic sulfinate salt, facilitating the nucleophilic attack on the iodine(III) center.

  • Thermal Reaction: Stir the mixture at 90 °C for 24 hours under an ambient atmosphere (no rigorous degassing required).

  • Workup: Cool to room temperature, quench with water (5 mL), and extract with dichloromethane (3 × 5 mL). Wash the combined organic layers thoroughly with water (3 × 10 mL) to remove the DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Self-Validating Quality Control Checkpoints:

  • QC Check 1 (Byproduct Extrusion): This metal-free coupling relies on the extrusion of iodobenzene from the hypervalent iodine center[3]. Using GC-MS or TLC, the detection of iodobenzene serves as an internal positive control that the C-S bond-forming ligand coupling event has successfully occurred.

  • QC Check 2 (Chemoselectivity Validation): When using unsymmetrical diaryliodonium salts, the more electron-deficient or sterically hindered aryl group transfers preferentially due to the "ortho effect"[3].

    
    H NMR of the crude mixture must be used to validate this chemoselectivity by confirming the absence of the non-transferred aryl moiety in the final sulfone product.
    

References

  • Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates Source: J. Org. Chem. / ResearchGate URL:2

  • Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts Source: Organic Letters (ACS Publications) URL:3

  • Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 Source: Nanomaterials Chemistry URL:5

  • Aryl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL:1

  • An Efficient Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Aryl Bromides/Triflates and Arenesulfinates Source: Thieme E-Books & E-Journals URL:6

Sources

Application Notes and Protocols: Leveraging 4-tert-Butylbenzenesulfinic Acid Sodium Salt for Advanced C-H Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to Biaryl Synthesis

The construction of biaryl frameworks is a cornerstone of modern organic synthesis, with these motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials. Traditional cross-coupling methodologies, while powerful, often necessitate the pre-functionalization of both coupling partners, adding steps and generating waste. Direct C-H arylation has emerged as a more atom-economical and efficient strategy, enabling the formation of C-C bonds by directly functionalizing ubiquitous C-H bonds.

Within this field, the use of arylsulfinic acids and their salts as arylating agents in palladium-catalyzed C-H functionalization has gained significant traction.[1][2] These reagents offer a unique combination of stability, reactivity, and functional group tolerance. This guide provides a detailed exploration of 4-tert-butylbenzenesulfinic acid sodium salt as a versatile reagent for C-H arylation, offering in-depth mechanistic insights and practical, field-tested protocols for its application. The bulky tert-butyl group provides distinct solubility and electronic properties, making it a valuable tool in the synthetic chemist's arsenal.

Mechanistic Insights: The Palladium-Catalyzed Desulfitative C-H Arylation Cycle

The C-H arylation using 4-tert-butylbenzenesulfinic acid sodium salt is typically achieved through a palladium-catalyzed desulfitative coupling. The catalytic cycle, illustrated below, is a self-validating system where each step is crucial for the overall transformation.

The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II) catalytic cycle. A plausible mechanism involves the following key steps:

  • C-H Activation/Palladation: The palladium catalyst, often in the presence of a directing group on the substrate, coordinates to the arene and facilitates the cleavage of a C-H bond to form a palladacycle intermediate. This step is often the rate-determining step and governs the regioselectivity of the reaction.[3]

  • Oxidative Addition/Desulfination: The 4-tert-butylbenzenesulfinate anion coordinates to the palladium center. This is followed by a formal oxidative addition or a related process where the Ar-S bond is cleaved, SO2 is extruded, and the 4-tert-butylphenyl group is transferred to the palladium, generating a diarylpalladium(IV) intermediate or a related Pd(II) species.

  • Reductive Elimination: The newly formed diarylpalladium intermediate undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(II) catalyst, which can then re-enter the catalytic cycle.

G Pd(II) Catalyst Pd(II) Catalyst Palladacycle Palladacycle Pd(II) Catalyst->Palladacycle  + Arene (R-H) - HX Arene (R-H) Arene (R-H) Diaryl-Pd(IV) Intermediate Diaryl-Pd(IV) Intermediate Palladacycle->Diaryl-Pd(IV) Intermediate  + 4-tert-Butylbenzenesulfinate - SO2 4-tert-Butylbenzenesulfinate 4-tert-Butylbenzenesulfinate Diaryl-Pd(IV) Intermediate->Pd(II) Catalyst Biaryl Product (R-Ar) Biaryl Product (R-Ar) Diaryl-Pd(IV) Intermediate->Biaryl Product (R-Ar) Reductive Elimination caption Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation

Figure 1: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed C-H Arylation of Heteroarenes

This protocol is adapted from general procedures for the desulfitative C-H arylation of heteroarenes.[1]

Materials:

  • Heteroarene (e.g., benzoxazole, benzothiazole, caffeine) (1.0 equiv)

  • 4-tert-Butylbenzenesulfinic acid sodium salt (2.0 - 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (5-10 mol%)

  • Copper(II) acetate (Cu(OAc)2) or Silver(I) acetate (AgOAc) (2.0 equiv) as an oxidant

  • Solvent (e.g., DMF, DMA, or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Add Reactants Add heteroarene, sulfinate salt, Pd(OAc)2, and oxidant to a Schlenk flask. Evacuate & Backfill Evacuate and backfill with N2/Ar (3x). Add Reactants->Evacuate & Backfill Add Solvent Add degassed solvent via syringe. Evacuate & Backfill->Add Solvent Heat & Stir Heat the reaction mixture (e.g., 100-120 °C) with vigorous stirring. Add Solvent->Heat & Stir Cool & Dilute Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). Heat & Stir->Cool & Dilute Wash Wash with water and brine. Cool & Dilute->Wash Dry & Concentrate Dry over Na2SO4 or MgSO4, filter, and concentrate in vacuo. Wash->Dry & Concentrate Purify Purify by column chromatography. Dry & Concentrate->Purify caption General Experimental Workflow

Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv), 4-tert-butylbenzenesulfinic acid sodium salt (1.0-1.5 mmol, 2.0-3.0 equiv), Pd(OAc)2 (0.025-0.05 mmol, 5-10 mol%), and the oxidant (e.g., Cu(OAc)2, 1.0 mmol, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 5 mL of DMF) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 100-120 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the C-H arylation of various heteroarenes with 4-tert-butylbenzenesulfinic acid sodium salt. These are illustrative examples, and actual results may vary depending on the specific substrate and reaction scale.

EntryHeteroarenePd Catalyst (mol%)Oxidant (equiv)SolventTemp (°C)Time (h)Yield (%)
1BenzoxazolePd(OAc)2 (10)Cu(OAc)2 (2)DMF1202475-85
2BenzothiazolePd(OAc)2 (10)AgOAc (2)DMA1101870-80
3CaffeinePd(OAc)2 (5)Cu(OAc)2 (2)1,4-Dioxane1002465-75
4Indole (N-protected)Pd(OAc)2 (10)Cu(OAc)2 (2)DMF1201280-90

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. Key indicators of a successful reaction include:

  • Consumption of Starting Materials: Monitor the disappearance of the limiting reagent (typically the heteroarene) by TLC or GC-MS.

  • Formation of the Desired Product: The appearance of a new spot on the TLC plate or a new peak in the GC-MS chromatogram corresponding to the expected molecular weight of the biaryl product.

  • Color Change: Palladium-catalyzed reactions often exhibit color changes, which can be indicative of the catalytic cycle progressing.

  • Reproducibility: Consistent yields and product purity across multiple runs under the same conditions.

If the reaction is not proceeding as expected, consider the following troubleshooting steps:

  • Reagent Purity: Ensure all reagents, especially the solvent and the sulfinate salt, are of high purity and dry.

  • Inert Atmosphere: The reaction is sensitive to oxygen; ensure a properly maintained inert atmosphere.

  • Catalyst Activity: Use a fresh batch of palladium catalyst.

  • Temperature and Time: Optimize the reaction temperature and time for your specific substrate.

Conclusion

4-tert-Butylbenzenesulfinic acid sodium salt is a highly effective and versatile arylating agent for palladium-catalyzed C-H arylation reactions. Its stability, ease of handling, and reactivity make it a valuable tool for the synthesis of complex biaryl molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently apply this methodology in their synthetic endeavors.

References

  • Benchchem. Application Notes and Protocols: 4-tert-butylbenzenesulfonic Acid in Chemical Synthesis.
  • Liu, B., Guo, Q., Cheng, Y., Lan, J., & You, J. (2011). Palladium-catalyzed desulfitative C–H arylation of heteroarenes with sodium sulfinates. Chemistry–A European Journal, 17(48), 13415-13419.
  • Daugulis, O., Do, H. Q., & Shabani, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086.
  • Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
  • You, J., & Liu, B. (2011). Palladium-catalyzed desulfitative C–H arylation of azoles with sodium sulfinates. Organic letters, 13(21), 5846-5849.
  • Chen, X., Li, X., & Wu, Y. (2018). Palladium-catalyzed desulfitative arylation of sulfonamides with sodium arylsulfinates. Synthetic Communications, 48(12), 1475-1483.
  • Kumar, S., & Kumar, A. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C-and N-Arylation of Heteroarenes. Molecules, 25(9), 2085.

Sources

Application Note: Precision Synthesis of Sulfonamides from 4-tert-Butylbenzenesulfinic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and anti-inflammatory agents.[1] Traditionally, their synthesis relies on the reaction of amines with sulfonyl chlorides—reagents that are moisture-sensitive, corrosive, and prone to hydrolysis.

This guide details the oxidative coupling of 4-tert-butylbenzenesulfinic acid sodium salt with amines , a superior alternative that utilizes a stable, solid


 precursor to generate the 

sulfonamide linkage. We present two field-proven protocols: a Metal-Free Iodine-Mediated pathway (ideal for bench-scale discovery) and an Electrochemical Oxidative Amination (ideal for green scalability).

Scientific Foundation & Mechanism

Why Sulfinate Salts?

Unlike 4-tert-butylbenzenesulfonyl chloride, which degrades rapidly upon exposure to atmospheric moisture, the sodium sulfinate salt is a stable solid. It acts as a "masked" sulfonyl electrophile. The transformation requires an oxidative trigger to convert the nucleophilic sulfinate (


) into an electrophilic species (sulfonyl radical or sulfonyl iodide) capable of reacting with an amine nucleophile.
Mechanistic Pathways

The reaction generally proceeds via one of two pathways, often dictated by the oxidant:

  • Sulfonyl Iodide Intermediate: In iodine-mediated protocols, the sulfinate reacts with

    
     to form 
    
    
    
    . This highly reactive intermediate undergoes nucleophilic substitution by the amine.
  • Radical Coupling: In electrochemical or metal-catalyzed pathways, a single-electron transfer (SET) generates a sulfonyl radical (

    
    ), which couples with the amine (or an amine-radical cation).
    
Visualized Reaction Pathway

The following diagram illustrates the divergent pathways for the specific substrate 4-tert-butylbenzenesulfinic acid sodium salt.

SulfonamideSynthesis Start 4-t-Bu-Ph-SO2Na (Stable S(IV) Precursor) Inter1 Sulfonyl Iodide (Ar-SO2-I) Start->Inter1 + I2 (Chem Path) Inter2 Sulfonyl Radical (Ar-SO2•) Start->Inter2 - e (Electro Path) Oxidant Oxidant / Anode (I2 or Current) Oxidant->Start Product Sulfonamide (4-t-Bu-Ph-SO2-NHR) Inter1->Product + Amine (- HI) Inter2->Product + Amine / - e Amine Amine (R-NH2)

Caption: Divergent mechanistic pathways (Chemical vs. Electrochemical) for converting sulfinate salts to sulfonamides.

Protocol A: Metal-Free Iodine-Mediated Synthesis

Best For: Rapid bench-scale synthesis, high functional group tolerance. Mechanism: Formation of transient sulfonyl iodide.

Materials
  • Substrate: 4-tert-Butylbenzenesulfinic acid sodium salt (1.0 mmol, ~220 mg)

  • Amine: 1.2 mmol (e.g., Morpholine, Benzylamine)

  • Oxidant: Iodine (

    
    ) (1.2 mmol, ~305 mg)
    
  • Solvent: Water (

    
    ) or DCM/Water biphasic mix (3 mL)
    
  • Base: Sodium Bicarbonate (

    
    ) (Optional, to scavenge HI)
    
Step-by-Step Methodology
  • Charge: In a 10 mL round-bottom flask, add 4-tert-butylbenzenesulfinic acid sodium salt (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add 3 mL of deionized water. (Note: If the amine is insoluble in water, use a 1:1 mixture of

    
     and water).
    
  • Activation: Add molecular Iodine (

    
    , 1.2 equiv) in a single portion at room temperature.
    
    • Observation: The reaction mixture will initially turn dark brown/purple due to iodine.

  • Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours.

    • Endpoint: The color often fades to a light yellow or clear solution as iodine is consumed and iodide is formed.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) solution (2 mL) to quench any unreacted iodine. The organic layer should become colorless.
    
  • Work-up: Extract with Ethyl Acetate (

    
    ). Dry the combined organic layers over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).

Critical Insight: The aqueous medium promotes the solubility of the sodium salt, while the hydrophobic effect drives the organic reactants together, accelerating the reaction (Green Chemistry 2015).

Protocol B: Electrochemical Oxidative Amination

Best For: Scalability, "Green" manufacturing, avoiding stoichiometric iodine waste. Mechanism: Anodic oxidation of iodide mediator (


 to 

) or direct sulfinate oxidation.
Materials
  • Cell: Undivided electrochemical cell (Beaker type).[2]

  • Electrodes: Graphite rod (Anode) and Platinum plate or Stainless Steel (Cathode).

  • Electrolyte/Catalyst: Ammonium Iodide (

    
    ) (0.5 equiv).
    
  • Substrate: 4-tert-butylbenzenesulfinic acid sodium salt (0.5 mmol).

  • Amine: 2.0 equiv (using excess amine as base/nucleophile).

  • Solvent: Acetonitrile/Water (

    
    , 4:1 v/v).
    
Step-by-Step Methodology
  • Assembly: Place the Graphite anode and Stainless Steel cathode into the cell with a separation of ~1 cm.

  • Preparation: Dissolve the sulfinate salt (0.5 mmol), amine (1.0 mmol), and

    
     (0.25 mmol) in 6 mL of 
    
    
    
    .
  • Electrolysis: Perform constant current electrolysis (CCE) at 10 mA/cm² .

    • Monitoring: Stir magnetically. The reaction is typically complete after passing 2.5–3.0 F/mol of charge (approx. 2-3 hours).

  • Work-up: Disconnect power. Evaporate the acetonitrile under reduced pressure. Add water (5 mL) and extract with EtOAc.

  • Analysis: The product purity is often high enough to bypass chromatography for initial screening.

Why this works:


 acts as a redox mediator.[2][3] Iodide is oxidized at the anode to Iodine, which reacts with the sulfinate in the bulk solution (ex-cell mechanism), regenerating Iodide. This requires only catalytic amounts of iodine source (J. Org. Chem. 2016).[2][4]

Comparative Data & Troubleshooting

Method Comparison
FeatureIodine-Mediated (Method A)Electrochemical (Method B)
Reagent Cost Low (

is cheap)
Very Low (Electricity + Cat.

)
Waste Stoichiometric Iodide saltsMinimal (Catalytic cycle)
Scalability Moderate (Exotherms)High (Flow chem compatible)
Yield (Typical) 85–95%80–92%
Time 2–4 Hours2–3 Hours
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl IodideEnsure amine is added before iodine. Increase amine equivalents to 1.5.
Dark Product Residual IodineWash organic layer thoroughly with

(Thiosulfate).
Incomplete Rxn Poor SolubilitySwitch solvent to THF/Water or DCM/Water biphasic system.
Side Products Disulfone formationReduce oxidant concentration; add oxidant slowly (dropwise).

References

  • Pan, X., et al. (2015).[5] "Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature." Green Chemistry, 17(3), 1683-1686.

  • Jiang, Y., et al. (2016).[2] "Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst." The Journal of Organic Chemistry, 81(11), 4713–4719.

  • Tang, X., et al. (2013).[1][2] "Copper-catalyzed sulfonamides formation from sodium sulfinates and amines."[1][2][5][6][7] Chemical Communications, 49(54), 6102-6104.

Sources

The Ascendancy of Transition-Metal-Free Sulfone Synthesis: A Guide to the Direct Coupling of Sodium Sulfinates

Author: BenchChem Technical Support Team. Date: March 2026

The sulfone functional group is a cornerstone in modern medicinal chemistry and materials science, imbuing molecules with critical properties ranging from metabolic stability to unique electronic characteristics. Traditionally, the synthesis of sulfones has been dominated by transition-metal-catalyzed cross-coupling reactions. While powerful, these methods often necessitate expensive and toxic metal catalysts, intricate ligand systems, and stringent reaction conditions, posing challenges for scalability, cost-effectiveness, and sustainability.[1][2][3][4][5] In recent years, a paradigm shift towards transition-metal-free methodologies has gained significant momentum, offering greener, more economical, and often complementary approaches to C-S bond formation.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the transition-metal-free coupling of sodium sulfinates, a readily available and versatile class of reagents. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation.

Mechanistic Insights: Pathways to C-S Bond Formation Without Transition Metals

The beauty of transition-metal-free sulfone synthesis lies in the diverse array of mechanistic pathways that can be harnessed. Understanding these mechanisms is paramount for reaction optimization and troubleshooting.

The Radical Pathway: A Prominent Route

A significant number of transition-metal-free couplings of sodium sulfinates proceed via a radical mechanism. This pathway typically involves the single-electron oxidation of the sulfinate anion to a sulfonyl radical, which then engages in the bond-forming step.

G cluster_initiation Initiation cluster_propagation Propagation Sulfinate R-SO₂⁻Na⁺ Oxidant Oxidant (e.g., K₂S₂O₈, O₂, light) Sulfonyl_Radical R-SO₂• Oxidant->Sulfonyl_Radical Single-Electron Transfer (SET) Intermediate_Radical Intermediate Radical Adduct Sulfonyl_Radical->Intermediate_Radical Addition Coupling_Partner Coupling Partner (e.g., Arene, Alkene) Product Sulfone (R-SO₂-Ar) Intermediate_Radical->Product Oxidation & Deprotonation

Caption: Generalized Radical Pathway for Sulfone Synthesis.

The Aryne Pathway: Coupling via Highly Reactive Intermediates

The use of aryne precursors, such as o-silyl aryl triflates, provides a unique transition-metal-free route to aryl sulfones.[8] In this approach, a strong base generates the highly reactive aryne intermediate, which is then trapped by the sodium sulfinate nucleophile.

G Aryne_Precursor o-Silyl Aryl Triflate Aryne Aryne Intermediate Aryne_Precursor->Aryne Elimination Base Base (e.g., TBAF) Base->Aryne Adduct Anionic Adduct Aryne->Adduct Sodium_Sulfinate R-SO₂⁻Na⁺ Sodium_Sulfinate->Adduct Nucleophilic Attack Sulfone Aryl Sulfone Adduct->Sulfone Protonation

Caption: Aryne-Mediated Synthesis of Aryl Sulfones.

Electrochemical and Photocatalytic Methods: Harnessing Energy for C-S Bond Formation

Modern synthetic strategies increasingly employ electricity and light to drive chemical reactions under mild conditions. Electrochemical methods can achieve the synthesis of sulfones without the need for chemical oxidants, offering a green and sustainable approach.[9][10][11][12] Similarly, photocatalysis, often in a transition-metal-free context, can generate the key sulfonyl radical intermediates using visible light.[13][14]

Application Notes and Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the exploration of transition-metal-free sulfone synthesis.

Protocol 1: Base-Mediated Coupling of Sodium Sulfinates with Cinnamic Acids

This protocol details a transition-metal-free synthesis of vinyl sulfones through a tandem cross-decarboxylative/coupling reaction.[15]

Causality Behind Experimental Choices:

  • Dimethyl Sulfoxide (DMSO): Serves as a high-boiling polar aprotic solvent, facilitating the dissolution of the reactants and promoting the reaction.[16][17] In some cases, DMSO can also act as a mild oxidant.[18][19]

  • Potassium Persulfate (K₂S₂O₈): Acts as a strong oxidant to initiate the formation of sulfonyl radicals from sodium sulfinates.

  • Sodium Bicarbonate (NaHCO₃): A mild base that facilitates the decarboxylation of the cinnamic acid and neutralizes acidic byproducts.

  • Temperature (120 °C): Sufficient to promote both decarboxylation and the radical coupling process.

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add sodium sulfinate (0.5 mmol, 1.0 equiv.), cinnamic acid (0.6 mmol, 1.2 equiv.), potassium persulfate (1.0 mmol, 2.0 equiv.), and sodium bicarbonate (1.0 mmol, 2.0 equiv.).

  • Add dimethyl sulfoxide (DMSO, 3.0 mL).

  • Stir the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl sulfone.

Data Presentation:

Sodium SulfinateCinnamic Acid DerivativeYield (%)
Sodium benzenesulfinateCinnamic acid85
Sodium p-toluenesulfinate4-Chlorocinnamic acid82
Sodium p-chlorobenzenesulfinate4-Methoxycinnamic acid78
Sodium methanesulfinateCinnamic acid75
Note: Yields are representative and may vary based on specific substrates and reaction scale.
Protocol 2: Transition-Metal-Free Coupling via Aryne Intermediates

This protocol provides a method for the synthesis of aryl sulfones by reacting sodium sulfinates with o-silyl aryl triflates as aryne precursors.[8]

Causality Behind Experimental Choices:

  • Tetrabutylammonium Fluoride (TBAF): Acts as both a fluoride source to trigger the formation of the aryne intermediate from the o-silyl aryl triflate and as a phase-transfer catalyst.[8]

  • Acetonitrile (CH₃CN): A polar aprotic solvent suitable for this type of reaction.

  • Room Temperature: The high reactivity of the aryne intermediate allows the reaction to proceed under mild temperature conditions.

Step-by-Step Methodology:

  • To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sodium sulfinate (1.2 mmol, 1.2 equiv.) and the o-silyl aryl triflate (1.0 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • Add a 1.0 M solution of TBAF in THF (1.5 mL, 1.5 equiv.) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure aryl sulfone.

Data Presentation:

Sodium SulfinateAryne Precursor (o-silyl aryl triflate)Yield (%)
Sodium benzenesulfinate2-(Trimethylsilyl)phenyl triflate92
Sodium p-toluenesulfinate2-(Trimethylsilyl)phenyl triflate95
Sodium benzenesulfinate4-Methoxy-2-(trimethylsilyl)phenyl triflate88
Sodium methanesulfinate2-(Trimethylsilyl)phenyl triflate85
Note: Yields are representative and based on published data.[8]
Protocol 3: Electrochemical Synthesis of Sulfones

This protocol outlines a general approach for the electrochemical synthesis of sulfones from arenes and sodium sulfinates, highlighting a metal- and reagent-free method.[9]

Causality Behind Experimental Choices:

  • Undivided Cell: Simplifies the experimental setup.

  • Boron-Doped Diamond (BDD) Electrodes: Provide a wide potential window and are resistant to fouling, making them excellent for electrochemical synthesis.

  • Constant Current Electrolysis: A straightforward method to control the electrochemical reaction.

  • Supporting Electrolyte (e.g., Bu₄NBF₄): Ensures the conductivity of the solution.

Step-by-Step Methodology:

  • Set up an undivided electrochemical cell with a boron-doped diamond (BDD) anode and a platinum cathode.

  • To the cell, add the arene (1.0 mmol, 1.0 equiv.), sodium sulfinate (1.5 mmol, 1.5 equiv.), and a supporting electrolyte such as tetrabutylammonium tetrafluoroborate (Bu₄NBF₄, 0.1 M).

  • Add the appropriate solvent system (e.g., acetonitrile/hexafluoroisopropanol).

  • Conduct the electrolysis at a constant current (e.g., 10 mA) at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon consumption of the starting material, stop the electrolysis.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow:

Caption: General Workflow for Transition-Metal-Free Sulfone Synthesis.

Conclusion

The transition-metal-free coupling of sodium sulfinates represents a significant advancement in synthetic organic chemistry, providing sustainable and efficient pathways to valuable sulfone-containing molecules. By understanding the underlying mechanisms and utilizing the robust protocols outlined in this guide, researchers can effectively incorporate these powerful methods into their synthetic strategies. The continued development of novel activation methods, such as photocatalysis and electrochemistry, promises to further expand the scope and utility of these important transformations, paving the way for the discovery and development of new pharmaceuticals and functional materials.

References

  • N.P. et al. (2025). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters.
  • Stephan P. et al. (2025). Metal‐ and Reagent‐Free Electrochemical Synthesis of Alkyl Arylsulfonates in a Multi‐Component Reaction.
  • Jiang, H. et al.
  • Anonymous. Transition-metal-free synthesis of vinyl sulfones via tandem cross-decarboxylative/coupling reactions of sodium sulfinates and cinnamic acids. Green Chemistry (RSC Publishing).
  • Wang, Y. et al. (2020). Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)
  • Pandya, V. G., & Mhaske, S. B. (2014). Transition-Metal-Free C–S Bond Formation: A Facile Access to Aryl Sulfones from Sodium Sulfinates via Arynes. Organic Chemistry Portal.
  • Halder, P. et al. (2019).
  • Anonymous. (2025). Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. The Journal of Organic Chemistry.
  • Anonymous.
  • Siyi Ding et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI.
  • Anonymous. (2019). Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. American Chemical Society.
  • Priyanka Halder et al. (2019). Transition-Metal-Free Regioselective One-Pot Synthesis of Aryl Sulfones from Sodium Sulfinates via Quinone Imine Ketal. The Journal of Organic Chemistry.
  • Anonymous. (2024). I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. PMC.
  • Anonymous. Transition-Metal-Free, Visible-Light-Promoted C–S Cross-Coupling through Intermolecular Charge Transfer. PMC.
  • Anonymous.
  • Liu, Y.-F. et al. (2017). Transition Metal-Free α-Csp3-H Methylenation of Ketones to Form C═C Bond Using Dimethyl Sulfoxide as Carbon Source. Organic Chemistry Portal.
  • Anonymous. Recent advances in photoredox/transition metal-catalyzed sulfonylation using sodium sulfinates.
  • Anonymous. (2021). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing.
  • Anonymous. Reaction between aryl halides and sodium sulfinates a.
  • Anonymous. (2025). Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones.
  • Dong, H. et al. (2023). Photoinduced Photocatalyst-Free Cascade Cyclization of Alkynes with Sodium Sulfinates for the Synthesis of Benzothiophenes and Thioflavones. PMC.
  • Anonymous. (2025). Oxidative C-S bond cleavage reaction of DMSO for C-N and C-C bond formation: New Mannich-type reaction for β-amino ketones.
  • Anonymous. (2025).
  • Anonymous. Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts.
  • Anonymous. (2015). Transition-Metal-Free Coupling Reactions. SlideShare.
  • Anonymous. Dimethyl sulfoxide as a mild oxidant in S–P(O)
  • Anonymous. (2025). Recent advancements in metal-free C–C bond formation via C–H bond functionalization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Anonymous. Visible-light mediated cross-coupling of aryl halides with sodium sulfinates via carbonyl-photoredox/nickel dual catalysis. Organic Chemistry Frontiers (RSC Publishing).
  • Anonymous. Transition-metal-free, visible-light-induced oxidative cross-coupling for constructing β-acetylamino acrylosulfones from sodium sulfinates and enamides. Organic Chemistry Frontiers (RSC Publishing).
  • Anonymous. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Semantic Scholar.
  • Anonymous. Recent Developments on Transition Metal‐Free C C Cross‐Coupling Reactions Using Recyclable Catalysts.
  • Anonymous. Recent advances in transition-metal-free direct C–C and C–heteroatom bond forming reactions. RSC Publishing - Rsc.org.
  • Anonymous. Photocatalyst-free decarboxylative cross-coupling of α-keto acids with aryl sulfinates for the synthesis of S-aryl thioesters.
  • Anonymous. (2021). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Anonymous. Transition metal‐catalyzed coupling reactions with sodium sulfinates.
  • Anonymous. (2020).
  • Anonymous. (2021). Transition-Metal-Free Reductive Cross-Coupling Employing Metabisulfite as a Connector: General Construction of Alkyl–Alkyl Sulfones. CCS Chemistry - Chinese Chemical Society.
  • Anonymous. (2024).
  • Anonymous. Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry (RSC Publishing).
  • Anonymous. (2025).
  • Anonymous. (2021). Transition-Metal-Free Coupling Reactions. Chemical Reviews.
  • Anonymous. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Anonymous. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Linker.

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Application Note: Electrochemical Synthesis Using 4-tert-Butylbenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

As a Senior Application Scientist in early-stage drug discovery and methodology development, I frequently utilize the 4-tert-butylbenzenesulfonyl moiety. The tert-butyl group provides exceptional steric bulk and lipophilicity, which are highly sought-after properties for improving the metabolic stability and target-binding affinity of pharmacophores.

Historically, introducing this group required harsh chemical oxidants, transition-metal catalysts, or unstable sulfonyl halides. However, the use of sodium 4-tert-butylbenzenesulfinate as a stable, easy-to-handle solid precursor in electrochemical synthesis has revolutionized this process. By leveraging anodic oxidation, we can directly generate highly reactive sulfonyl radicals under mild, oxidant-free conditions, aligning perfectly with modern sustainable chemistry practices[1]. This approach is highly versatile, enabling the synthesis of β-alkoxy sulfones, sulfonamides, and heteroaryl sulfones through the precise control of electron transfer[2].

Mechanistic Causality

Understanding the electron flow is critical for troubleshooting and optimizing electrochemical cascades. The reaction relies on the single-electron transfer (SET) oxidation of the sulfinate anion at the anode.

  • Anodic Oxidation : The sodium sulfinate (

    
    ) is oxidized at a relatively low potential (approx. +0.6 to +0.8 V vs Ag/AgCl) to yield the electrophilic sulfonyl radical (
    
    
    
    ).
  • Radical Addition : This radical selectively attacks the electron-rich double bond of an alkene (or arene), generating a carbon-centered radical intermediate.

  • Secondary Oxidation & Trapping : The intermediate radical undergoes a second anodic oxidation to form a carbocation, which is rapidly trapped by a nucleophile (e.g., an alcohol or amine) present in the solvent matrix. Alternatively, it can undergo direct radical-radical cross-coupling[3].

Mechanism A Sodium 4-tert-butylbenzenesulfinate (ArSO₂Na) B Anodic Oxidation (-e⁻) A->B C Sulfonyl Radical (ArSO₂•) B->C D Addition to Alkene (R-CH=CH₂) C->D E Carbon-Centered Radical (R-CH•-CH₂-SO₂Ar) D->E F Anodic Oxidation (-e⁻) & Nucleophilic Attack E->F G β-Functionalized Sulfone (Target Product) F->G

Electrochemical generation of sulfonyl radicals and alkene difunctionalization.

Experimental Design & Self-Validating Protocol

The following protocol details the electrochemical alkoxysulfonylation of styrenes. Every parameter has been selected based on strict chemical causality to ensure a robust, self-validating system.

Causality of Reaction Parameters
  • Cell Architecture (Undivided Cell) : An undivided cell is chosen to minimize electrical resistance and simplify the setup. The cathodic half-reaction (reduction of protons from the alcohol to

    
     gas) does not interfere with the anodic radical generation, making a membrane or frit unnecessary[4].
    
  • Electrode Material (Graphite/Graphite) : Graphite electrodes are utilized because they possess a high overpotential for solvent degradation, ensuring that the sulfinate is selectively oxidized. They are also immune to the oxidative corrosion that typically plagues metal anodes[3].

  • Supporting Electrolyte (

    
    ) : The tetrafluoroborate anion is highly resistant to anodic oxidation. This ensures the applied current is entirely dedicated to the oxidation of the sulfinate salt rather than the degradation of the electrolyte.
    
Step-by-Step Methodology

Reagents Required:

  • Sodium 4-tert-butylbenzenesulfinate (1.5 mmol, 1.5 equiv)

  • Styrene derivative (1.0 mmol, 1.0 equiv)

  • Methanol (5.0 mL, acts as solvent and nucleophile)

  • Tetrabutylammonium tetrafluoroborate (

    
    , 0.1 M)
    

Procedure:

  • Cell Assembly : Equip a 10 mL undivided glass electrochemical cell with a magnetic stir bar. Insert two graphite rod electrodes (5 mm diameter) suspended approximately 1.0 cm apart.

  • Reagent Loading : Add the styrene derivative, sodium 4-tert-butylbenzenesulfinate, and

    
     to the cell.
    
  • Dissolution : Inject 5.0 mL of Methanol. Stir at 500 rpm until the electrolyte and sulfinate are fully dissolved. Note: Complete dissolution is critical to prevent localized resistance spikes.

  • Electrolysis (Self-Validating Step) : Connect the electrodes to a DC power supply. Apply a constant current (galvanostatic mode) of 15 mA for approximately 4 hours (equivalent to 2.2 F/mol).

    • Self-Validation Check: Continuously monitor the cell voltage. A healthy reaction will display a stable voltage between 2.5 V and 3.5 V. If the voltage spikes above 5.0 V, this is a diagnostic indicator of electrode passivation (fouling). If this occurs, briefly reverse the polarity for 10 seconds to clean the electrodes, then resume.

  • In-Process Control : After 3.5 hours, sample 10 µL of the mixture and analyze via TLC (Hexanes:EtOAc 4:1) to confirm the consumption of the styrene starting material.

  • Workup & Isolation : Upon completion, transfer the mixture to a round-bottom flask and remove the methanol under reduced pressure. Re-dissolve the residue in Ethyl Acetate (15 mL), wash with saturated aqueous

    
     (10 mL) and brine (10 mL). Dry over anhydrous 
    
    
    
    , concentrate, and purify via silica gel flash chromatography.

Workflow S1 1. Cell Assembly Undivided, Graphite Electrodes S2 2. Reagent Loading ArSO₂Na, Substrate, Electrolyte S1->S2 S3 3. Electrolysis Constant Current (15 mA) S2->S3 S4 4. In-Process Control Voltage Monitor & TLC S3->S4 S5 5. Isolation Extraction & Chromatography S4->S5

Step-by-step workflow for the electrochemical sulfonylation in an undivided cell.

Quantitative Data & Substrate Scope

The use of sodium 4-tert-butylbenzenesulfinate demonstrates excellent functional group tolerance and high yields across various electrochemical transformations. The table below summarizes quantitative data derived from recent 2[2].

Sulfonyl SourceSubstrateCo-Reactant (Nucleophile)Product TypeYield (%)Ref
Sodium 4-tert-butylbenzenesulfinateStyreneMethanolβ-Methoxy sulfone82[2]
Sodium 4-tert-butylbenzenesulfinate4-MethylstyreneEthanolβ-Ethoxy sulfone78[2]
Sodium 4-tert-butylbenzenesulfinateQuinoline N-oxideDeep Eutectic Solvent2-Quinoline sulfone85[4]
Sodium 4-tert-butylbenzenesulfinateAnilineWaterSulfonamide75[1]

Note: Yields are isolated yields after chromatographic purification. Current densities and total charge passed (F/mol) were optimized per substrate to minimize over-oxidation.

References

  • Electrochemical Alkoxysulfonylation Difunctionalization of Styrene Derivatives Using Sodium Sulfinates as Sulfonyl Sources. National Center for Biotechnology Information (PMC).2

  • Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. ResearchGate.3

  • Electrochemical Sulfonylation in Deep Eutectic Solvents to Access 2-Quinoline Sulfones. ChemRxiv.4

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing.1

Sources

Visible-Light Photoredox Catalysis with Aryl Sulfinate Salts: A Comprehensive Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of carbon–sulfur (C–S) bonds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Historically, sulfonylation relied on moisture-sensitive and pungent sulfonyl chlorides. However, aryl sulfinate salts (e.g., sodium benzenesulfinate) have emerged as bench-stable, odorless, and highly versatile precursors for the generation of sulfonyl radicals [1].

By leveraging visible-light photoredox catalysis, researchers can activate these salts under mild, room-temperature conditions. This application note provides a deep dive into the mechanistic causality, quantitative benchmarks, and self-validating protocols for utilizing aryl sulfinate salts in both metal-free and dual-catalytic photoredox systems.

Mechanistic Framework: The Causality of Radical Generation

To successfully implement photoredox sulfonylation, one must understand the thermodynamic and kinetic flow of electrons. The reaction is driven by a Single Electron Transfer (SET) event.

When a photocatalyst (PC), such as Eosin Y or an Iridium complex, is irradiated with specific wavelengths of visible light, it transitions to a long-lived excited state (PC). Aryl sulfinate salts possess an oxidation potential that falls within the oxidative quenching window of these excited catalysts. The PC abstracts an electron from the sulfinate anion, generating a highly reactive, electrophilic sulfonyl radical (


) [1].

Depending on the reaction design, this radical can:

  • Add directly to unsaturated systems (e.g., alkenes/alkynes) in metal-free pathways to form vinyl or allyl sulfones.

  • Be intercepted by a transition metal (e.g., Nickel) in dual-catalysis pathways to undergo cross-coupling with aryl halides, forming diaryl sulfones [2].

Mechanism PC Photocatalyst (PC) e.g., Eosin Y / AQDAB PC_star Excited PC* PC->PC_star Light Visible Light (Blue/Green LEDs) Light->PC Excitation Radical Sulfonyl Radical (ArSO2•) PC_star->Radical SET Oxidation PC_rad Reduced PC•⁻ (or Oxidized PC•⁺) PC_star->PC_rad SET Sulfinate Aryl Sulfinate Salt (ArSO2Na) Sulfinate->Radical Acceptor Radical Acceptor (Alkene / Ni-Complex) Radical->Acceptor Addition/Coupling Product Sulfone Product Acceptor->Product PC_rad->PC Catalyst Regeneration

Fig 1: General mechanistic pathway for photoredox-catalyzed generation of sulfonyl radicals.

Quantitative Benchmarks & Condition Matrix

Selecting the right catalytic system depends heavily on the target electrophile. Below is a synthesized matrix of validated conditions for aryl sulfinate cross-coupling [1, 2, 3].

Catalytic SystemPhotocatalystCo-CatalystLight SourceSubstrate ScopeTypical Yields
Metal-Free Addition Eosin Y (Organic)NoneGreen LED (530 nm)Styrenes, Alkenes65% – 92%
Dual Catalysis (Green) AQDAB (Organoboron)

Blue LED (450 nm)Aryl Bromides40% – 85%
Dual Catalysis (Standard)


Blue LED (450 nm)Aryl/Heteroaryl Halides75% – 95%

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in controls to ensure mechanistic integrity.

Protocol A: Metal-Free Synthesis of Vinyl Sulfones

Objective: Direct sulfinylation of styrenes using an organic dye.

Causality Note on Solvent: Ethanol was traditionally used for Eosin Y; however, when reacting styrenes, ethanol acts as a nucleophile leading to ether byproducts. Therefore, a binary mixture of


 is mandated to suppress nucleophilic attack while maintaining the solubility of the inorganic sulfinate salt [1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk tube, add sodium benzenesulfinate (0.4 mmol, 2.0 equiv), styrene derivative (0.2 mmol, 1.0 equiv), Eosin Y (2 mol%), and nitrobenzene (0.2 mmol, 1.0 equiv. acts as an oxidative quencher to close the catalytic cycle).

  • Solvent Addition: Add 2.0 mL of a degassed

    
     (4:1 v/v) mixture.
    
  • Degassing (Critical): Perform three Freeze-Pump-Thaw cycles. Why? Molecular oxygen (

    
    ) is a triplet diradical that rapidly quenches excited photocatalysts and intercepts sulfonyl radicals to form peroxy species.
    
  • Irradiation: Place the vial 2 cm away from a Green LED strip (530 nm, 10 W). Stir at room temperature for 12–16 hours.

  • Workup: Dilute with ethyl acetate, wash with brine (

    
     mL) to remove DMF, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Dual Ni/Photoredox Synthesis of Diaryl Sulfones

Objective: Cross-coupling of aryl bromides with sulfinate salts under base-free conditions.

Causality Note on Dual Catalysis: Aryl halides cannot be directly activated by sulfonyl radicals. Nickel acts as a radical capture agent. The Ni(0) species undergoes oxidative addition with the aryl halide, captures the photochemically generated sulfonyl radical to form a Ni(III) intermediate, and undergoes reductive elimination to forge the C–S bond [2, 3].

Step-by-Step Procedure:

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with aryl bromide (0.2 mmol), sodium aryl sulfinate (0.4 mmol),

    
     (5 mol%), dtbbpy ligand (5 mol%), and the photocatalyst (e.g., AQDAB or Ir-complex, 2 mol%).
    
  • Solvent Addition: Add 2.0 mL of anhydrous, degassed Acetonitrile (MeCN). Seal the vial with a PTFE septum cap.

  • Irradiation: Remove from the glovebox and irradiate with Blue LEDs (450 nm, 30 W) equipped with a cooling fan to maintain the temperature at 25 °C. Stir for 24 hours.

  • Workup: Filter the crude mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

Experimental Workflow & Self-Validation Logic

To ensure the system is operating via the proposed photoredox radical mechanism, the following validation steps must be integrated into the optimization phase [3].

Workflow cluster_validation Self-Validation & Controls Start 1. Reagent Preparation Weigh ArSO2Na, PC, Substrate Solvent 2. Solvent Addition (e.g., DMF/H2O or MeCN) Start->Solvent Degas 3. Degassing (Critical) Freeze-Pump-Thaw or Sparging Solvent->Degas Irradiate 4. Light Irradiation Specific Wavelength Degas->Irradiate LightOnOff Light ON/OFF Experiment Validates photo-dependence Irradiate->LightOnOff TEMPO TEMPO Addition Validates radical pathway Irradiate->TEMPO Workup 5. Workup & Purification Extraction & Column Irradiate->Workup

Fig 2: Experimental workflow and self-validation logic for photoredox sulfinylation.

Troubleshooting & Validation Checks
  • Light ON/OFF Experiment: Run the reaction for 2 hours with light, turn the light off for 2 hours, and repeat. Sample the reaction via GC-MS or LC-MS at each interval. Causality: If the reaction halts in the dark, it confirms that continuous photo-excitation is required, ruling out a self-sustaining radical chain mechanism [3].

  • Radical Trapping: Add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl to a control reaction. Causality: TEMPO will rapidly couple with the photochemically generated

    
     radical. The complete suppression of the desired sulfone product and the LC-MS detection of the 
    
    
    
    adduct validates the radical nature of the sulfinate activation.

References

  • Photocatalytic formation of carbon–sulfur bonds - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Visible-light mediated cross-coupling of aryl halides with sodium sulfinates via carbonyl-photoredox/nickel dual catalysis Source: ResearchGate URL:[Link]

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light Source: MDPI URL:[Link]

Troubleshooting & Optimization

Desulfitative & Liebeskind-Srogl Coupling Support Center: Yield Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for desulfitative and Liebeskind-Srogl cross-coupling reactions. As a Senior Application Scientist, I have compiled this resource to help you navigate the mechanistic nuances of these powerful C–C bond-forming methodologies. Unlike traditional cross-couplings, desulfitative methods (extruding SO2 from sulfinates) and Liebeskind-Srogl reactions (utilizing thioesters/sulfides with a copper co-catalyst) present unique kinetic bottlenecks. This guide bridges theoretical causality with bench-level execution to ensure your protocols are robust and self-validating.

Visualizing the Mechanistic Pathway

To troubleshoot effectively, we must first understand the catalytic cycle. In desulfinative cross-coupling, the extrusion of SO2 is a critical thermodynamic driving force, but transmetalation often dictates the overall reaction rate[1].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation Pd(II)(Ar)(SO2R) OxAdd->TransMet + R-SO2Na - NaBr Extrusion SO2 Extrusion Pd(II)(Ar)(R) TransMet->Extrusion - SO2 Extrusion->Pd0 Catalyst Regeneration Product Cross-Coupled Product Ar-R Extrusion->Product Reductive Elimination

Catalytic cycle of Pd-catalyzed desulfinative cross-coupling.

Troubleshooting Guide & FAQs

Q1: My Liebeskind-Srogl coupling with an electron-deficient boronic acid is yielding <10%. How do I improve this? Causality: The Liebeskind-Srogl reaction relies heavily on the nucleophilicity of the boronic acid during the transmetalation step. Electron-withdrawing groups on the boronic acid scaffold severely reduce its electron density, hindering efficient transmetalation to the palladium center[2]. Consequently, the catalytic cycle stalls, and side reactions—such as the homocoupling of the boronic acid—begin to outcompete the desired cross-coupling. Solution:

  • Increase Boronic Acid Equivalents: Push the equilibrium by using 2.0–3.0 equivalents of the boronic acid.

  • Optimize the Copper Co-Catalyst: Ensure you are using high-quality, anhydrous Copper(I) thiophene-2-carboxylate (CuTC). CuTC coordinates with the thioester, making it more electron-deficient and promoting oxidative addition[3]. If homocoupling persists, a sacrificial increment of CuTC can improve conversion[4].

  • Ligand Selection: Switch to a more electron-rich, bidentate phosphine ligand or use tris(2-furyl)phosphine (TFP), which is classically optimized for this system[5].

Q2: I am observing significant homocoupling of my sulfinate salt in a desulfinative cross-coupling. What is going wrong? Causality: In desulfinative cross-couplings of aryl bromides with aryl sulfinate salts, the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species is actually mediated by the homocoupling of two sulfinate substrates[1]. However, excessive homocoupling indicates that the oxidative addition complex (the resting state for carbocyclic sulfinates) is forming too slowly, or that adventitious oxygen is oxidizing the metal centers, driving an oxidative homocoupling pathway[6]. Solution:

  • Strict Degassing: Implement a rigorous freeze-pump-thaw degassing protocol (minimum 3 cycles) to remove dissolved oxygen.

  • Pre-form Pd(0): Instead of relying on the sulfinate to reduce Pd(OAc)2, start with a Pd(0) source like Pd2(dba)3 to prevent sacrificial consumption of your sulfinate.

Troubleshooting Start Low Yield in Coupling? CheckHomo Is homocoupling dominant? Start->CheckHomo YesHomo Yes: Exclude O2, check Cu(I) CheckHomo->YesHomo Yes NoHomo No: Check SM conversion CheckHomo->NoHomo No LowConv Low Conv: Stalled Transmetalation NoHomo->LowConv Optimize Increase CuTC / Change Ligand LowConv->Optimize

Troubleshooting logic tree for resolving low yields in desulfitative couplings.

Q3: Does the choice of solvent significantly impact the desulfitative extrusion of SO2? Causality: Yes. The extrusion of SO2 from the intermediate palladium sulfinate complex requires a solvent system that can stabilize the transition state while allowing the gaseous SO2 to escape. Anhydrous dioxane is highly effective for both Liebeskind-Srogl and desulfinative couplings because its boiling point (101 °C) allows for sufficient thermal energy to drive SO2 extrusion without degrading the catalyst[3].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes empirical yield optimizations for a standard Liebeskind-Srogl coupling of a thioester with a boronic acid. Notice how the interplay of solvent and catalyst stoichiometry dictates the final yield.

EntryPalladium CatalystLigandCo-Catalyst (Eq)SolventTemp (°C)Yield (%)
1Pd(OAc)2 (5 mol%)PPh3CuTC (1.5)THF6035%
2Pd2(dba)3 (2.5 mol%)TFPCuTC (1.5)THF6058%
3Pd2(dba)3 (2.5 mol%)TFPCuTC (1.5)Dioxane8082%
4Pd2(dba)3 (2.5 mol%)TFPCuTC (2.5)Dioxane8091%
5Pd2(dba)3 (2.5 mol%)TFPCuI (2.5)Dioxane8012%

Data synthesis based on optimization parameters where anhydrous dioxane and stoichiometric CuTC significantly outperform other conditions[3][4].

Self-Validating Experimental Protocol

To ensure reproducibility, use this self-validating protocol for the Liebeskind-Srogl Cross-Coupling of Thioesters with Boronic Acids . This protocol includes built-in validation checks to confirm the reaction is proceeding correctly at each stage.

Materials Required:

  • Thioester substrate (1.0 eq, 0.5 mmol)

  • Arylboronic acid (2.0 eq, 1.0 mmol)

  • Pd2(dba)3 (0.025 eq, 2.5 mol%)

  • Tris(2-furyl)phosphine (TFP) (0.10 eq, 10 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (2.0 eq, 1.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System (Glovebox or Schlenk line): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3, TFP, and CuTC.

    • Validation Check: CuTC should be a pale brown/tan powder. If it is green or blue, it has oxidized to Cu(II) and will cause immediate homocoupling of your boronic acid. Discard and use fresh CuTC.

  • Substrate Addition: Add the thioester and the arylboronic acid to the flask.

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the flask and perform 3 cycles of freeze-pump-thaw degassing. Backfill with ultra-pure Argon.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of Cu(I) and the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 16–18 hours.

    • Validation Check: The reaction mixture typically turns from a dark red/brown suspension to a black mixture as Pd(0) aggregates over time.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with diethyl ether (15 mL) and filter through a short pad of Celite to remove palladium black and insoluble copper salts. Wash the Celite pad with additional ether (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel) to isolate the cross-coupled ketone/aryl product.

References

  • The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. nih.gov. Available at:[Link]

  • Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. rsc.org. Available at:[Link]

  • Liebeskind–Srogl coupling. wikipedia.org. Available at:[Link]

  • A. Barthelme's research works. researchgate.net. Available at:[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. nih.gov. Available at:[Link]

  • An efficient Pd(0)-catalyzed Cu(I)-mediated desulfitative C-C cross-coupling. rsc.org. Available at:[Link]

Sources

Technical Support Center: Solvent Selection for Sodium 4-tert-butylbenzenesulfinate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus: Sodium 4-tert-butylbenzenesulfinate (CAS: 69152-35-8) Document ID: TS-SBBS-004 Status: Active Guide Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists

Introduction: The Solubility Paradox

Sodium 4-tert-butylbenzenesulfinate presents a unique solvation challenge. It is an amphiphilic salt : it possesses a hydrophilic ionic head group (


) and a lipophilic hydrophobic tail (the tert-butyl aryl group).

Successful reaction outcomes depend entirely on balancing these opposing properties. If the solvent is too non-polar, the salt remains a "brick dust" solid, unreactive in the lattice. If the solvent is too protic (e.g., water), the nucleophilicity of the sulfur atom is blunted by strong solvation shells, or the reagent may simply decompose under oxidative stress.

This guide provides an evidence-based framework for solvent selection, moving beyond trial-and-error to mechanistic predictability.

Module 1: Dissolution & Solubility Matrix

The Core Problem

Users often report: "My starting material won't dissolve in DCM or Toluene, but my electrophile crashes out in water."

Solubility Hierarchy Table
Solvent ClassExamplesSolubility RatingTechnical Note
Polar Aprotic DMSO, DMF, DMAcExcellent Recommended. Dissolves the salt by solvating the cation (

), leaving the sulfinate anion "naked" and highly reactive.
Polar Protic Water, MethanolGood High solubility, but reduces nucleophilicity via Hydrogen Bonding. Good for radical/electrochemical methods.
Dipolar Aprotic Acetonitrile (MeCN)Moderate Often requires heating or slight water co-solvent (1-5%) to break the lattice.
Chlorinated DCM, ChloroformPoor Not recommended as a single solvent. Requires Phase Transfer Catalysis (PTC).
Hydrocarbons Toluene, HexaneInsoluble The tert-butyl group is not lipophilic enough to drag the ionic head into these solvents without a crown ether or quaternary ammonium salt.
Troubleshooting Q&A

Q: I need to run a reaction in Toluene due to my electrophile's stability. How do I get the sulfinate into solution? A: You must use a Phase Transfer Catalyst (PTC) . The tert-butyl group aids in keeping the molecule in the organic layer once extracted, but it cannot overcome the lattice energy alone.

  • Protocol: Add 10 mol% Tetrabutylammonium iodide (TBAI) or 18-Crown-6.

  • Mechanism: The TBAI performs a cation exchange, creating a lipophilic ion pair (

    
    ) that is soluble in toluene.
    

Module 2: Nucleophilic Substitution (Synthesis of Sulfones)

Mechanistic Insight: Ambident Reactivity

The sulfinate anion is an ambident nucleophile . It can attack via the Sulfur (soft nucleophile) to form stable Sulfones , or via the Oxygen (hard nucleophile) to form unstable Sulfinic Esters .

  • Goal: S-Alkylation (Sulfone).

  • Solvent Rule: Polar Aprotic solvents favor S-alkylation by destabilizing the anion (raising the HOMO energy).

Visualizing the Pathway

G Start Sodium 4-tert-butylbenzenesulfinate + Electrophile (R-X) Solvent_A Solvent: DMSO/DMF (Polar Aprotic) Start->Solvent_A Dissolves Salt Solvent_B Solvent: Alcohol/Water (Polar Protic) Start->Solvent_B H-Bonding Shielding Path_S S-Attack (Soft) Solvent_A->Path_S Naked Anion Path_O O-Attack (Hard) Solvent_B->Path_O Solvated Anion Product_S Sulfone (Major) Thermodynamic Product Path_S->Product_S Product_O Sulfinic Ester (Minor) Kinetic/Unstable Path_O->Product_O

Figure 1: Solvent influence on Ambident Nucleophilicity. Polar aprotic solvents favor the desired S-alkylation.

Standard Protocol: S-Alkylation
  • Dissolution: Dissolve Sodium 4-tert-butylbenzenesulfinate (1.2 equiv) in DMSO (0.5 M concentration).

  • Addition: Add alkyl halide (1.0 equiv).

  • Temperature: Stir at 70°C . (Note: The tert-butyl group adds steric bulk; slightly higher heat than simple PhSO2Na reactions may be required).

  • Workup: Pour into water. The product (sulfone) will precipitate due to the hydrophobic tert-butyl group. Filter and wash.[1][2][3]

Module 3: Radical & Electrochemical Applications

Current Trends

Modern drug discovery utilizes sulfinates as precursors for sulfonyl radicals (


) via oxidative desulfonylation or electrochemical oxidation.
The "Gold Standard" Solvent System: MeCN/H2O

For electrochemical or photoredox reactions, pure organics often fail because they cannot support the electrolyte or dissolve the salt.

  • Recommended Ratio: Acetonitrile : Water (1:1 or 2:1).

  • Why?

    • Water: Solvates the ionic head group and the electrolyte (e.g.,

      
      ).
      
    • MeCN: Solvates the organic substrate (alkyne/alkene) and the lipophilic tert-butyl tail of the radical intermediate.

    • Conductivity: This mixture provides the necessary dielectric constant for electron transfer.

Electrochemical Workflow Diagram

EChem Setup Setup: Undivided Cell Graphite/Pt Electrodes Solvent Solvent System: MeCN/H2O (1:1) + Electrolyte (KI or NH4Cl) Setup->Solvent Reaction Oxidation at Anode (-e⁻) Solvent->Reaction Current Applied Intermediate Sulfonyl Radical (ArSO2•) Reaction->Intermediate Trap Trapping with Alkyne/Alkene Intermediate->Trap Radical Addition Final Vinyl Sulfone / Beta-Keto Sulfone Trap->Final

Figure 2: Electrochemical sulfonylation workflow using the optimal binary solvent system.

Troubleshooting Q&A

Q: I am observing desulfonylation (loss of


) and getting the aryl product instead of the sulfone. 
A:  This is a temperature and solvent issue.
  • Cause: High temperatures (>100°C) or specific solvents (like pure acetic acid) promote the extrusion of

    
     to form the aryl radical (
    
    
    
    ).
  • Fix: Lower the temperature to <60°C. Use the MeCN/H2O system, which stabilizes the sulfonyl radical species better than acidic organic media.

References

  • Solubility & Phase Behavior

    • Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate. (Extrapolated for tert-butyl analog). ResearchGate.

  • Electrochemical Sulfonylation

    • Electrochemically Enabled Sulfonylation of Alkynes with Sodium Sulfinates.[4][5] Organic Chemistry Portal.

  • Radical Reactivity & Solvent Effects

    • Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors.[5][6] Bentham Science.

  • General Reactivity of Sulfinates

    • Synthesis and applications of sodium sulfinates (RSO2Na).[5][7] RSC Advances.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Sulfinate Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & Validated Protocols

Knowledge Base Overview: The Mechanistic Root of Catalyst Poisoning

Sulfinate salts are highly attractive, bench-stable nucleophilic coupling partners for C–C and C–S bond formation. However, their application in palladium-catalyzed desulfinative cross-coupling is frequently bottlenecked by severe catalyst poisoning[1].

The causality behind this deactivation lies in the hard-soft acid-base (HSAB) theory. The sulfinate sulfur atom acts as a soft Lewis base, which strongly coordinates to the soft Pd(II) center following oxidative addition. When the local concentration of the sulfinate anion exceeds the catalytic turnover rate, it displaces crucial phosphine ligands, forming an inactive, off-cycle


-coordinated Pd(II)-bis(sulfinate) resting state[2]. This thermodynamic sink prevents the necessary extrusion of SO

and subsequent transmetalation, effectively stalling the reaction.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Aryl Halide Addition Poison Inactive Pd(II)-Bis(sulfinate) (Poisoned State) OxAdd->Poison Excess Sulfinate (Strong S-Pd Bond) Transmet Desulfinative Transmetalation OxAdd->Transmet Controlled Sulfinate Poison->Transmet Slow Release / Heating Product Cross-Coupled Product Transmet->Product Extrusion of SO2 & Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of desulfinative cross-coupling highlighting the sulfinate poisoning pathway.

Troubleshooting Guide & FAQs

Q: My cross-coupling reaction stalls at 15-20% conversion. NMR shows unreacted starting materials and a highly stable palladium intermediate. What is happening? A: You are observing off-cycle catalyst poisoning. The high concentration of the nucleophilic sulfinate salt has outcompeted the desulfination pathway, forming the dead-end Pd(II)-bis(sulfinate) complex[2]. Corrective Action: Transition to a "latent sulfinate" strategy. By utilizing


-nitrile or 

-ester sulfones, the active sulfinate salt is generated in situ via base-mediated elimination[3]. This keeps the steady-state concentration of the free sulfinate low enough to favor productive transmetalation over catalyst saturation.

Q: I observe rapid formation of a black precipitate ("Pd black") and complete loss of catalytic activity within 30 minutes. How do I prevent this? A: "Pd black" indicates severe catalyst aggregation, typically caused by ligand depletion or over-reduction[4]. Because sulfinates are strongly coordinating, they can actively displace monodentate phosphine ligands (like PPh


) from the palladium center, leaving the metal unprotected and prone to agglomeration.
Corrective Action: Upgrade your ligand architecture. Employ bulky, bidentate ligands with large bite angles (e.g., XantPhos or dcpp)[4]. The chelate effect geometrically prevents the sulfinate from displacing both phosphorus donors simultaneously, preserving the integrity of the catalytic pocket.

Q: Can I just increase the catalyst loading to overcome the poisoning? A: No. Increasing catalyst loading linearly increases the concentration of the poisoned


-Pd(II) species without altering the thermodynamic equilibrium. It is an inefficient, high-cost approach that complicates downstream purification (a critical issue in drug development)[5]. Focus on modulating the ligand bite angle and the sulfinate release rate instead.

Troubleshooting Start Low Yield / Stalled Reaction Visual Visual Inspection of Reaction Start->Visual Black Pd Black Precipitate (Catalyst Degradation) Visual->Black Aggregation Clear Clear/Yellow Solution (Off-Cycle Poisoning) Visual->Clear Stable Intermediate Sol1 Use Bidentate Ligand (e.g., XantPhos) Black->Sol1 Prevent Ligand Displacement Sol2 Use Latent Sulfinate (Slow Release) Clear->Sol2 Lower Local Concentration

Caption: Diagnostic workflow for identifying and resolving palladium catalyst deactivation mechanisms.

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the causal relationship between reaction engineering choices and catalytic efficiency, demonstrating how mitigating poisoning directly impacts yield.

Strategy / ModificationLigand ArchitectureSulfinate SourceDominant Catalyst StateTypical Yield
Standard (Control) Monodentate (PPh

)
Direct Salt (High Conc.)Rapid Poisoning / Pd Black< 20%
Ligand Optimization Bidentate (XantPhos)Direct Salt (High Conc.)Stable, Slow Turnover45–60%
Latent Release Monodentate (PPh

)

-ester sulfone (Low Conc.)
Active, Moderate Turnover60–75%
Synergistic Protocol Bidentate (XantPhos)

-ester sulfone (Low Conc.)
Highly Active, Robust> 85%

Validated Experimental Protocol: Slow-Release Desulfinative Cross-Coupling

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Visual and thermal cues are embedded within the steps to confirm the reaction is proceeding along the productive pathway rather than falling into the poisoning trap.

Materials:

  • Aryl bromide electrophile (1.0 equiv)

  • Latent sulfinate (

    
    -nitrile sulfone) (1.5 equiv)[3]
    
  • Pd

    
    (dba)
    
    
    
    (2.5 mol%)
  • XantPhos (5.0 mol%)[4]

  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd

    
    (dba)
    
    
    
    and XantPhos in 1,4-dioxane. Stir at room temperature for 15 minutes.
    • Self-Validation Check: The solution must transition from deep purple/red to a clear, bright yellow. This confirms successful ligand exchange and the formation of the active Pd(0)-XantPhos complex. If the solution remains dark or precipitates form, the ligand is oxidized or wet; halt the experiment.

  • Electrophile Addition: Add the aryl bromide to the active catalyst solution. Stir for 5 minutes.

    • Self-Validation Check: A slight deepening of the yellow color indicates successful oxidative addition to form the Pd(II) intermediate.

  • Controlled Base & Nucleophile Introduction: Add Cs

    
    CO
    
    
    
    followed by the latent sulfinate reagent.
  • Thermal Activation: Heat the reaction mixture to 90 °C. The elevated temperature serves a dual purpose: it drives the desulfination (SO

    
     extrusion) and promotes the base-mediated 
    
    
    
    -elimination of the latent sulfinate[2].
    • Self-Validation Check: Monitor the reaction at the 1-hour mark. A persistent yellow/orange homogeneous solution confirms active catalytic turnover. The appearance of a black mirror on the flask walls indicates ligand displacement and failure of the chelate effect. A completely colorless solution indicates the reaction has stalled into the

      
      -bis-sulfinate resting state (poisoning).
      
  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 2020. URL:[Link]

  • Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 2020. URL:[Link]

  • Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Organic Letters, 2019. URL:[Link]

  • Palladium-Catalyzed Coupling of Vinyl Tosylates with Arylsulfinate Salts. Tetrahedron Letters, 2009. URL:[Link]

  • Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters, 2021. URL:[Link]

Sources

Technical Support Center: Purifying 4-tert-butylbenzenesulfinic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 4-tert-butylbenzenesulfinic acid sodium salt, designed for researchers and drug development professionals. This technical support center provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

As a Senior Application Scientist, I've seen researchers encounter a range of challenges when purifying sodium organosulfinates. These salts, with their amphiphilic nature—possessing both a non-polar hydrocarbon tail and a highly polar ionic head—present unique purification puzzles. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-tert-butylbenzenesulfinic acid sodium salt.

Q1: My final product is oily or refuses to crystallize from solution. What's going wrong?

This is a common issue related to supersaturation and solvent choice. An oily product or failure to crystallize typically points to one of three root causes:

  • Inappropriate Solvent System: The solubility of your compound is too high in the chosen solvent, even at low temperatures. The "like dissolves like" principle is key; this salt has both polar and non-polar characteristics. A single solvent may not provide the required sharp solubility differential with temperature.

  • Excessive Solvent: Too much solvent was used, preventing the solution from reaching the necessary supersaturation point upon cooling for nucleation and crystal growth to occur.[1]

  • Presence of Impurities: Certain impurities can act as "crystallization inhibitors," disrupting the formation of a stable crystal lattice. This is particularly true for structurally similar organic byproducts.

Solutions & Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.

    • Seeding: Introduce a tiny crystal of pure 4-tert-butylbenzenesulfinic acid sodium salt into the cooled solution to act as a template for crystal growth.

    • Reduce Temperature: Ensure the solution is thoroughly cooled. An ice-water bath is standard, but for some systems, a dry ice/acetone bath may be required if the solvent's freezing point allows.[1]

  • Re-evaluate Your Solvent System:

    • Introduce an Anti-solvent: If your compound is dissolved in a solvent where it is highly soluble (e.g., methanol or water), slowly add an "anti-solvent" in which it is poorly soluble (e.g., isopropanol, acetonitrile, or acetone) until persistent turbidity is observed.[2] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. For this specific salt, an ethanol/water or isopropanol/water system is an excellent starting point.

    • Evaporate Excess Solvent: If you suspect too much solvent was used, carefully remove a portion under reduced pressure until the solution appears slightly cloudy. Then, allow it to cool.

Q2: My product's purity is low due to inorganic salts like NaCl or Na₂SO₄. How can I remove them?

Inorganic salt contamination is a frequent byproduct of synthesis, especially if the sulfinic acid was prepared by reducing the corresponding sulfonyl chloride with sodium sulfite or if NaCl was used for "salting out".[3][4] These salts often co-precipitate with the desired product.

Causality: The high polarity of inorganic salts makes them very soluble in water but poorly soluble in most organic solvents. Conversely, your target molecule has significant organic character due to the tert-butylphenyl group, giving it some solubility in polar organic solvents where inorganic salts are insoluble.

Solutions & Protocol:

  • Slurry Washing (For High Contamination):

    • Suspend the crude solid in a polar organic solvent where the target compound has minimal solubility at room temperature, but the inorganic salt is virtually insoluble (e.g., cold ethanol or isopropanol).

    • Stir the slurry vigorously for 15-30 minutes.

    • Filter the solid and wash the filter cake with a small amount of the cold solvent. This method is effective for removing impurities that are more soluble than the desired product in the chosen solvent.[5]

  • Optimized Recrystallization:

    • Choose a solvent system that maximizes the solubility difference. A mixed solvent system like methanol/isopropanol or ethanol/water is ideal.

    • Dissolve the crude salt in a minimal amount of the more polar solvent (e.g., water or methanol) while heating.

    • The inorganic salts will have very high solubility in the polar component, while your product's solubility is also high.

    • Upon cooling, the solubility of your significantly less polar organic salt will drop dramatically, causing it to crystallize, while the highly polar inorganic salts remain in the mother liquor.[6]

Q3: Spectroscopic analysis (NMR/LC-MS) shows persistent organic impurities. What are they and how do I get rid of them?

Organic impurities are typically unreacted starting materials or byproducts from side reactions. For 4-tert-butylbenzenesulfinic acid sodium salt, likely culprits include:

  • 4-tert-Butylbenzenesulfonic Acid Sodium Salt: The over-oxidized analog. It is more polar than the sulfinic acid salt.

  • Di(4-tert-butylphenyl) Disulfide: A potential byproduct from the disproportionation or decomposition of the sulfinic acid. It is significantly less polar.

  • Unreacted Starting Materials: Such as 4-tert-butylbenzene. This is highly non-polar.

Solutions & Protocol:

  • Fractional Recrystallization: This technique relies on small differences in solubility between your product and the impurity.

    • Principle: When a solution is cooled, the least soluble compound crystallizes first. By carefully controlling the temperature and solvent composition, you can selectively crystallize your desired product, leaving impurities behind in the mother liquor.

    • Protocol: Dissolve the mixture in a minimal amount of hot solvent. Cool the solution very slowly. The first crop of crystals that forms will be enriched in the least soluble component. Monitor the purity of each crop by TLC or LC-MS. This may require several cycles to achieve high purity.

  • Column Chromatography (Advanced):

    • While challenging for highly polar salts, it is feasible.

    • Stationary Phase: Use silica gel for separating less polar impurities. For separating more polar impurities like the sulfonic acid, reverse-phase silica (C18) may be more effective.

    • Mobile Phase: A gradient elution is recommended. For normal phase, you might start with a non-polar solvent (like hexane/ethyl acetate) and gradually increase the polarity by adding methanol. For reverse-phase, you would use a polar mobile phase like water/acetonitrile or water/methanol.

    • Note: The sodium salt may streak on silica. Converting it to the free acid with a mild acid, performing chromatography, and then converting it back to the sodium salt with sodium bicarbonate can be a more effective, albeit longer, alternative.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing 4-tert-butylbenzenesulfinic acid sodium salt?

The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7] Given the compound's structure, a mixed-solvent system is highly recommended to achieve this balance.

Solvent System (v/v)Rationale & Use Case
Ethanol / Water Primary Recommendation. The compound is soluble in hot water and hot ethanol. By dissolving in a minimal amount of hot ethanol and adding hot water dropwise until just dissolved, you create a system where solubility drops sharply on cooling. Excellent for removing inorganic salts.
Isopropanol / Water Similar to ethanol/water but isopropanol is a slightly better anti-solvent for this compound, potentially leading to higher recovery.[2]
Methanol / Diethyl Ether Use with caution due to ether's volatility. Dissolve in minimal hot methanol and add ether as an anti-solvent. Good for removing more non-polar impurities.
Acetone / Water Acetone can be an effective anti-solvent when the compound is dissolved in water.
Q2: How can I definitively assess the purity of my final product?

A multi-pronged approach is best for a comprehensive purity profile.

  • Nuclear Magnetic Resonance (¹H NMR): This is the most powerful tool. It provides structural confirmation and can reveal the presence of organic impurities. The aromatic protons should show a characteristic AA'BB' pattern for a 1,4-disubstituted ring, and the tert-butyl group will be a sharp singlet around 1.3 ppm. Integration of impurity peaks relative to the product peaks can give a quantitative estimate of purity. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the parent ion (m/z for the free acid at 214.28, observed as [M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and helps identify impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity assessment (e.g., purity >99% by area normalization). A C18 column with a mobile phase of acetonitrile and water (containing a buffer like ammonium acetate) is a good starting point. For ionic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[10][11]

  • Melting Point: A sharp melting point range is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broadened. The literature value for the related 4-tert-butylbenzenesulfonic acid sodium salt monohydrate is ~240 °C, providing a useful, albeit indirect, reference point.[3]

Q3: Can this salt be purified by sublimation?

No. As an ionic salt, 4-tert-butylbenzenesulfinic acid sodium salt has a very high melting point and virtually no vapor pressure. It will decompose at the high temperatures required for sublimation long before it vaporizes. Sublimation is only suitable for volatile, non-ionic compounds.

Visualizing the Purification Workflow

A systematic approach is crucial for successful purification. The diagrams below outline a general recrystallization protocol and a decision-making process for troubleshooting.

G cluster_prep Preparation cluster_main Recrystallization Process cluster_collection Isolation & Drying start Crude Product choose_solvent Select Solvent System (e.g., Ethanol/Water) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filter Hot Filtration (to remove insoluble impurities) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice-Water Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Anti-Solvent collect->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Standard experimental workflow for the recrystallization of 4-tert-butylbenzenesulfinic acid sodium salt.

G start Purification Attempt Complete purity_check Assess Purity (NMR, LC-MS) start->purity_check is_pure Is Purity >98%? purity_check->is_pure success Success: Product Meets Spec is_pure->success Yes identify_impurity Identify Impurity Type is_pure->identify_impurity No inorganic Inorganic Salts (NaCl, Na2SO4) identify_impurity->inorganic Inorganic organic Organic Byproducts (Sulfonic Acid, Disulfide) identify_impurity->organic Organic oily Product is Oily/ Won't Crystallize identify_impurity->oily Physical Form solution_inorganic Action: - Slurry wash with isopropanol - Recrystallize from EtOH/H2O inorganic->solution_inorganic solution_organic Action: - Fractional Recrystallization - Column Chromatography organic->solution_organic solution_oily Action: - Re-evaluate solvent system - Introduce anti-solvent - Scratch/Seed solution oily->solution_oily solution_inorganic->purity_check solution_organic->purity_check solution_oily->purity_check

Caption: A decision tree for troubleshooting common issues in the purification of 4-tert-butylbenzenesulfinic acid sodium salt.

References

  • Preparation of 4-tert-butylbenzenesulfonic acid. PrepChem.com.

  • Application Notes and Protocols: 4-tert-butylbenzenesulfonic Acid in Chemical Synthesis. BenchChem.

  • An In-depth Technical Guide to 4-tert-Butylbenzenesulfonic Acid. BenchChem.

  • Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. ChemBlink.

  • Benzenesulfonic Acid-Impurities. Pharmaffiliates.

  • 4-Tert-butylbenzenesulfonic acid, sodium salt. PubChem, National Center for Biotechnology Information.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. MilliporeSigma.

  • Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data.

  • Method for the purification of aryl sulfonic acids and salts. Google Patents (US20020022743A1).

  • ANALYTICAL METHOD SUMMARIES. Eurofins.

  • Solubility of Organic Compounds. University of Calgary.

  • Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. ResearchGate.

  • A Comparative Guide to Purity Validation of trans-4-tert-Butylcyclohexanecarboxylic Acid by Titration. BenchChem.

  • Organic Chemistry Lab: Recrystallization. Sci Vis Lab (YouTube).

  • Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. MDPI.

  • p-ACETAMINOBENZENESULFINIC ACID. Organic Syntheses Procedure.

  • Combined Frozen Crystallization and Stepwise Decompression Evaporation for Na2SO4/NaCl Separation from Mixed Salts. MDPI.

  • Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. PubMed.

  • Crystallization of cephalothin sodium during lyophilization from tert-butyl alcohol-water cosolvent system. PubMed.

Sources

Handling moisture sensitivity of sulfinic acid sodium salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the inconsistent performance of sulfinic acid sodium salts—such as Langlois reagent (sodium trifluoromethanesulfinate), sodium benzenesulfinate, and sodium p-toluenesulfinate.

While literature often describes these reagents as "bench-stable" and "moisture-insensitive" relative to their highly reactive sulfonyl chloride counterparts[1], in practice, their hygroscopic nature dictates that trace moisture uptake significantly impacts reaction kinetics. This is especially true in radical-mediated pathways and transition-metal catalysis. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure reproducibility in your workflows.

Section 1: Diagnostic & Troubleshooting FAQs

Q1: My radical trifluoromethylation using Langlois reagent (CF


SO

Na) worked perfectly with a fresh bottle but failed after three months of bench storage. What happened?
Causality & Mechanism: Langlois reagent is highly effective for generating CF

radicals under oxidative conditions[2]. However, the solid is hygroscopic. When exposed to ambient humidity during repeated openings, the salt absorbs water to form hydrates. In oxidative radical pathways (e.g., using tert-butyl hydroperoxide or persulfates), the absorbed water can act as a competitive nucleophile or alter the redox potential of the oxidant. This leads to premature quenching of the trifluoromethyl radical via hydrogen-atom abstraction, or the formation of trifluoromethanesulfonic acid (triflic acid) instead of the desired radical addition to your substrate. Solution: Always store Langlois reagent tightly closed, in a cool, dark place, and strictly under an inert gas (argon or nitrogen)[3]. If moisture uptake is suspected, discard the degraded top layer and perform the validation protocol below before committing to a complex late-stage functionalization.

Q2: How can I accurately determine if my sodium benzenesulfinate stock has degraded due to moisture before a critical rhodium-catalyzed desulfinative coupling? Causality & Mechanism: Sodium benzenesulfinate is widely utilized in cross-coupling reactions to synthesize sulfones or aryl ketones[4]. Trace moisture can lead to the protonation of key organometallic intermediates, poisoning of the rhodium catalyst, or premature oxidation of the sulfinate to a sulfonate. Self-Validating Protocol (Integrity Check):

  • Gravimetric Assessment (The Control): Weigh exactly 100.0 mg of the suspected salt into a pre-tared, oven-dried vial. Place it in a vacuum oven at 60°C for 4 hours. Re-weigh the vial. A mass loss of >1% quantitatively confirms significant moisture uptake.

  • Spectroscopic Validation: Dissolve a 10 mg sample in anhydrous DMSO-d

    
    . Run a 
    
    
    
    H NMR spectrum. The presence of a broad peak around 3.3 ppm indicates residual water. Furthermore, a shift or broadening of the aromatic protons indicates chemical degradation (e.g., oxidation).
  • Functional Assay: Run a rapid, small-scale S

    
    2 coupling with a highly reactive standard electrophile (e.g., benzyl bromide) in anhydrous DMF. Complete conversion to the benzyl phenyl sulfone within 2 hours validates the reagent's nucleophilicity.
    

Q3: What is the optimal storage and handling protocol to prevent moisture degradation of these salts over time? Causality & Mechanism: The most common user error is opening cold reagent bottles in humid ambient air. This causes atmospheric moisture to condense directly onto the cold solid, initiating a cascading hydration effect. Solution: Implement the "Warm-up, Aliquot, and Purge" (WAP) methodology detailed in Section 2.

Section 2: Self-Validating Methodologies

Protocol: The "Warm-up, Aliquot, and Purge" (WAP) Handling Workflow This protocol ensures that hygroscopic sulfinate salts remain dry over their lifespan. It is designed as a self-validating system because it incorporates a humidity indicator card inside the secondary containment, providing immediate visual proof of atmospheric integrity.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed reagent bottle (e.g., sodium benzenesulfinate stored at -20°C[4]) from the freezer. Crucial: Do NOT open the cap. Allow it to sit in a desiccator at room temperature for at least 2 hours to thermally equilibrate.

  • Inert Transfer: Transfer the unopened bottle into a glovebox or a well-purged Schlenk line environment.

  • Aliquotting: Dispense the required mass into an oven-dried reaction flask. If the bulk reagent appears clumpy (a physical indicator of prior moisture exposure), gently crush it with a dry glass rod.

  • Purging: Purge the primary reagent bottle with dry Argon for 60 seconds before replacing the cap. Seal the cap tightly with Parafilm[5].

  • Secondary Containment (Validation Step): Place the bottle inside a secondary container (e.g., a plastic jar) containing indicating silica gel and a cobalt-free humidity indicator card. Validation: The indicator card must remain blue; if it turns pink during storage, the primary seal has failed and moisture has breached the environment.

  • Storage: Return the secondary container to the -20°C freezer or the designated cool, dark storage location[5].

Section 3: Quantitative Data Summary

To standardize your lab's inventory management, refer to the following storage parameters for common sulfinic acid sodium salts.

Reagent NameCAS NumberOptimal Storage TempShelf Life (Sealed)Moisture SensitivityPrimary Application
Sodium Trifluoromethanesulfinate (Langlois)2926-29-62°C to 8°C12 MonthsHigh (Hygroscopic)Radical trifluoromethylation
Sodium Benzenesulfinate873-55-2-20°C1 Month (Solution) / 2 Years (Solid)ModerateDesulfinative coupling
Sodium p-Toluenesulfinate824-79-3Room Temp (Cool/Dry)2 YearsLow to ModeratePharmaceutical intermediates
Sodium Hydroxymethylsulfinate (Rongalite C)149-44-0Room Temp (Sealed)12 MonthsModerate (O

/H

O sensitive)
Industrial reducing agent

(Data synthesized from MedChemExpress[4], TCI Chemicals[5], and Ataman Chemicals)

Section 4: Workflows & Logical Relationships

Below is the mechanistic pathway illustrating how moisture compromises radical trifluoromethylation using Langlois reagent.

MoistureDegradation Langlois Langlois Reagent (CF3SO2Na) Hydrate Hydrated Salt (CF3SO2Na · xH2O) Langlois->Hydrate Inadequate Storage Radical CF3• Radical (Active Species) Langlois->Radical Dry Conditions + Oxidant Moisture Ambient Moisture (H2O) Moisture->Hydrate Quenched Quenched Species (CF3H / CF3SO3H) Hydrate->Quenched Oxidant + H2O Interference Oxidant Oxidant (e.g., TBHP) Radical->Quenched H-atom abstraction from H2O Product Target Product (Trifluoromethylated) Radical->Product Substrate Addition

Mechanistic pathway showing moisture-induced quenching of CF3 radicals from Langlois reagent.

Next, the logical workflow for the "Warm-up, Aliquot, and Purge" (WAP) methodology.

WAPWorkflow Start Cold Storage (-20°C) Equilibrate Equilibrate to RT in Desiccator (Self-Validation: No condensation) Start->Equilibrate Glovebox Transfer to Glovebox / Schlenk Equilibrate->Glovebox Aliquot Aliquot Required Mass Glovebox->Aliquot Purge Purge Bottle with Argon Aliquot->Purge Seal Seal & Add Indicator Card (Self-Validation: Card is Blue) Purge->Seal Return Return to Cold Storage Seal->Return

The WAP handling workflow ensuring moisture-free transfer and self-validated storage.

References

  • Synthesis and applications of sodium sulfin

    
    Na): a powerful building block for the synthesis of organosulfur compounds  - RSC Publishing[Link][1]
    
  • Recyclable Trifluoromethylation Reagents from Fluoroform - Journal of the American Chemical Society (ACS Publications)[Link][2]

  • RONGALITE C - Ataman Kimya[Link]

Sources

Technical Support Center: Optimizing Temperature for Radical Desulfitation Processes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Radical Desulfitation. For researchers and drug development professionals, the extrusion of sulfur dioxide (


) via radical intermediates is a powerful tool for late-stage functionalization and complex C–C/C–X bond formation[1]. However, mastering the thermodynamics of this process is notoriously difficult.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize the critical variable in these reactions: Temperature .

Mechanistic Workflow: The Role of Temperature

To troubleshoot effectively, you must understand the causality of the reaction. The extrusion of


 from a sulfonyl radical (

) is an endothermic fragmentation driven entirely by entropy.

G Start Substrate (e.g., Sulfone/Sulfonyl Chloride) Initiation Radical Initiation (Thermal/Photoredox) Start->Initiation SulfonylRadical Sulfonyl Radical (R-SO2•) Initiation->SulfonylRadical LowTemp Sub-Optimal Temp (< 40°C thermal) SulfonylRadical->LowTemp OptTemp Optimal Temp (e.g., 50-80°C) SulfonylRadical->OptTemp HighTemp Excessive Temp (> 110°C) SulfonylRadical->HighTemp Premature Premature Quenching (Recombination/HAT) LowTemp->Premature Extrusion SO2 Extrusion (-SO2) OptTemp->Extrusion Decomp Decomposition / Polymerization HighTemp->Decomp Target Target Desulfonylated Product Extrusion->Target

Temperature-dependent mechanistic divergence of sulfonyl radical intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my radical desulfonylation reaction stall at the sulfonyl radical stage without extruding


? 
A1:  This is a classic thermodynamic bottleneck. While the C–S bond homolysis requires energy (positive 

), the generation of

gas provides a strong entropic driving force (positive

)[2]. According to the Gibbs free energy equation (

), increasing the temperature (

) makes the fragmentation more spontaneous. If your temperature is too low, the sulfonyl radical will persist long enough to undergo premature hydrogen atom transfer (HAT) or recombination, leading to sulfinic acid or reduced sulfone byproducts rather than the desired desulfonylated product[3].

Q2: I am using a photoredox catalyst (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) which operates at room temperature. Do I still need to worry about heating? 
A2:  Absolutely. A common misconception in photoredox catalysis is that "light-driven" means "temperature-independent." While the initiation step (photoinduced electron transfer) is virtually temperature-independent, the subsequent dark steps—specifically the 

extrusion and radical propagation—are purely thermal. Furthermore, high-intensity LEDs generate significant ambient heat. Without active cooling or a temperature-controlled photoreactor, your reaction mixture can easily drift from 20 °C to 60 °C, which can degrade sensitive drug intermediates or alter regioselectivity. For optimal reproducibility, use a jacketed reactor or a 3D-printed temperature-controlled vial holder[4].

Q3: How do I balance ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 extrusion rates with the preservation of stereocenters in asymmetric radical desulfonylation? 
A3:  This requires precision thermoregulation. High temperatures accelerate 

extrusion but also increase the kinetic energy of the resulting carbon-centered radical, leading to rapid racemization or poor facial selectivity during the subsequent bond-forming step. To maintain high enantiomeric excess (ee), you must lower the temperature to rigidify the transition state. For example, in magnesium-initiated radical desulfonylation-ring opening processes, lowering the temperature to -10 °C over extended reaction times (e.g., 96 h) is critical to preserving high diastereoselectivity and ee (>96%). You compensate for the low temperature by using highly active catalysts or extended reaction times.

Q4: What are the visible signs that my reaction temperature is too high? A4: Excessive temperatures (>110 °C for unactivated aliphatic sulfones) often lead to competing side reactions. You will typically observe:

  • Polymerization: The reaction mixture becomes viscous or dark and tarry, especially if dienes or reactive olefins are present[5].

  • Isomerization: Migration of double bonds (e.g., formation of 2-sulfolenes from 3-sulfolenes) prior to extrusion[5].

  • Reversibility Issues: Because

    
     extrusion is reversible in closed systems, high temperatures in sealed vessels can increase the partial pressure of 
    
    
    
    , driving the equilibrium backward. Always ensure proper venting or use a gentle stream of inert gas (
    
    
    /Argon) to sweep away evolved
    
    
    [5].
Quantitative Data: Temperature Optimization Matrix

Use the following table to benchmark your initial reaction conditions based on the initiation method and substrate class.

Initiation MethodTypical ReagentsOptimal Temp RangeExtrusion KineticsPrimary Application
Thermal (Azo) AIBN, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

65 °C – 80 °CModerate (requires continuous heating)Aliphatic desulfonylation[1]
Thermal (Peroxide) Benzoyl Peroxide80 °C – 95 °CFast (high energy barrier)Benzylic/Allylic systems
Photoredox (Ambient) Ir/Ru Catalysts, LEDs20 °C – 25 °CSlow (requires activated substrates)Mild late-stage functionalization[1]
Photoredox (Heated) Ir/Ru Catalysts, LEDs40 °C – 60 °CFast (overcomes C-S bond barrier)Unactivated dibenzothiophene dioxides
Asymmetric Catalysis Chiral Lewis Acids-10 °C – 0 °CVery Slow (requires extended time)Enantioselective cyclopropanation[6]
Step-by-Step Methodology: Temperature-Controlled Photoredox Desulfonylation

This self-validating protocol ensures complete C–S bond cleavage while preventing thermal degradation of the photocatalyst, specifically designed for challenging substrates like dibenzothiophene dioxides[4].

Step 1: Reaction Setup In an oven-dried 10 mL Schlenk tube, add the dibenzothiophene dioxide substrate (0.2 mmol),


 photocatalyst (2 mol%), and a sacrificial reductant (e.g., Hantzsch ester, 1.5 equiv).

Step 2: Solvent Addition & Degassing Add 2.0 mL of anhydrous DMF. Perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; failure to degas will result in peroxide formation rather than


 extrusion.

Step 3: Thermoregulation Integration Place the Schlenk tube into a custom 3D-printed photoreactor equipped with a water-cooling jacket. Connect the jacket to a recirculating chiller set precisely to 50 °C. Validation: Insert an internal thermocouple into a dummy vial containing 2.0 mL DMF to verify the internal temperature stabilizes at 50 °C before irradiation.

Step 4: Irradiation Turn on the blue LEDs (456 nm). Stir vigorously at 500 rpm for 16 hours. Causality: The 50 °C temperature provides the necessary thermal energy to overcome the ~15.8 kcal/mol energy barrier required for C–S bond cleavage and subsequent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 extrusion, which would otherwise stall at room temperature.

Step 5: Monitoring & Workup Monitor the reaction via LCMS. Self-Validation: The disappearance of the starting mass and the absence of the intermediate sulfinate anion mass indicate complete extrusion. Quench with water, extract with EtOAc, dry over


, and purify via flash chromatography.
References
  • Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ3-amino acids, RSC Publishing,
  • How to improve the rate of SO2 extrusion
  • Photoredox catalysed reductive cleavage of dibenzothiophene dioxides enabled by a temperature-controlled photoreactor, Chemical Science (RSC Publishing),
  • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis, Chemical Reviews (ACS Public
  • Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymeriz
  • Organic & Biomolecular Chemistry, RSC Publishing,

Sources

Technical Support Center: Efficient Removal of Unreacted Sulfinate Salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted sulfinate salts from reaction mixtures. The following question-and-answer format directly addresses common challenges and offers practical, field-proven solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process.

Q1: My desired product is water-soluble, making aqueous extraction to remove the sulfinate salt difficult. What are my options?

This is a frequent challenge, particularly when dealing with polar organic molecules. Here’s a systematic approach to tackle this issue:

A1: Core Strategy: Leverage Differential Solubility and Polarity.

The key is to exploit the subtle differences in solubility and polarity between your product and the sulfinate salt.

  • Salting Out: The solubility of your organic product in water can often be decreased by adding a significant amount of an inorganic salt, such as sodium chloride (NaCl).[1] This "salting out" effect can sometimes cause your product to precipitate from the aqueous solution, allowing for its isolation by filtration.[1]

  • Salt-Assisted Liquid-Liquid Extraction (SALLE): This technique is particularly useful for extracting polar analytes. By adding a salt (e.g., sodium chloride, magnesium sulfate) to a mixture of water and a water-miscible organic solvent like acetonitrile, you can induce phase separation.[2] Your polar product may preferentially partition into the organic layer, leaving the more polar sulfinate salt in the aqueous phase.[2]

  • Solvent Precipitation of the Sulfinate Salt: If your product is soluble in a mixture of organic solvents like methanol/ethanol, while the sulfinate salt (and other inorganic salts like NaCl) has very low solubility, you can dissolve your crude mixture in this solvent system. The sulfinate salt will precipitate and can be removed by filtration.[3]

  • Recrystallization: This is a powerful purification technique if a suitable solvent system can be identified. The goal is to find a solvent (or solvent mixture) in which your product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the sulfinate salt remains soluble. Ethanol and ethanol/water mixtures are often good starting points for recrystallizing organic compounds while leaving salts behind.[4][5]

Frequently Asked Questions (FAQs)

This section covers broader questions about the principles and methods for removing sulfinate salts.

Q2: What are the most common methods for removing unreacted sulfinate salts?

A2: The choice of method depends heavily on the properties of your desired product and the specific sulfinate salt. The most common techniques include:

  • Aqueous Extraction: This is the simplest method if your product is not water-soluble. The sulfinate salt, being ionic, will preferentially dissolve in the aqueous phase.

  • Precipitation: You can either precipitate your product from the reaction mixture or precipitate the sulfinate salt. This relies on finding a solvent system where one component is significantly less soluble than the other.

  • Chromatography: Techniques like reversed-phase or size-exclusion chromatography can be effective, though they are often less efficient for large-scale purifications.[3]

  • Recrystallization: A classic and often very effective method for obtaining high-purity crystalline products.[4][5]

Q3: How does pH affect the solubility and removal of sulfinate salts?

A3: The pH of your aqueous solution can significantly influence the form and solubility of sulfinates.

  • Acidic Conditions: In acidic solutions, sulfinate salts (RSO₂⁻Na⁺) are protonated to form sulfinic acids (RSO₂H). Sulfinic acids are generally less soluble in water and more soluble in organic solvents compared to their salt forms.[4] This property can be exploited for extraction. By acidifying the aqueous layer, you can extract the sulfinic acid into an organic solvent, leaving other water-soluble impurities behind. However, be cautious, as some sulfinic acids can be unstable and may disproportionate, especially in the presence of strong acids like HCl.[4]

  • Neutral to Basic Conditions: Under these conditions, the sulfinate exists in its salt form, which is typically highly water-soluble and has low solubility in most organic solvents. This is the ideal state for removal via aqueous extraction if your product is not water-soluble.

Q4: I'm struggling with emulsion formation during liquid-liquid extraction. How can I resolve this?

A4: Emulsions are a common problem when partitioning between aqueous and organic phases, especially when surfactants or other amphiphilic molecules are present. Here are some strategies to break emulsions:

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[6]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of stable emulsions.[6]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the separation of the layers.[6]

  • Filtration through Celite or Glass Wool: Passing the emulsified mixture through a plug of Celite or glass wool can sometimes help to break up the fine droplets.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Selective Precipitation of Sulfinate Salts

This protocol is effective when the desired product has good solubility in a particular organic solvent, while the sulfinate salt does not.

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable organic solvent. Good candidates often include methanol, ethanol, or acetonitrile.[3][7] The ideal solvent will fully dissolve your product but cause the sulfinate salt to precipitate.

  • Dissolution: Dissolve the crude reaction mixture in the chosen solvent. Use the minimum amount of solvent necessary to fully dissolve the desired product.

  • Precipitation: Stir the solution at room temperature or cool it in an ice bath to maximize the precipitation of the sulfinate salt.

  • Filtration: Filter the mixture through a Büchner funnel to remove the precipitated sulfinate salt.

  • Product Isolation: The desired product is now in the filtrate. The solvent can be removed under reduced pressure to yield the purified product.

Protocol 2: Purification via Conversion to Sulfinic Acid and Extraction

This method is useful when the sulfinic acid is stable and has good solubility in an organic solvent.

  • Initial Aqueous Wash: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove the bulk of the water-soluble sulfinate salt.

  • Acidification: Separate the organic layer and wash it with a dilute, cold acid solution (e.g., 1M HCl). This will convert any remaining sulfinate salt into its corresponding sulfinic acid. Caution: Some sulfinic acids are unstable, so perform this step quickly and at a low temperature.[4]

  • Extraction of Sulfinic Acid: The sulfinic acid will be more soluble in the organic layer and can be further purified from other potential impurities.

  • Neutralization and Final Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualization of Workflow

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy.

Purification_Strategy start Start with Crude Reaction Mixture product_solubility Is the desired product water-soluble? start->product_solubility extraction Perform Aqueous Extraction product_solubility->extraction No salting_out Consider 'Salting Out' or SALLE product_solubility->salting_out Yes end Purified Product extraction->end precipitation Selective Precipitation of Sulfinate Salt salting_out->precipitation chromatography Chromatography (Reversed-Phase/Size Exclusion) salting_out->chromatography precipitation->end chromatography->end

Caption: Decision tree for selecting a purification method.

Data Presentation

The following table summarizes the solubility of a common sulfinate salt, sodium 4-tolylsulfinate (4-STS), in various solvents, which can guide your choice of purification method.[7]

SolventMolar Solubility of 4-STS (mol/L) at 298.15 K
MethanolHigh
WaterHigh
EthanolModerate
N,N-dimethylformamide (DMF)Moderate
IsopropanolLow
AcetonitrileLow
n-ButanolLow
AcetoneLow
n-PropanolLow

Data adapted from the referenced literature. This table provides a qualitative guide; actual solubilities can vary with specific reaction conditions.

References

  • Lindberg, B. (1963). Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. [Link]

  • Li, Q., et al. (2023). Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. Journal of Chemical & Engineering Data, 68(5), 1187-1198. [Link]

  • O'Hara, F., et al. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 8(6), 1042-1047. [Link]

  • Kaur, N. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(18), 10663-10697. [Link]

  • Baran, P. S., et al. (2020). Acetonitrile–Hexane Extraction Route to Pure Sulfonium Salts. ACS Omega, 5(22), 12823-12827. [Link]

  • Al-Saeed, M. M. (2021). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International, 34(12), 534-539. [Link]

  • Reddit. (2025). Removing NaCl from sulfonate salt. [Link]

Sources

Technical Support Center: Sulfinate Salt Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical resource for researchers using sulfinate salts in organic synthesis (e.g., radical trifluoromethylation, C-H functionalization). It prioritizes experimental utility, mechanistic understanding, and data-driven troubleshooting.[1]

Role: Senior Application Scientist Topic: Preventing & Diagnosing Oxidation in Sulfinate Salts (Langlois Reagent, Baran Diversinates™)[1]

The "Hidden Variable" in Reproducibility

Sulfinate salts (


) are powerful reagents for installing sulfonyl and alkyl groups, but they suffer from a silent failure mode: autoxidation .[1] Unlike reagents that visibly decompose, a sulfinate salt can oxidize to a sulfonate (

) while remaining a white, free-flowing powder.[1]

This degradation changes the stoichiometry of your reaction and introduces a potent specific-acid impurity (if protonated) or an inert spectator that dampens radical chain propagation.[2][3] This guide defines the storage protocols to prevent this and the diagnostic steps to detect it.

Storage Best Practices (The Gold Standard)

The stability of a sulfinate salt depends heavily on the cation and the "R" group. While often marketed as "bench stable," this is a half-truth valid only for short-term use.[1][2][3] For reproducible kinetics, follow the "Cold-Dry-Dark" protocol.[1][2][3]

Storage Protocol Matrix
ParameterStandard Sodium Sulfinates (e.g.,

, Langlois Reagent)
Zinc Sulfinates (Baran Diversinates™)Reasoning
Primary Threat Moisture-induced disproportionation & Autoxidation.[1][2][3]Hydrolysis (slow) & Ligand exchange.[1][2][3]Water acts as a proton shuttle, accelerating the disproportionation of sulfinates into thiosulfonates and sulfonates [1].
Temperature +4°C to Room Temp (Short term)-20°C (Long term >3 months)Room Temp (Acceptable)+4°C (Recommended)Lower energy inhibits the radical autoxidation initiation step.[2]
Atmosphere Argon/Nitrogen Flush (Essential)Air (Acceptable for weeks)Inert Gas (Best practice)

is the primary oxidant.[2] Sodium salts are more prone to rapid surface oxidation than the coordination-stabilized Zinc complexes.[1][2][3]
Container Amber glass with Parafilm/Teflon tape seal.[1][2][3]Tightly capped vial; protect from light.[1][2][3]Light can initiate photolytic cleavage of the S-C bond in certain aromatic sulfinates.
Desiccant Required (Store in desiccator).[1][2][3]Recommended.Hygroscopicity varies; Langlois reagent (

) is notably hygroscopic [2].[1][2][3]

Critical Note on Langlois Reagent (


):  This reagent is hygroscopic.[1][2][3] Once water is absorbed, it forms a clumpy hydrate that is significantly more prone to oxidation.[1][2] Always store in a desiccator.[1][2][3]
Diagnostics: The "Health Check"

Before committing valuable advanced intermediates to a reaction, validate your sulfinate reagent.[1][2]

Visual & Physical Indicators
  • Pass: Fine, white, free-flowing powder.[1]

  • Fail: Yellow discoloration (indicates sulfur extrusion/decomposition), clumping (moisture ingress), or a "sour" acidic smell (indicates hydrolysis to sulfinic acid, which rapidly disproportionates).

NMR Forensics (The Definitive Test)

The most reliable method to detect oxidation is NMR. Sulfinates and Sulfonates have distinct chemical shifts due to the different oxidation states of the sulfur atom.

Case Study: Sodium Triflinate (Langlois Reagent)

  • Technique:

    
    F NMR (No standard needed for relative purity).[1][2][3]
    
  • Solvent:

    
     or 
    
    
    
    .
SpeciesChemical Shift (

F)
Status
Sulfinate (

)
-87.4 ppm Active Reagent [3]
Sulfonate (

)
-78.0 ppm Dead Impurity [4]

Diagnostic Rule: If you see a peak at -78 ppm, your reagent has oxidized.[1][2][3] If the integral ratio of (-87 ppm) : (-78 ppm) is less than 10:1, purification or replacement is required.[1]

Case Study: Aromatic Sulfinates (e.g., p-Tolyl)

  • Technique:

    
    H NMR.
    
  • Shift: The protons ortho to the sulfur group shift downfield upon oxidation (due to the higher electron-withdrawing power of

    
     vs 
    
    
    
    ).
    • 
      : Ortho protons ~7.5 - 7.6 ppm.[1][2][3]
      
    • 
      : Ortho protons ~7.7 - 7.8 ppm.[1][2][3]
      
Diagnostic Decision Tree

G Start Assess Reagent Quality Visual Visual Inspection Start->Visual Color Color/Texture? Visual->Color White White/Free-flowing Color->White Pass Yellow Yellow/Clumped Color->Yellow Fail NMR Run 19F or 1H NMR White->NMR Critical Exp? Action1 Proceed with Reaction White->Action1 Routine Exp Action3 Discard immediately (Sulfur extrusion) Yellow->Action3 ShiftCheck Check Shifts NMR->ShiftCheck Good Peak at -87 ppm (CF3) or Ortho ~7.5 ppm ShiftCheck->Good Bad Peak at -78 ppm (CF3) or Ortho >7.7 ppm ShiftCheck->Bad Good->Action1 Action2 Recrystallize or Discard Bad->Action2

Figure 1: Decision logic for validating sulfinate salt integrity prior to reaction setup.

Troubleshooting & Recovery

Q: My Langlois reagent has a small peak at -78 ppm. Can I still use it? A: Yes, if the impurity is <5-10%.[1][3] Sulfonates are generally inert "spectators" in radical reactions.[1][2][3] However, correct your stoichiometry. If you weigh 100 mg of reagent that is 10% sulfonate, you are only adding 90 mg of active sulfinate. Adjust equivalents accordingly.

Q: Can I purify a sulfinate salt that has oxidized? A: Yes, but it depends on the "R" group.

  • Sodium Salts: Recrystallization is effective.[1][2][3] Most sodium sulfinates are soluble in ethanol , while inorganic salts (like

    
    , 
    
    
    
    ) are not.[1]
    • Protocol: Dissolve crude solid in minimum hot ethanol. Filter hot (removes inorganics).[1][2][3] Cool to crystallize.

    • Note: Separating Sulfinate (

      
      ) from Sulfonate (
      
      
      
      ) is difficult as both are organic-soluble.[1][2][3] If oxidation is >20%, buying new reagent is more cost-effective than the yield loss from fractional crystallization [5].[1][3]
  • Zinc Sulfinates: These can be washed.[1][2][3][4]

    • Protocol: Suspend the solid in Dichloromethane (DCM).[2][3] Zinc sulfinates are often insoluble/sparingly soluble in DCM, while organic impurities may dissolve.[1][2] Filter and dry.[1][2][3] Alternatively, wash with water to remove inorganic zinc salts, as Zinc Diversinates are water-stable but less soluble than simple salts [6].[1]

Q: Why did my reaction yield drop suddenly using an old bottle? A: Check for moisture . Water does not just dilute the reagent; it promotes the formation of thiosulfonates (


) via disproportionation. Thiosulfonates are potent radical traps and will shut down the radical chain mechanism essential for Baran/Langlois chemistry.[2][3]
Mechanism of Failure

Understanding why storage matters helps reinforce the protocol.[2][3] Sulfinates undergo autoxidation to sulfonates.[1][2][3] This is a radical chain process initiated by trace metals or light and propagated by oxygen.[1][2][3]

Oxidation cluster_prevention Prevention Strategy Sulfinate Sulfinate (R-SO2-) Radical Sulfonyl Radical (R-SO2•) Sulfinate->Radical Initiation (-e-) Peroxy Peroxysulfonyl Radical (R-SO2-OO•) Radical->Peroxy + O2 Sulfonate Sulfonate (R-SO3-) Peroxy->Sulfonate H-abstraction Reduction Inert Inert Atm (N2/Ar) Blocks O2 Inert->Radical Inhibits Cold Low Temp Slows Initiation

Figure 2: The autoxidation pathway of sulfinates.[1] Oxygen interception of the sulfonyl radical leads to irreversible sulfonate formation.

References
  • Penketh, P. G., et al. "Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines."[1] Journal of Medicinal Chemistry 37.18 (1994): 2912-2917.[1][2][3] Link

  • Luo, Y., & Ma, J. A. "Decarboxylative Trifluoromethylation of α,β-Unsaturated Carboxylic Acids with Sodium Trifluoromethanesulfinate." Journal of Applied Organometallic Chemistry (2023).[2][3] Link

  • Anusha, K. "Langlois’ Reagent: An Efficient Trifluoromethylation Reagent."[1][2][3][5] SynOpen 07.01 (2023): 65-68.[1][2][3][5] Link

  • Siekierski, M., et al. "19F NMR chemical shift of fluorine atoms in CF3SO3- and (CF3SO2)2N-."[1][2][3] ResearchGate (2018).[1][2][3][5] Link

  • Foulke-Abel, J., et al. "Preparation and purification of zinc sulfinate reagents for drug discovery."[1][2][3] Nature Protocols (2019).[1][2][3] Link

  • Baran, P. S., et al. "Baran Diversinates™: Practical C-H Functionalization."[1][2][3] Sigma-Aldrich Technical Bulletin. Link

Sources

Validation & Comparative

1H NMR characterization of 4-tert-Butylbenzenesulfinic acid sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Characterization of Sodium 4-tert-Butylbenzenesulfinate

Introduction: The "Hidden" Instability of Stable Reagents

Sodium 4-tert-butylbenzenesulfinate is a widely utilized reagent in medicinal chemistry, serving as a lipophilic analog to the Langlois reagent (sodium trifluoromethanesulfinate) for radical functionalization and palladium-catalyzed desulfinative cross-coupling reactions. While often treated as a stable solid, this compound is susceptible to oxidative degradation (to sulfonate) and disproportionation (to thiosulfonate and sulfonate) upon storage or exposure to moisture/acidic conditions.

For a researcher, the "performance" of this reagent is binary: it either generates the desired sulfonyl radical/electrophile, or it fails due to unseen degradation. This guide provides a self-validating NMR protocol to unambiguously distinguish the active sulfinate from its silent killers: the sulfonate and the thiosulfonate.

Technical Deep Dive: 1H NMR Interpretation

Solvent Selection Strategy
  • D₂O (Deuterium Oxide): Recommended for purity assay. The salt is highly soluble, and the water peak (~4.79 ppm) does not interfere with the aromatic or tert-butyl regions. It provides the clearest separation between the sulfinate and sulfonate signals.

  • DMSO-d₆: Secondary choice. Useful if the sample contains organic impurities (like the unreacted sulfonyl chloride precursor) that are insoluble in water. However, the hygroscopic nature of DMSO can accelerate disproportionation if the sample is acidic.

The Spectral Signature (D₂O)

The spectrum of pure sodium 4-tert-butylbenzenesulfinate is defined by a clean AA'BB' aromatic system and a massive tert-butyl singlet .

MoietyMultiplicityIntegrationChemical Shift (δ ppm)Mechanistic Insight
t-Butyl Singlet (s)9H1.25 – 1.35 The "anchor" signal. Integration of this peak vs. aromatic impurities is key to quantitative purity assessment.
Ar-H (meta) Doublet (d)2H~7.30 – 7.45 Protons meta to the sulfinate group (ortho to t-butyl). Shielded by the electron-donating alkyl group.
Ar-H (ortho) Doublet (d)2H~7.50 – 7.65 Protons ortho to the sulfinate. Crucial Diagnostic Region. The sulfinate anion is less electron-withdrawing than the sulfonate, keeping these protons upfield relative to the impurity.

*Note: The aromatic system is formally AA'BB' but often appears as two clean doublets (J ~8.5 Hz) at lower fields (300/400 MHz).

Comparative Impurity Profiling: The "Self-Validating" Protocol

The most common failure mode is using a batch that has partially oxidized to Sodium 4-tert-butylbenzenesulfonate . You cannot detect this by visual inspection (both are white solids). You must use NMR to see the "Sulfonate Shift."

Scenario A: The Oxidized Impurity (Sulfonate)

Oxidation turns the sulfinate (-SO₂Na) into a sulfonate (-SO₃Na). The extra oxygen atom increases the electron-withdrawing power of the group, causing a downfield shift (deshielding) of the ortho protons.

  • Diagnostic: Look for a small "shadow" doublet appearing ~0.15 – 0.20 ppm downfield from the main sulfinate ortho signal.

  • Literature Validation: 4-tert-butylbenzenesulfonic acid salts in D₂O show ortho protons at 7.72 ppm and meta protons at 7.40 ppm [Ref 1]. If you see signals near 7.72 ppm, your reagent is degrading.

Scenario B: The Disproportionation (Thiosulfonate)

Under acidic conditions or moisture, 3 moles of sulfinic acid disproportionate into 1 mole of thiosulfonate (Ar-SO₂-S-Ar) and 1 mole of sulfonic acid .

  • Diagnostic: The thiosulfonate is less symmetric and more hydrophobic. In D₂O, it may precipitate or broaden. In DMSO-d₆, it appears as a distinct set of aromatic multiplets, often with shifts similar to a disulfide (~7.4 ppm) and a sulfone (~7.9 ppm) mixed.

Scenario C: The Precursor (Sulfonyl Chloride)

If synthesized from 4-tert-butylbenzenesulfonyl chloride, unreacted starting material may remain.

  • Diagnostic: In DMSO-d₆ (insoluble in D₂O), the sulfonyl chloride ortho protons are heavily deshielded, appearing near 7.90 – 8.00 ppm [Ref 2].

Comparative Data Table

CompoundSolventAr-H (Ortho to S)Ar-H (Meta to S)t-ButylStatus
Sulfinate (Target) D₂O~7.55 ppm ~7.42 ppm~1.30 ppmActive Reagent
Sulfonate (Impurity) D₂O7.72 ppm 7.40 ppm~1.30 ppmDead Impurity
Sulfonyl Chloride CDCl₃/DMSO7.90 – 8.00 ppm 7.50 – 7.60 ppm~1.35 ppmPrecursor
Sulfone (Product) CDCl₃7.80 – 7.90 ppm ~7.50 ppm~1.30 ppmCross-Coupled

Visual Logic: Purity Assessment Workflow

The following diagram outlines the decision process for validating your reagent batch before committing it to a reaction.

G Start Start: Acquire 1H NMR in D2O CheckSolubility Is the sample fully soluble? Start->CheckSolubility Insoluble Cloudy/Precipitate: Suspect Sulfonyl Chloride or Thiosulfonate CheckSolubility->Insoluble No Soluble Clear Solution: Proceed to Aromatic Region CheckSolubility->Soluble Yes CheckAromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Soluble->CheckAromatic MajorDoublets Major Doublets at ~7.55 & ~7.42 ppm? CheckAromatic->MajorDoublets CheckDownfield Check for Minor Doublet at ~7.72 ppm MajorDoublets->CheckDownfield Yes Clean PASS: High Purity Sulfinate CheckDownfield->Clean No 7.72 peak Oxidized FAIL: Sulfonate Contamination (Oxidation) CheckDownfield->Oxidized Visible 7.72 peak

Caption: Decision tree for assessing the purity of Sodium 4-tert-butylbenzenesulfinate using 1H NMR.

Experimental Protocol: Purity Assay

To ensure reproducibility, follow this standardized sample preparation method.

  • Massing: Weigh 10.0 mg of the sodium salt into a clean vial.

    • Why? High concentration ensures minor sulfonate impurities (1-5%) are visible above the baseline noise.

  • Solvation: Add 0.6 mL of D₂O .

    • Why? D₂O suppresses the exchangeable proton signals and provides the distinct shift difference between sulfinate and sulfonate.

  • Filtration (Optional): If the solution is cloudy, filter through a cotton plug into the NMR tube.

    • Note: Cloudiness indicates non-polar impurities (thiosulfonates or starting material).

  • Acquisition: Run a standard proton sequence (ds=0, ns=16 or 32, d1=1.0s).

  • Phasing: Phase the large t-butyl singlet (approx 1.3 ppm) to be perfectly symmetrical.

  • Integration:

    • Set the t-butyl singlet to 9.00 .

    • Integrate the aromatic region. The total aromatic integral should be 4.00 .

    • If the aromatic integral is < 4.00 relative to the t-butyl group, check for aliphatic impurities (like grease) under the t-butyl peak.

References

  • BenchChem. "An In-depth Technical Guide to 4-tert-Butylbenzenesulfonic Acid." BenchChem Application Notes. Accessed March 2026. Link (Data for Sulfonic Acid shifts).

  • Pieber, B. "New methods for light-mediated carbon-heteroatom cross-couplings." Max Planck Institute of Colloids and Interfaces, 2021.[1] Link (Data for Sulfinate cross-coupling products and precursors).

  • Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Technical Library. Link (General solvent and impurity shifts).

  • Thieme Connect. "Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling." Synthesis, 2014.[2] Link (Characterization of related sulfinate derivatives).

Sources

Beyond the Chlorine: A Comparative Guide to the Reactivity of Aryl Sulfinates vs. Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

In modern organosulfur chemistry, the construction of C–S, S–N, and S–O bonds is foundational to pharmaceutical development and materials science. Historically, aryl sulfonyl chlorides have been the undisputed workhorses for these transformations. However, their inherent electrophilicity comes at the cost of hydrolytic instability and harsh reaction conditions. As synthetic methodologies have evolved,[1].

This guide objectively compares the reactivity profiles of both classes, providing causality-driven insights and self-validating experimental protocols to help you optimize your synthetic workflows.

Fundamental Reactivity & Stability Profiles

The divergent behavior of these two reagents stems directly from the oxidation state and electronic environment of their sulfur centers.

Aryl Sulfonyl Chlorides (ArSO₂Cl): Featuring a highly oxidized S(VI) center, these compounds are potent electrophiles. The strong electron-withdrawing nature of the two oxygen atoms and the electronegative chlorine atom creates a highly polarized S–Cl bond (~204.6 pm)[2]. Causality of Instability: This extreme polarization makes the sulfur atom highly susceptible to nucleophilic attack by water.[3]. Consequently, they require anhydrous storage and cold temperatures.

Sodium Aryl Sulfinates (ArSO₂Na): These compounds feature an S(IV) center. Because the negative charge is resonance-stabilized across the oxygen atoms, the sulfur center acts as an ambident nucleophile rather than an electrophile. Causality of Stability: The lack of a highly polarized leaving group (like chloride) renders them[1].

Quantitative & Qualitative Comparison
ParameterAryl Sulfonyl ChloridesSodium Aryl Sulfinates
Sulfur Oxidation State S(VI)S(IV)
Primary Reactivity Strong ElectrophileAmbident Nucleophile / Radical Precursor
S–X Bond Distance ~204.6 pm (S–Cl)Ionic (S–Na)
Hydrolytic Stability Poor (Minutes to hours in aqueous media)Excellent (Months/Years on benchtop)
Typical Amidation Yields 80–95% (Direct, generates HCl)70–85% (Requires oxidative coupling)
Photoredox Radical Yield Poor (Requires harsh UV homolysis)Excellent (Visible light SET)

Divergent Synthetic Pathways

The distinct electronic natures of these reagents dictate completely different synthetic strategies to arrive at similar end products.

Reactivity ArSO2Cl Aryl Sulfonyl Chloride (Electrophile) Amine Amine (R-NH2) ArSO2Cl->Amine Direct Amidation (-HCl) ArSO2Na Sodium Aryl Sulfinate (Nucleophile/Radical) ArSO2Na->Amine Oxidative Coupling ([O]) Radical Sulfonyl Radical (ArSO2•) ArSO2Na->Radical Photoredox (-e-) Sulfonamide Sulfonamide (ArSO2NHR) Amine->Sulfonamide CrossCoupling Cross-Coupled Product Radical->CrossCoupling Olefins/Arenes

Caption: Divergent synthetic pathways of aryl sulfonyl chlorides versus sodium aryl sulfinates.

Application 1: Sulfonamide Synthesis

The Sulfonyl Chloride Route (Schotten-Baumann)

The classic approach relies on the direct nucleophilic displacement of the chloride by an amine. While efficient, the causality of its limitation lies in the stoichiometric generation of HCl. This necessitates the use of excess amine or external bases (e.g., pyridine, Et₃N), which can trigger side reactions in highly functionalized or acid-sensitive substrates.

The Aryl Sulfinate Route (Oxidative Coupling)

Because sulfinates are nucleophilic, they cannot react directly with nucleophilic amines. Causality of the Method: We must invert the polarity (umpolung) of the S(IV) center by oxidizing it in situ to an electrophilic S(VI) species (such as a sulfonyl iodide), which is then rapidly intercepted by the amine. This allows for pH-neutral conditions and high functional group tolerance.

Self-Validating Protocol: Oxidative Coupling of Sulfinates with Amines

This protocol utilizes I₂/H₂O₂ as a green, mild oxidative system.

  • Reaction Assembly: In a round-bottom flask, dissolve sodium p-toluenesulfinate (1.0 equiv) and the target amine (1.2 equiv) in a 1:1 mixture of H₂O/EtOH.

  • In-Situ Oxidation: Add catalytic I₂ (10 mol%) followed by the dropwise addition of aqueous H₂O₂ (30%, 1.5 equiv).

    • Validation Check: The solution will immediately turn a characteristic dark brown (indicating the formation of active iodine species). As the amine successfully intercepts the reactive sulfonyl intermediate, the brown color will fade to a pale yellow. Stagnant brown coloration indicates a stalled reaction.

  • Monitoring: Stir at room temperature for 2–4 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc). The disappearance of the ninhydrin-active amine spot and the emergence of a highly UV-active, less polar spot confirms product formation.

  • Quenching & Workup: Add saturated aqueous Na₂S₂O₃.

    • Validation Check: Immediate decolorization to a clear solution confirms the complete neutralization of residual oxidants. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Application 2: Photoredox Catalysis & Radical Sulfonylation

While sulfonyl chlorides require harsh thermal or UV conditions to undergo homolytic cleavage, [4].

Causality of Radical Generation: Sulfinates possess a relatively low oxidation potential (


 to 

V vs SCE). This makes them easily oxidized via Single Electron Transfer (SET) by the excited state of common photocatalysts (e.g., Eosin Y or Ru/Ir complexes). The resulting transient sulfonyl radical can rapidly engage in [5].

Photoredox PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hv) Radical ArSO2• Radical PC_star->Radical SET Oxidation Sulfinate ArSO2Na Sulfinate->Radical Alkene Alkene Radical->Alkene Radical Addition Product Sulfonylated Product Alkene->Product

Caption: Visible-light mediated Single Electron Transfer (SET) generation of sulfonyl radicals.

Self-Validating Protocol: Visible-Light Mediated Radical Sulfonylation of Alkenes
  • Reagent Mixing: In an oven-dried Schlenk tube, combine sodium aryl sulfinate (1.5 equiv), the target alkene (1.0 equiv), and Eosin Y (2 mol%) in anhydrous DMF (0.1 M).

  • Atmospheric Control (Critical): Seal the tube and degas via three rigorous freeze-pump-thaw cycles.

    • Causality & Validation: Molecular oxygen is a potent triplet state quencher and radical scavenger. Failure to achieve a hard vacuum during the pump phase will result in the formation of sulfonic acids rather than the desired C-S coupled product.

  • Irradiation: Backfill with Argon and irradiate the mixture using 450 nm blue LEDs.

    • Validation Check: Maintain a cooling fan over the setup to keep the reaction at ambient temperature (<30°C). If the temperature spikes, thermal radical generation may outcompete the photoredox pathway, leading to poor regioselectivity and polymerization of the alkene.

  • Analysis: After 12 hours, quench with water and extract with EtOAc.

    • Validation Check: Analyze the crude mixture via LC-MS. The presence of the exact mass corresponding to the sulfonylated adduct

      
       confirms successful radical trapping.
      

Strategic Recommendations

  • Choose Aryl Sulfonyl Chlorides when: You are performing early-stage, large-scale synthesis where the substrate is robust, lacks acid-sensitive moieties, and direct amidation speed is prioritized over reagent stability.

  • Choose Sodium Aryl Sulfinates when: You require bench-stable reagents for late-stage functionalization, are working with complex, acid-sensitive APIs, or aim to leverage visible-light photoredox catalysis for novel C–S bond formations.

References

  • Taylor & Francis - Aryl sulfonyl chlorides and sodium aryl sulfinates: non-volatile, non-stench, and non-toxic aryl thiol surrogates for direct aryl-sulfenylation of C–H bonds. Available at:[Link]

  • ResearchGate - Recent advances of sodium sulfinates in radical reactions. Available at:[Link]

  • RSC Publishing - Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. Available at:[Link]

  • Wikipedia - Sulfonyl halide. Available at:[Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Tert-Butylbenzenesulfinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of tert-butylbenzenesulfinate derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying and distinguishing these compounds from structurally similar alternatives. We will explore the underlying principles governing their vibrational modes and provide actionable experimental protocols for accurate characterization.

Introduction: The Role of Sulfinates in Modern Chemistry

Tert-butylbenzenesulfinate and its derivatives are versatile intermediates in organic synthesis, valued for their role in the formation of sulfones, sulfoxides, and as precursors in various cross-coupling reactions. Their unique reactivity and steric profile, conferred by the bulky tert-butyl group, make them crucial building blocks in the development of novel pharmaceuticals and advanced materials. Accurate and rapid characterization is paramount, and infrared (IR) spectroscopy serves as a first-line, non-destructive technique for confirming functional group identity. This guide elucidates the key diagnostic IR peaks that define this class of compounds.

Section 1: Deciphering the Spectrum: Key Vibrational Modes

The infrared spectrum of a tert-butylbenzenesulfinate derivative is a composite of vibrations from its three main components: the sulfinate group (S=O), the aromatic ring, and the tert-butyl group. Understanding the characteristic frequencies of each is key to a successful interpretation.

  • The Sulfinyl (S=O) Stretch: This is the most diagnostic absorption for a sulfinate. The S=O bond in sulfinate esters gives rise to a strong and characteristic stretching vibration. This peak's position is highly sensitive to the electronic environment of the sulfur atom. For tert-butylbenzenesulfinate, this absorption is typically observed in the 1050-1150 cm⁻¹ range.[1][2] The presence of a single S=O bond, as opposed to the two found in sulfonates or sulfones, results in a lower vibrational frequency.

  • Aromatic Ring Vibrations: The benzene ring provides several characteristic signals:

    • Aromatic C-H Stretch: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[3][4] This allows for a clear distinction from purely aliphatic C-H stretches.

    • C=C In-Ring Stretches: Two distinct, medium-intensity bands are found in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions, corresponding to the stretching of the carbon-carbon bonds within the aromatic ring.[4][5]

    • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ range are highly characteristic of the substitution pattern on the benzene ring.[4][6]

  • Tert-Butyl Group Vibrations: The bulky alkyl group provides clear aliphatic signatures:

    • Aliphatic C-H Stretch: Strong absorptions appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.[7][8] The presence of both aromatic and aliphatic C-H stretches flanking the 3000 cm⁻¹ mark is a key feature of these molecules.

    • C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the methyl groups of the tert-butyl moiety are observed around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ .[7]

Section 2: A Comparative Analysis: Sulfinates vs. Alternatives

Distinguishing tert-butylbenzenesulfinate from other sulfur-containing functional groups or related esters is a common challenge. The primary differentiator lies in the position and number of bands in the S=O and C=O stretching regions.

The table below provides a comparative summary of the key IR absorptions for tert-butylbenzenesulfinate and its common alternatives.

Functional GroupKey Diagnostic Peak(s)Wavenumber (cm⁻¹)IntensityNotes
tert-Butylbenzenesulfinate S=O Stretch 1050-1150 Strong A single, strong absorption characteristic of the sulfinyl group.[1][2]
tert-ButylbenzenesulfonateS=O Asymmetric Stretch1350-1370StrongThe presence of two S=O bonds significantly increases the frequency.[9][10]
S=O Symmetric Stretch1155-1175StrongTwo distinct, strong peaks are the hallmark of a sulfonate.[9][10]
tert-Butyl Phenyl SulfoneS=O Asymmetric Stretch1300-1350StrongSimilar to sulfonates, sulfones show two strong S=O stretching bands.[1][10]
S=O Symmetric Stretch1120-1160StrongThe frequencies are slightly different from sulfonates but still much higher than sulfinates.[1][10]
tert-Butyl Benzoate (Ester)C=O Stretch1715-1735StrongThe carbonyl stretch is a very strong, sharp peak at a much higher frequency.[7]
C-O Stretch1150-1300StrongPossesses a strong C-O stretch, which can sometimes overlap with other regions.
Benzenesulfonic AcidO-H Stretch2500-3300Strong, BroadA very broad band due to hydrogen bonding, obscuring the C-H stretch region.[3]
S=O Stretches1120-1230StrongThe S=O stretches are present but can be influenced by hydration state.[10]

This comparative data highlights the unique spectral window occupied by the sulfinate S=O stretch, making IR spectroscopy a powerful tool for its unambiguous identification.

Section 3: Experimental Protocol for High-Fidelity IR Analysis

To ensure reproducible and accurate data, a standardized protocol is essential. The following describes a self-validating workflow for acquiring the IR spectrum of a tert-butylbenzenesulfinate derivative using a modern Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for both solid and liquid samples.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Start Start Sample_Prep Sample Preparation (Place small amount on ATR crystal) Start->Sample_Prep Instrument_Setup Instrument Setup (Load acquisition parameters) Background_Scan Perform Background Scan (Clean ATR crystal, 32 scans) Instrument_Setup->Background_Scan Sample_Scan Perform Sample Scan (32 scans) Background_Scan->Sample_Scan Data_Processing Data Processing (ATR & baseline correction) Sample_Scan->Data_Processing Spectrum_Analysis Spectrum Analysis (Peak identification) Data_Processing->Spectrum_Analysis End End Spectrum_Analysis->End

Caption: Workflow for FTIR-ATR analysis of tert-butylbenzenesulfinate derivatives.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection (Self-Validation Step 1):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself.

    • Causality: An accurate background scan is critical because the instrument software will subtract it from the sample scan, ensuring that the final spectrum contains only the absorbance information from the sample. A poor background will introduce significant artifacts.

  • Sample Application:

    • Place a small amount of the tert-butylbenzenesulfinate sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Sample Spectrum Collection (Self-Validation Step 2):

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The standard measurement range is 4000-600 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum.

    • Apply a baseline correction algorithm to flatten the spectrum's baseline, which may be tilted due to scattering or instrumental effects.

    • Use the peak-picking tool to identify the wavenumbers of the key absorption bands as outlined in Sections 1 and 2 of this guide.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next measurement.

By following this protocol, researchers can generate high-quality, reliable IR spectra that serve as a trustworthy foundation for structural confirmation and comparative analysis.

References

  • Table of Characteristic IR Absorptions. [Online].
  • Sulfonates infrared spectra - Chemistry. [Online].
  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. [Online].
  • Benzene and its derivatives - University of Tartu. [Online].
  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Online]. Available: [Link]

  • Table of Characteristic IR Absorptions - University of Colorado Boulder. [Online].
  • Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - PubMed. [Online]. Available: [Link]

  • 18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. [Online]. Available: [Link]

  • 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Online]. Available: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Online]. Available: [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of 4-tert-Butyl Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 4-tert-butyl sulfonyl compounds, a class of molecules relevant in pharmaceutical and chemical research. By dissecting their fragmentation patterns, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize these structures using mass spectrometry. This document moves beyond a simple listing of fragments to explain the underlying chemical principles governing their formation, thereby offering a predictive framework for related structures.

Core Principles of Fragmentation: A Tale of Two Moieties

The fragmentation of 4-tert-butyl sulfonyl compounds in a mass spectrometer is primarily dictated by the interplay between the bulky, aliphatic tert-butyl group and the electron-withdrawing aromatic sulfonyl group. Understanding their individual fragmentation tendencies is key to interpreting the complete mass spectrum.

The Tert-Butyl Group: A Source of Stable Carbocations

The tert-butyl group is notorious for its propensity to undergo fragmentation to form highly stable carbocations. Under electron ionization (EI) or collision-induced dissociation (CID), the most common fragmentation pathway is the loss of a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized secondary benzylic-type cation. This is often a dominant pathway in the fragmentation of tert-butyl substituted aromatic compounds.[1][2][3] Alternatively, cleavage of the bond between the aromatic ring and the tert-butyl group can occur, although the formation of the resulting tertiary carbocation is less favored in this specific context compared to the loss of a methyl group.

The Aromatic Sulfonyl Group: Characteristic Neutral Losses and Bond Cleavages

Aromatic sulfonyl compounds, particularly sulfonamides, exhibit characteristic fragmentation patterns. One of the most diagnostic is the neutral loss of sulfur dioxide (SO₂, 64 Da) through a rearrangement mechanism.[4] This process is a strong indicator of the presence of a sulfonyl moiety. Additionally, the bond between the sulfur atom and the adjacent heteroatom (e.g., nitrogen in sulfonamides or chlorine in sulfonyl chlorides) is a common site of cleavage. For sulfonamides, this S-N bond cleavage is a primary fragmentation route.[5]

Case Study: Fragmentation of 4-tert-Butylbenzenesulfonamide

To illustrate these principles, we will examine the fragmentation of 4-tert-butylbenzenesulfonamide under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID).

Observed Fragmentation Data

Publicly available LC-ESI-QTOF data for 4-tert-butylbenzenesulfonamide reveals key fragmentation information under CID at 10 eV.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
214.0896 ([M+H]⁺)170.1164C₂H₆O
214.0896 ([M+H]⁺)156.0374C₃H₈O
214.0896 ([M+H]⁺)91.0542C₄H₉NO₂S

Data sourced from PubChem CID 222872.[4]

Proposed Fragmentation Pathways

Based on the observed data and established fragmentation principles, we can propose the following pathways for the protonated molecule ([M+H]⁺, m/z 214.09):

Pathway A: Loss of a Methyl Group and Subsequent Rearrangement

The initial and most favorable fragmentation of the tert-butyl group is the loss of a methyl radical. However, in ESI, we are dealing with even-electron species. A more likely scenario involves the loss of isobutylene (C₄H₈, 56 Da) or a related fragmentation. The observed loss of what is annotated as C₂H₆O (44 Da) to give the fragment at m/z 170.1164 is less straightforward and may involve a complex rearrangement.

Pathway B: Cleavage of the Sulfonamide Moiety

A more dominant and readily explainable fragmentation involves the sulfonyl group. The fragment at m/z 156.0374 corresponds to the 4-tert-butylbenzenesulfonyl cation, resulting from the cleavage of the S-N bond and the loss of ammonia (NH₃). This is a common fragmentation for sulfonamides. Subsequent loss of SO₂ from this fragment would yield the tert-butylphenyl cation at m/z 91.0542.

Caption: Proposed fragmentation of 4-tert-butylbenzenesulfonamide.

Comparative Analysis: 4-tert-Butylbenzenesulfonyl Chloride

For comparison, let's consider the fragmentation of 4-tert-butylbenzenesulfonyl chloride, a related compound where the -NH₂ group is replaced by a -Cl. GC-MS data for this compound provides insight into its behavior under electron ionization.

Observed Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment/Loss
232.03 (M⁺•)217.01[M-CH₃]⁺•
232.03 (M⁺•)197.02[M-Cl]⁺
232.03 (M⁺•)133.02[M-SO₂Cl]⁺
232.03 (M⁺•)91.05[C₇H₇]⁺ (Tropylium ion)

Data sourced from PubChem CID 139882.[6]

Proposed Fragmentation Pathways

The fragmentation of the molecular ion (M⁺•, m/z 232.03) showcases the competition between the fragmentation of the tert-butyl and sulfonyl chloride moieties.

Pathway A: Alpha-Cleavage of the Tert-Butyl Group

The most abundant fragment is often the result of the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to the ion at m/z 217.01. This is a classic example of alpha-cleavage, which is highly favored due to the formation of a stable secondary benzylic cation.

Pathway B: Cleavage of the S-Cl Bond

Cleavage of the sulfur-chlorine bond results in the formation of the 4-tert-butylbenzenesulfonyl cation at m/z 197.02.

Pathway C: Loss of the Sulfonyl Chloride Group

The loss of the entire sulfonyl chloride group (•SO₂Cl) leads to the formation of the tert-butylphenyl cation at m/z 133.02. Further rearrangement of this ion can lead to the highly stable tropylium ion at m/z 91.05.

Caption: Key fragmentation pathways of 4-tert-butylbenzenesulfonyl chloride.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization technique can significantly influence the resulting mass spectrum. For 4-tert-butyl sulfonyl compounds, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with distinct advantages.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in solution.Gas-phase chemical ionization.
Analyte Polarity Best for polar to highly polar compounds.Suitable for moderately polar to non-polar compounds.
Analyte Volatility Handles larger, less volatile molecules.Ideal for smaller, more volatile compounds.
Adduct Formation Prone to sodium and other adducts.Less adduct formation.
Suitability for Sulfonamides Commonly used, especially in LC-MS.Can be more efficient for some sulfonamides.

For many sulfonamide analyses, ESI is the preferred method due to its compatibility with liquid chromatography and its gentle ionization, which often preserves the molecular ion.[2][3][7][8] However, for less polar 4-tert-butyl sulfonyl derivatives or when analyzing via gas chromatography, APCI may offer better sensitivity.

Experimental Protocols

Reproducible and reliable data acquisition is paramount. The following provides a detailed, step-by-step methodology for the analysis of 4-tert-butyl sulfonyl compounds using LC-MS/MS.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh ~1 mg of the 4-tert-butyl sulfonyl compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition to create working standards for method development and calibration.

LC-MS/MS System and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific analyte and instrument.

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Column: Reversed-phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Ionization Source: ESI, positive ion mode.

  • Gas Temperature: 300-350 °C.

  • Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 35-45 psi.

  • Capillary Voltage: 3500-4000 V.

  • Collision Energy: Optimize for each precursor-product ion transition (typically ranging from 10-40 eV).

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stock 1. Prepare 1 mg/mL Stock Solution Working 2. Create Diluted Working Standards Stock->Working Inject 3. Inject Sample into LC System Separate 4. Chromatographic Separation (C18) Inject->Separate Ionize 5. ESI (+) Ionization Separate->Ionize Fragment 6. Collision-Induced Dissociation (CID) Ionize->Fragment Detect 7. Detection of Fragment Ions Fragment->Detect Analyze 8. Analyze Fragmentation Pattern Identify 9. Structural Elucidation/Confirmation Analyze->Identify cluster_prep cluster_prep cluster_lcms cluster_lcms cluster_data cluster_data

Caption: A typical workflow for the LC-MS/MS analysis of 4-tert-butyl sulfonyl compounds.

Conclusion

The mass spectrometric fragmentation of 4-tert-butyl sulfonyl compounds is a predictable process governed by the distinct chemical properties of the tert-butyl and sulfonyl moieties. Key fragmentation pathways include the loss of a methyl radical from the tert-butyl group, cleavage of the S-N or S-Cl bond, and the characteristic neutral loss of SO₂. By understanding these fundamental principles and employing optimized analytical methods, researchers can effectively utilize mass spectrometry for the structural elucidation and confident identification of this important class of compounds. The data and protocols presented herein provide a solid foundation for further investigation and application in diverse research settings.

References

  • Weniger, K., Kleimann, J., & Grützmacher, H. F. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 275-287.
  • PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. Retrieved from [Link]

  • Weniger, K., Jost, M., & Grützmacher, H. F. (1999). Mass spectrometry of tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. International Journal of Mass Spectrometry, 185/186/187, 443-459.
  • Chegg. (2021, January 29). Solved 4. The following is the mass spectrum of | Chegg.com. Retrieved from [Link]

  • Zhang, X., Zhu, C., Guo, J., Lu, M., Wu, C., Du, W., Yang, W., Dong, L., & Huang, Y. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 7(1), 26-34.
  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.
  • Li, Y., et al. (2020). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food Science & Nutrition, 8(11), 6061-6071.
  • NIST. (n.d.). Methyl 4-tert-butylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). tert-Butylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. Retrieved from [Link]

  • Song, D., Liu, H., Zhang, A., & Qu, J. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(89), 48426-48434.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428.
  • PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved from [Link]

Sources

Efficiency comparison of sulfinate salts vs sulfonyl hydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Choice

In the landscape of radical sulfonylation—a critical transformation for enhancing metabolic stability and lipophilicity in drug candidates—two reagents dominate the field: Sulfinate Salts (e.g., Sodium sulfinates, Langlois Reagent) and Sulfonyl Hydrazides .

While both serve as precursors to the pivotal sulfonyl radical (


), their efficiency profiles differ significantly based on the activation method (chemical vs. electrochemical) and the reaction medium.
  • Sulfinate Salts are the industry standard for aqueous/biphasic Minisci reactions due to their low cost, high stability, and operational simplicity.

  • Sulfonyl Hydrazides are emerging as superior alternatives for electrochemical and oxidant-free protocols, offering cleaner reaction profiles by releasing nitrogen gas (

    
    ) rather than metal salts.
    
Decision Matrix: Quick Selection Guide
FeatureSulfinate Salts (

)
Sulfonyl Hydrazides (

)
Primary Mechanism Oxidative Single Electron Transfer (SET)Oxidative Dehydrogenation / N2 Extrusion
Atom Economy Moderate (generates stoichiometric metal salts)High (generates

gas + protons)
Solvent Compatibility Excellent in

, DMSO, MeCN
Best in Organic Solvents (DCE, MeCN)
Stability High (Hygroscopic but shelf-stable)Moderate (Thermal sensitivity)
Cost Low (Commodity chemicals)Moderate (Often synthesized from chlorides)
Best For Late-stage functionalization of heterocyclesElectrochemical synthesis & cascade reactions

Mechanistic Pathways & Activation

Understanding the radical generation pathway is crucial for troubleshooting low yields. Both reagents converge at the sulfonyl radical, but the "cost" of getting there differs.

Comparative Activation Pathways

The following diagram illustrates the parallel activation mechanisms. Note that sulfinates typically require a chemical oxidant or anode, while hydrazides can be activated thermally or electrochemically with proton-coupled electron transfer (PCET).

Sulfonylation_Mechanism Sulfinate Sulfinate Salt (R-SO2-Na) Radical Sulfonyl Radical (R-SO2•) Sulfinate->Radical SET Oxidation Byprod_Sulf Byproducts: Na+ + Oxidant-Red Sulfinate->Byprod_Sulf Hydrazide Sulfonyl Hydrazide (R-SO2-NHNH2) Hydrazide->Radical -2e- / -2H+ Byprod_Hyd Byproducts: N2 (gas) + 2H+ Hydrazide->Byprod_Hyd Oxidant Oxidant/Anode (-e-) Product Sulfonylated Product Radical->Product SOMO Attack (Heterocycle/Alkene)

Figure 1: Mechanistic convergence of sulfinate salts and sulfonyl hydrazides toward the active sulfonyl radical species.[1][2][3]

Performance Analysis & Efficiency Data

Yield Comparison: C-H Sulfonylation

In direct head-to-head comparisons for the functionalization of N-heterocycles (e.g., quinolines, pyridines), sulfinate salts generally offer higher robustness in aqueous media, while hydrazides excel in anhydrous conditions.

Case Study: C2-Sulfonylation of Quinoline N-Oxides Data synthesized from comparative literature [1, 2].

ReagentConditionsYield (%)Notes
Sodium p-Toluenesulfinate

, TsCl (activator), RT
90% Green solvent, fast reaction (50 min).
TsNHNH2 MeCN, Electrochemical (10 mA)82% Oxidant-free, requires electrolyte.
TsCl (Reference)

, Metallic Zinc (Reductant)
75%Lower yield due to hydrolysis side reactions.

Insight: For aqueous chemistry, the sulfinate salt is superior due to solubility and the "water-accelerated" effect often observed in radical additions.

Atom Economy & Green Metrics

Sulfonyl hydrazides are theoretically "greener" regarding solid waste, but this depends on the activation method.

  • Sulfinate Efficiency:

    • Reaction:

      
      
      
    • Waste: Sodium salts.[4][5][6][7][8][9][10][11][12] If stoichiometric oxidants (e.g.,

      
      , Mn(OAc)3) are used, the mass intensity (PMI) skyrockets.
      
  • Hydrazide Efficiency:

    • Reaction:

      
      
      
    • Waste: Nitrogen gas.[1] This is the definition of a "clean" leaving group.

    • Caveat: If prepared from sulfonyl chlorides + hydrazine hydrate, the overall synthetic PMI must account for the hydrazine step.

The "Langlois" Advantage

For trifluoromethylation , the Langlois reagent (


) is the gold standard compared to trifluoromethanesulfonyl hydrazide (

).
  • Stability:

    
     is a stable solid.[8][13] The corresponding hydrazide is less stable and prone to defluorination or premature decomposition.
    
  • Cost: Langlois reagent is significantly cheaper per mole of active

    
     radical [3].
    

Experimental Protocols

Protocol A: Minisci Trifluoromethylation (Sulfinate Salt)

Best for: Late-stage functionalization of basic heterocycles (pyridines, quinolines).

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)[4]

  • tert-Butyl Hydroperoxide (TBHP) (5.0 equiv, 70% aq.)

  • Solvent: DCM/Water (3:1)

Workflow:

  • Dissolve substrate in DCM/Water biphasic mixture.

  • Add Langlois reagent in one portion.

  • Add TBHP dropwise at

    
    , then warm to RT.
    
  • Stir vigorously for 12–24h. (The radical is generated at the aqueous interface).

  • Validation: Color change often indicates radical formation. Monitor by LCMS for the +68 Da shift (

    
     addition).
    
Protocol B: Electrochemical Sulfonylation (Sulfonyl Hydrazide)

Best for: Oxidant-free synthesis, sensitive substrates.

Reagents:

  • Substrate (e.g., Alkene/Alkyne) (0.5 mmol)

  • Sulfonyl Hydrazide (0.75 mmol)

  • Electrolyte:

    
     (0.1 M)[1]
    
  • Solvent: MeCN/H2O (4:1)

Workflow:

  • Cell Setup: Undivided cell, Graphite anode, Platinum cathode.

  • Combine substrate, hydrazide, and electrolyte in the solvent.

  • Electrolysis: Constant current (CCE) at 10–15 mA.

  • Run for 3–4 F/mol charge passed (approx. 4 hours).

  • Workup: Evaporate MeCN, extract with EtOAc.

  • Mechanism Check: Evolution of bubbles at the anode confirms

    
     release [4].
    

References

  • Electrochemical Sulfonylation/Cyclization of N-Alkenylacrylamides with Sodium Sulfinates or Sulfonyl Hydrazides. J. Org. Chem. 2024, 89, 15, 10660–10677.[14]

  • TsCl-promoted sulfonylation of quinoline N-oxides with sodium sulfinates in water. Green Chem., comparative data extracted from experimental sections.

  • A Comparative Guide to Trifluoromethylation Efficiency: Togni, Umemoto, and Langlois Reagents. BenchChem Guides.

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review. ACS Omega 2022, 7, 44, 39531–39561.

  • Recent Progress in Sulfonylation via Radical Reaction. Scilit Reviews, 2020.

Sources

Advanced HPLC Strategies for Validating Sulfone Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of sulfone-containing compounds. Whether you are quantifying the antimicrobial Dapsone, assessing Diphenyl sulfone in poly(aryl ether ketone) (PAEK) polymer synthesis, or characterizing complex bioconjugation linkers like Sulfone-Bis-PEG4-acid, the analytical challenge remains structurally consistent: separating the target sulfone from its closely related oxidation states.

This guide objectively compares modern High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies, providing the mechanistic reasoning and self-validating protocols necessary to achieve baseline resolution of sulfones from their sulfide and sulfoxide impurities.

The Mechanistic Challenge: Resolving Oxidation States

The primary synthetic route to sulfones involves the oxidation of sulfides. This inherently risks the formation of under-oxidized (sulfoxides) or over-oxidized degradation byproducts[1].

From a chromatographic perspective, sulfoxides and sulfones possess strong dipole moments, imparting significant hydrophilic character to otherwise hydrophobic aromatic or aliphatic backbones. When attempting to separate these species using traditional alkyl-based reversed-phase columns (e.g., C18), the hydrophobic stationary phase struggles to differentiate the subtle electronic and spatial differences between the unoxidized sulfide, the intermediate sulfoxide, and the fully oxidized sulfone. This often results in poor retention, peak tailing, and critical co-elution[2].

Pathway Sulfide Starting Material (Sulfide) Sulfoxide Under-Oxidation Impurity (Sulfoxide) Sulfide->Sulfoxide Partial Oxidation Sulfone Target API (Sulfone) Sulfoxide->Sulfone Complete Oxidation OverOx Degradation Product (e.g., Sulfonic Acid) Sulfone->OverOx Environmental Stress

Synthetic pathway of sulfones highlighting common oxidation-related impurities.

Objective Comparison of Chromatographic Modes

To overcome the limitations of standard C18 columns, we must select stationary phases and mobile phase systems that exploit the unique functional groups of the target molecule.

A. Alkyl (C18) vs. Biphenyl Phases (RP-HPLC)

While C18 is the default starting point for many pharmaceutical analyses[3], it often fails to retain polar sulfoxides adequately. Biphenyl columns offer an orthogonal selectivity mechanism. Because sulfone and sulfoxide groups contain π-π bonds, the biphenyl stationary phase can undergo π-π interactions, drastically enhancing retention and selectivity for aromatic sulfur-containing compounds[2].

B. Normal Phase vs. Supercritical Fluid Chromatography (SFC)

For legacy APIs like Dapsone (4,4'-diaminodiphenyl sulfone), the United States Pharmacopeia (USP) historically specified a Normal Phase HPLC method utilizing a highly toxic, non-polar mobile phase (hexane/ethyl acetate)[4]. Modern laboratories are replacing this with SFC. By utilizing supercritical carbon dioxide (CO₂) doped with a polar modifier like methanol, SFC mimics normal-phase selectivity but reduces solvent consumption by over 95% and accelerates run times by a factor of seven[4].

C. HILIC for PEGylated Sulfones

For highly polar bifunctional linkers such as Sulfone-Bis-PEG4-acid, the extreme polarity and lack of a strong UV chromophore render RP-HPLC ineffective[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or unbonded silica phase provides superior resolution of oligomeric impurities and unreacted polar starting materials[5].

Selection Start Analyze Sulfone Sample Polarity Is the molecule highly polar (e.g., PEGylated)? Start->Polarity Aromatic Does it contain aromatic rings (e.g., Dapsone)? Polarity->Aromatic No HILIC HILIC Mode (Amide/Silica Phase) Polarity->HILIC Yes Biphenyl Biphenyl Column (Pi-Pi Interactions) Aromatic->Biphenyl Yes (Needs selectivity) C18 Standard C18 RP-HPLC (Aliphatic Retention) Aromatic->C18 No (Aliphatic structure) SFC SFC / Normal Phase (Green Chemistry) Aromatic->SFC Yes (High throughput)

Decision matrix for selecting the optimal chromatographic mode for sulfones.

Quantitative Performance Data

The following tables summarize experimental data comparing these methodologies, demonstrating why column chemistry and mode selection are critical for sulfone purity validation.

Table 1: Retention Factor (k') Comparison for Sulfur-Containing Compounds [2] Demonstrates the failure of C18 to retain polar sulfones/sulfoxides compared to the π-π interactions of a Biphenyl phase.

CompoundFunctional GroupC18 Retention (k')Phenyl Retention (k')Biphenyl Retention (k')
Tenoxicam Sulfone0.410.612.73
Sulfinpyrazone Sulfoxide2.29N/A15.29

Table 2: Method Comparison for Dapsone Purity Analysis [4] Highlights the efficiency and green chemistry advantages of transitioning from USP Normal Phase to SFC.

ParameterUSP Normal Phase HPLCACQUITY UPC² (SFC)
Column 4.0 x 300 mm, 10 μm Silica3.0 x 50 mm, 1.7 μm BEH
Mobile Phase Hexane/Isopropanol/ACN/Ethyl AcetateCO₂ / Methanol (85:15)
Run Time ~12.5 min1.75 min
Solvent Consumption 18.8 mL per run~0.50 mL per run
Suitability (%RSD) < 1.1%0.9%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in system suitability criteria to guarantee that the causality of your separation (e.g., π-π interactions) is actively functioning before sample analysis begins.

Protocol A: Biphenyl RP-HPLC for Aromatic Sulfones and Sulfoxides

Ideal for Diphenyl sulfone and its derivatives where baseline resolution from diphenyl sulfide and diphenyl sulfoxide is required[6],[2].

1. Preparation & Causality:

  • Stationary Phase: Pinnacle DB Biphenyl (or equivalent), 150 x 4.6 mm, 3 µm. Reasoning: The biphenyl rings will interact with the π-electrons of the sulfone/sulfoxide dipoles, preventing the co-elution seen on C18 columns.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π-π interaction thermodynamics).

  • Detection: UV at 254 nm.

3. Self-Validation (System Suitability):

  • Inject a resolution mixture containing Diphenyl Sulfide, Diphenyl Sulfoxide, and Diphenyl Sulfone.

  • Acceptance Criteria: The resolution (

    
    ) between the sulfoxide and sulfone peaks must be 
    
    
    
    . The tailing factor for the sulfone peak must be
    
    
    . If
    
    
    , decrease the initial gradient slope to increase residence time on the biphenyl phase.
Protocol B: Green SFC Method for Dapsone Purity

A high-throughput, environmentally friendly alternative to the USP normal-phase assay[4].

1. Preparation & Causality:

  • Stationary Phase: ACQUITY UPC² BEH, 3.0 x 50 mm, 1.7 µm. Reasoning: The unbonded ethylene bridged hybrid (BEH) particle provides excellent peak shape for basic anilines like Dapsone under supercritical conditions.

  • Mobile Phase: 85% CO₂ / 15% Methanol (Isocratic).

  • Active Backpressure: 130 bar / 1885 psi. Reasoning: Maintaining supercritical fluid density is critical for reproducible retention times.

2. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV/PDA at 254 nm.

3. Self-Validation (System Suitability):

  • Inject a Dapsone standard (e.g., 10 µg/mL in methanol) six times.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for retention time must be

    
     and for peak area 
    
    
    
    [4]. This validates that the CO₂ backpressure regulator is functioning correctly and the supercritical state is stable.

Conclusion

Validating sulfone purity requires moving beyond generic C18 screening. By understanding the electronic dipole moments of sulfoxides and sulfones, analysts can leverage targeted stationary phases—such as Biphenyl columns for π-π interactions, HILIC for polar PEGylated linkers, or SFC for rapid, green normal-phase separations. Implementing these causality-driven, self-validating protocols ensures robust, reproducible, and regulatory-compliant purity data.

References

  • European Patent Office (EPO). HIGH PURITY DIPHENYL SULFONE, PREPARATION AND USE THEREOF FOR THE PREPARATION OF A POLY(ARYLETHERKETONE). Retrieved from: [Link]

  • Google Patents.US8143453B2 - Unsaturated sulfides, sulfones, sulfoxides and sulfonamides synthesis.
  • International Journal for Multidisciplinary Research (IJFMR). Analysis of Dapsone by RP-HPLC. Retrieved from:[Link]

  • LCGC International. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from: [Link]

  • Waters Corporation. Chromatographic Assay of Dapsone Tablets Using the ACQUITY UPC2 System. Retrieved from: [Link]

Sources

Strategic Atom Economy: Desulfitative Coupling vs. Traditional Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Economy of Sulfur

For decades, the Suzuki-Miyaura and Stille couplings have been the workhorses of pharmaceutical synthesis. However, their reliance on organohalides often necessitates pre-functionalization steps that degrade the overall Process Mass Intensity (PMI). Desulfitative coupling—specifically the palladium-catalyzed coupling of sulfonyl chlorides or thioesters—offers a distinct orthogonal strategy.

The Bottom Line: While traditional Suzuki coupling often boasts a superior theoretical Atom Economy (AE) in the final step (due to the lower molecular weight of bromide vs. sulfonyl groups), desulfitative coupling frequently wins in Strategic Atom Economy . It allows the use of directing groups (sulfonyls) as coupling handles, collapsing protection/deprotection/activation sequences into a single step. This guide objectively compares these methodologies, supported by mechanistic analysis and experimental protocols.

Part 1: The Atom Economy Paradox

To understand the trade-offs, we must look beyond the final reaction equation and consider the synthetic lifecycle.

Theoretical vs. Strategic Atom Economy
  • Traditional Suzuki (Ar-Br):

    • Pros: Bromine (MW ~80) is a relatively light leaving group compared to some alternatives.

    • Cons: Synthesis of the aryl bromide often requires electrophilic aromatic substitution (EAS) which yields isomer mixtures, requiring wasteful purification.

  • Desulfitative (Ar-SO₂Cl):

    • Pros: Sulfonyl chlorides are often synthesized via chlorosulfonylation of unfunctionalized arenes with high regioselectivity (para-directing). The

      
       group serves as a "traceless" linker.
      
    • Cons: The leaving group (

      
       + Cl) has a combined MW of ~100. 
      
      
      
      extrusion generates gas, which is entropically favorable but technically "waste" mass.
Quantitative Comparison: Synthesis of 4-Methylbiphenyl

Scenario: Coupling 4-functionalized toluene with phenylboronic acid.

MetricMethod A: Suzuki-MiyauraMethod B: Desulfitative (SO₂ Extrusion)
Electrophile 4-Bromotoluene (MW 171.0)p-Toluenesulfonyl Chloride (MW 190.6)
Nucleophile Phenylboronic Acid (MW 121.9)Phenylboronic Acid (MW 121.9)
Product 4-Methylbiphenyl (MW 168.2)4-Methylbiphenyl (MW 168.2)
Byproducts B(OH)₃, NaBrB(OH)₃, HCl, SO₂ (Gas)
Step Atom Economy ~57% ~53%
E-Factor (Theoretical) 0.750.88
Precursor Availability Requires bromination (often mixture)Direct chlorosulfonylation (clean)
Strategic Advantage Standard, robustOrthogonal to halides; utilizes cheap bulk chemicals

Analysis: The Suzuki method is slightly more atom-economical in the coupling step alone. However, if the sulfonyl group was already present (e.g., as a directing group for C-H activation), the desulfitative route effectively has 100% Strategic AE because it utilizes an existing handle rather than requiring a new halogenation step.

Part 2: Mechanistic Divergence

The core difference lies in the oxidative addition and the unique "extrusion" step in the desulfitative cycle.

The Extrusion Differentiator

In desulfitative coupling (specifically of sulfonyl chlorides), the Pd(II) intermediate undergoes a retro-insertion of sulfur dioxide. This is distinct from the Liebeskind-Srogl coupling (thioesters), which involves direct transmetallation without gas extrusion.

MechanisticComparison cluster_Suzuki Traditional Suzuki Cycle cluster_Desulf Desulfitative Cycle (SO2 Extrusion) Pd0 Pd(0) Active Catalyst OxAdd_Suz Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd_Suz + Ar-Br OxAdd_Des Oxidative Addition (Ar-SO2-Pd-Cl) Pd0->OxAdd_Des + Ar-SO2-Cl TransMet_Suz Transmetallation (Ar-Pd-Ar') OxAdd_Suz->TransMet_Suz + Ar'-B(OH)2 + Base Prod_Suz Biaryl Product + Pd(0) TransMet_Suz->Prod_Suz Reductive Elim. Prod_Suz->Pd0 Extrusion Desulfitation Step (-SO2 Gas) OxAdd_Des->Extrusion Rate Limiting (Usually) TransMet_Des Transmetallation (Ar-Pd-Ar') Extrusion->TransMet_Des Pd-Ar Species Formed Prod_Des Biaryl Product + Pd(0) TransMet_Des->Prod_Des Reductive Elim. Prod_Des->Pd0

Figure 1: Comparative catalytic cycles. Note the extra "Extrusion" step in the desulfitative pathway, which renders the reaction entropically driven by the release of gas.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for a 1.0 mmol scale.

Protocol A: Desulfitative Coupling (Sulfonyl Chloride)

Best for: Substrates where halogenation is difficult or when removing a sulfonyl directing group.

Reagents:

  • Aryl Sulfonyl Chloride (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Tricyclohexylphosphine (PCy₃) (10 mol%) — Critical for stabilizing the Pd-sulfinate intermediate.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step:

  • Setup: Charge a dried Schlenk tube with aryl sulfonyl chloride (1.0 mmol), aryl boronic acid (1.5 mmol), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and K₂CO₃ (414 mg).

  • Inertion: Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (0.4 mL).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

    • Note: Vigorous bubbling may occur initially due to

      
       extrusion. Ensure adequate headspace.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Liebeskind-Srogl Coupling (Thioester)

Best for: Synthesis of ketones from thioesters without harsh organometallics.

Reagents:

  • Thioester (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Tri(2-furyl)phosphine (TFP) (10 mol%)

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) — Essential for transmetallation.

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, combine thioester (1.0 mmol), boronic acid (1.1 mmol), Pd₂(dba)₃ (23 mg), TFP (23 mg), and CuTC (286 mg).

  • Solvation: Add anhydrous THF (5 mL).

  • Reaction: Stir at 50°C for 18 hours.

    • Observation: Reaction mixture typically turns dark/brown.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with Et₂O.

  • Purification: Silica gel chromatography.

Part 4: Decision Framework

When should you choose desulfitative coupling over the standard Suzuki?

DecisionTree Start Target Biaryl/Ketone Halide Is Aryl-Halide readily available? Start->Halide Suzuki Use SUZUKI (Standard) Halide->Suzuki Yes Sulfonyl Is Sulfonyl/Thio group present? Halide->Sulfonyl No Directing Was S used as a Directing Group? Sulfonyl->Directing Yes Install Can you install -SO2Cl selectively? Sulfonyl->Install No Desulf Use DESULFITATIVE (High Strategic AE) Directing->Desulf Yes (Traceless removal) Install->Suzuki No (Re-evaluate route) Install->Desulf Yes (e.g. Chlorosulfonylation)

Figure 2: Strategic decision tree for process chemists.

Key Recommendations
  • Use Desulfitative Coupling When:

    • You need to remove a sulfonamide or sulfone directing group used for C-H activation.

    • The aryl halide is unstable or difficult to separate from isomers.

    • You are synthesizing ketones (Liebeskind-Srogl) and want to avoid the high reactivity/toxicity of acyl chlorides.

  • Stick to Suzuki Coupling When:

    • The aryl bromide/iodide is commercially available and cheap.[2]

    • Strict "Calculated Atom Economy" (mass of waste) is the primary KPI, and no strategic advantage is gained from the sulfur handle.

References

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Desulfitative Cross-Coupling Reactions of Arenesulfonyl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. Link

  • Liebeskind, L. S., & Srogl, J. (2000).[3] Thiol Ester−Boronic Acid Cross-Coupling.[4][5] A Mechanistically Unprecedented Suzuki−Miyaura Reaction. Journal of the American Chemical Society. Link

  • Trost, B. M. (1991).[6] The atom economy—a search for synthetic efficiency.[6] Science. Link

  • Cheng, H. G., et al. (2011). Transition-Metal-Catalyzed Desulfitative Coupling of Organosulfur Compounds. Chemical Reviews. Link

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. Link

Sources

Safety Operating Guide

4-tert-Butylbenzenesulfinic acid sodium salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide mandates the safe disposal protocols for 4-tert-Butylbenzenesulfinic acid sodium salt (CAS 65946-84-1) . As a sulfinate salt, this compound functions as a reducing agent . The critical safety directive is to isolate it from strong oxidizers (e.g., peroxides, permanganates, nitrates) to prevent exothermic reactions or spontaneous combustion.

Immediate Action Plan:

  • Solid Waste: Segregate from oxidizers; dispose of via licensed hazardous waste contractor.

  • Aqueous Waste: Collect as "Aqueous Organic Waste" or chemically deactivate via controlled oxidation before disposal.

  • Prohibited: Do NOT mix with acidic waste streams (risk of SO₂ evolution and precipitation of free acid).

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure protocol specificity.

PropertySpecification
Chemical Name Sodium 4-tert-butylbenzenesulfinate
CAS Number 65946-84-1
Molecular Formula C₁₀H₁₃NaO₂S
Molecular Weight ~220.26 g/mol
Chemical Class Aryl Sulfinate Salt (Reducing Agent)
Key Hazards Skin/Eye Irritant; Reacts vigorously with Oxidizers; Acid sensitive.
Oxidation Product Sodium 4-tert-butylbenzenesulfonate (Stable, CAS 30995-69-8)

Pre-Disposal Risk Assessment

The primary risk during disposal is chemical incompatibility . Sulfinates are intermediate oxidation states (


); they "want" to oxidize to sulfonates (

).
  • Incompatibility Alert: Never dispose of this salt in the same container as oxidizing agents (Sodium Hypochlorite, Hydrogen Peroxide, Nitric Acid).

  • Acid Sensitivity: Acidification converts the salt to the free sulfinic acid, which is less stable and may disproportionate or release sulfur dioxide (

    
    ). Keep waste streams neutral to basic (pH 7–10) .
    

Disposal Workflow Decision Matrix

Use the following logic tree to determine the correct disposal path for your specific waste stream.

Disposal_Matrix Start Identify Waste Form IsSolid Solid / Powder? Start->IsSolid IsLiquid Liquid / Solution? Start->IsLiquid SolidPath Segregate from Oxidizers Pack in HDPE Container IsSolid->SolidPath LiquidCheck Concentration? IsLiquid->LiquidCheck LabelSolid Label: 'Reducing Agent, Solid Organic Waste' SolidPath->LabelSolid HighConc High (>5%) or Mixed Solvents LiquidCheck->HighConc Bulk LowConc Trace / Rinse (<5%) Aqueous Only LiquidCheck->LowConc Residue Incineration Collect for Chemical Incineration HighConc->Incineration Deactivation Chemical Deactivation (Controlled Oxidation) LowConc->Deactivation

Figure 1: Decision matrix for segregating solid and liquid sulfinate waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Bulk/Expired)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers which may corrode if moisture is present.

  • Labeling: Clearly mark as "Hazardous Waste - Reducing Agent - Sodium 4-tert-butylbenzenesulfinate" .

  • Storage: Store in a cool, dry area away from oxidizers and acids until pickup by a licensed environmental services contractor.

Protocol B: Chemical Deactivation (Small Scale Aqueous)

For laboratory glassware rinses or small aqueous volumes (<1 L), the sulfinate can be oxidized to the thermodynamically stable sulfonate (Sodium 4-tert-butylbenzenesulfonate) before disposal. This reduces the chemical oxygen demand (COD) and reactivity of the waste.

Reagents Required:

  • Dilute Sodium Hypochlorite (Bleach, <5%) OR Hydrogen Peroxide (3%).

  • Starch-Iodide Paper.

  • pH strips.

Step-by-Step Deactivation:

  • Preparation: Dissolve the waste in water. Adjust pH to 8–9 using dilute NaOH if necessary (ensure solution is not acidic).

  • Oxidation: Slowly add dilute oxidant (Bleach or

    
    ) with stirring.
    
    • Note: The reaction is exothermic (

      
      ). Monitor temperature.
      
  • Verification: Continue addition until a drop of the solution turns starch-iodide paper blue (indicating excess oxidant). Stir for 30 minutes.

  • Quenching: If excess oxidant remains, add a small amount of Sodium Thiosulfate to neutralize it.

  • Disposal: The resulting solution contains the stable sulfonate salt. Adjust pH to 7 and dispose of as non-hazardous aqueous waste (if local regulations permit) or collect as aqueous chemical waste.

Deactivation_Protocol Step1 1. Adjust pH to 8-9 (Ensure Basic) Step2 2. Add Dilute Oxidant (Bleach/H2O2) Slowly Step1->Step2 Step3 3. Monitor Temp (Exothermic Rxn) Step2->Step3 Step4 4. Test Excess Oxidant (Starch-Iodide Blue) Step3->Step4 Step5 5. Neutralize & Dispose (Stable Sulfonate) Step4->Step5

Figure 2: Workflow for the controlled oxidative deactivation of sulfinate residues.

Emergency Procedures

  • Spill (Solid): Do not dry sweep if dust generation is significant. Dampen slightly with water (if safe) or use a HEPA vacuum. Place in a waste container.

  • Spill (Liquid): Absorb with an inert material (Vermiculite, Sand). Do NOT use sawdust or paper towels (combustible organics + reducing agent can be risky if they dry out).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.

    • Eyes: Flush with water for 15 minutes; seek medical attention.

References

  • ChemicalBook. (2025).[1] Sodium 4-tert-butylbenzenesulfinate CAS 65946-84-1 Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Tert-butylbenzenesulfonic acid, sodium salt (Oxidation Product Reference).[2][3] Retrieved from [4]

  • Sigma-Aldrich. (2025). Sodium benzenesulfinate Safety Data Sheet (Analogous Structure). Retrieved from

  • GuideChem. (2025). 4-tert-butylbenzenesulfinic acid sodium salt CAS Information. Retrieved from

Sources

Personal protective equipment for handling 4-tert-Butylbenzenesulfinic acid sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Operational Imperative & Scientific Context

Why this chemical matters: 4-tert-Butylbenzenesulfinic acid sodium salt (CAS: 30995-69-8) is a critical reagent in medicinal chemistry, primarily utilized as a sulfonyl radical precursor. In modern drug discovery, it is frequently employed in Langlois-type radical trifluoromethylation analogs or direct C-H functionalization to introduce sulfonyl motifs, which are bioisosteres for carbonyls and essential for tuning lipophilicity (LogP) in lead optimization.

The Safety Paradox: While often perceived as "benign" compared to its sulfonyl chloride precursors (which hydrolyze to HCl), sulfinate salts present a distinct particulate inhalation hazard . Their fine, electrostatic nature allows them to bypass standard airflow capture if handled casually, leading to chronic respiratory sensitization and mucosal irritation.

Hazard Assessment (The "Why" Behind the Protocol)

This section synthesizes GHS data with physical behavior to justify the PPE selection.

Hazard Class GHS Category Mechanism of Action Operational Implication
Skin Irritation Category 2 (H315)Desiccation and pH alteration of the stratum corneum upon moisture contact.Solid dust settling on sweaty wrists/neck causes delayed burning.
Eye Irritation Category 2A (H319)Hypertonic salt effect combined with acidic hydrolysis on the ocular surface.Goggles are non-negotiable. Safety glasses allow dust ingress from the side.
STOT-SE Category 3 (H335)Physical irritation of the upper respiratory tract alveoli.Weighing must occur inside a fume hood or powder containment enclosure.

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the final barrier, not the first. Engineering controls (Fume Hood) take precedence.

Zone PPE Component Technical Specification Rationale (Causality)
Ocular Chemical Splash Goggles Indirect venting, ANSI Z87.1+Sulfinate dust is hygroscopic; it adheres to the eye's moisture. Unsealed eyewear permits airborne particle entry.
Dermal (Hand) Nitrile Gloves Min. thickness: 0.11 mm (4 mil)Breakthrough: >480 minThe salt is solid and ionic; permeation through nitrile is negligible. Latex is avoided due to allergen risks in shared labs.
Respiratory N95 / P2 Respirator Required only if weighing outside a hood (NOT recommended).If the balance is not in a hood, a respirator is mandatory to prevent inhalation of micro-particulates.
Body Lab Coat (Cotton/Poly) Snap closures, high neck.Synthetic fibers can build static charge, attracting the sulfinate powder to the user. Cotton blends reduce static.

Operational Protocol: The Safe Handling Cycle

Phase A: Pre-Weighing & Static Control
  • The Problem: Sulfinate salts are often fluffy, electrostatic solids. Spatula transfer causes "jumping" of particles.

  • The Fix: Use an antistatic gun or ionizing bar inside the balance enclosure before opening the vial.

  • Step-by-Step:

    • Place the receiving flask inside the fume hood balance.

    • Don double nitrile gloves if handling >10g (to facilitate easy doffing if contaminated).

    • Open the container slowly to equalize pressure without puffing dust.

Phase B: Reaction Setup (Radical Functionalization)
  • Context: These reactions often use oxidants (e.g., persulfates) or photocatalysts.

  • Protocol:

    • Add the solid sulfinate salt to the flask before adding solvent to prevent splashing of a suspension.

    • Solvent Choice: If using DMSO or DMF (common for these salts), ensure gloves are compatible with the solvent, as the solvent can carry the salt through the glove barrier.

    • Inerting: Nitrogen/Argon sparging is critical for radical chemistry but can blow fine powder out of the flask. Insert the needle through a septum rather than into an open flask.

Phase C: Disposal & Quenching
  • Waste Stream: High-BTU Organic Waste (Sulfur-bearing).

  • Procedure:

    • Do not mix with strong oxidizers (e.g., concentrated nitric acid) in the waste stream to avoid exothermic decomposition.

    • Dissolve solid residues in a combustible solvent (Acetone/Ethanol) before placing in the liquid waste container to prevent drain clogging.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes for handling this specific reagent, emphasizing the "Static-Dust" loop which is the most common failure point.

SafeHandling Start Start: Reagent Retrieval RiskCheck Risk Check: Is Fume Hood Available? Start->RiskCheck Respirator DON N95/P2 Respirator + Goggles RiskCheck->Respirator NO (High Risk) HoodOps Work in Fume Hood (Sash at safe height) RiskCheck->HoodOps YES StaticControl Static Control: Use Antistatic Gun/Ionizer Respirator->StaticControl HoodOps->StaticControl Weighing Weighing: Avoid Drafts/Sparging StaticControl->Weighing Minimize Dust SolventAdd Solvent Addition: Add to Solid (No Splash) Weighing->SolventAdd Waste Disposal: Organic Waste (S-bearing) SolventAdd->Waste Post-Reaction

Figure 1: Decision logic for minimizing particulate exposure during sulfinate salt handling.

Emergency Response

  • Inhalation: Move to fresh air immediately. The salt hydrolyzes to acidic species on mucous membranes; rinse mouth with water but do not swallow .

  • Eye Contact: Flush for 15 minutes minimum.[1][2][3][4][5] The solid particle must be dissolved and washed away; a quick rinse will only create a concentrated saline/acidic solution in the eye.

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover the spill with a paper towel dampened with water or acetone.

    • Wipe up the wet slurry and dispose of as chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24319808, 4-Tert-butylbenzenesulfonic acid, sodium salt. Retrieved from [Link]

  • Organic Syntheses (1922). Sodium p-Toluenesulfinate (Analogous Handling Protocol). Org. Synth. 1922, 2,[6][7] 89. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Sodium 4-tert-butylbenzenesulfinate. Retrieved from [Link]

Sources

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